molecular formula C15H29BrO2 B179503 15-Bromopentadecanoic acid CAS No. 56523-59-2

15-Bromopentadecanoic acid

Cat. No.: B179503
CAS No.: 56523-59-2
M. Wt: 321.29 g/mol
InChI Key: OLACPKKVZSLCSI-UHFFFAOYSA-N
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Description

15-Bromopentadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H29BrO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

15-bromopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACPKKVZSLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338981
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-59-2
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 15-Bromopentadecanoic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a synthetic, long-chain fatty acid that has garnered interest in various scientific disciplines, particularly in the study of lipid metabolism and as a precursor in the synthesis of novel compounds. Its structure, featuring a fifteen-carbon backbone with a terminal carboxylic acid and a bromine atom at the ω-position, imparts unique chemical properties that make it a valuable tool in biomedical research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Chemical Structure and Properties

This compound is a saturated fatty acid derivative. The presence of the terminal bromine atom provides a reactive handle for further chemical modifications and a useful probe for various analytical techniques.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 15-Bromo-pentadecanoic acid
CAS Number 56523-59-2[1]
Molecular Formula C₁₅H₂₉BrO₂[1]
Molecular Weight 321.29 g/mol [1]
Appearance Solid
Melting Point 68-71 °C
Boiling Point 214-217 °C at 1 mmHg
Solubility Soluble in organic solvents like chloroform and methanol.

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the protons in the long alkyl chain. Key expected chemical shifts are:

  • A triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

  • A triplet at approximately 2.35 ppm for the two protons on the carbon alpha to the carboxylic acid group (-CH₂COOH).

  • A broad multiplet between 1.2 and 1.7 ppm for the remaining methylene protons in the alkyl chain.

  • A broad singlet for the carboxylic acid proton (-COOH) typically downfield, above 10 ppm, though its position is concentration and solvent dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide information about each carbon atom in the molecule. Expected chemical shifts include:

  • A signal for the carboxylic acid carbon (-COOH) in the range of 175-185 ppm.

  • A signal for the carbon attached to the bromine atom (-CH₂Br) around 33-34 ppm.

  • A series of signals for the methylene carbons (-CH₂-) in the alkyl chain, typically between 24 and 34 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum would display characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl group around 1710 cm⁻¹.

  • C-H stretching bands for the alkyl chain between 2850 and 2960 cm⁻¹.

  • A C-Br stretching band in the fingerprint region, typically between 500 and 600 cm⁻¹.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 15-hydroxypentadecanoic acid.[3]

Workflow for the Synthesis of this compound

SynthesisWorkflow Synthesis of this compound start 15-Hydroxypentadecanoic Acid reagents Hydrobromic Acid (HBr) in Acetic Acid Concentrated Sulfuric Acid (H₂SO₄) start->reagents Add reaction Reaction: Reflux for several hours reagents->reaction Initiate workup Work-up: - Cool reaction mixture - Pour into ice water - Isolate precipitated solid reaction->workup Proceed to purification Purification: Recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid) workup->purification Purify product This compound purification->product Yields

Synthesis of this compound Workflow

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15-hydroxypentadecanoic acid.

  • Addition of Reagents: To the flask, add a solution of hydrobromic acid in acetic acid, followed by the slow, careful addition of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.

  • Purification: Purify the crude product by recrystallization.[4][5] Dissolve the solid in a minimal amount of a hot solvent mixture, such as aqueous ethanol or aqueous acetic acid.[4] Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and FTIR spectroscopy.

Cellular Fatty Acid Uptake Assay

This compound can be used as a tracer to study the uptake of long-chain fatty acids into cells. This often involves radiolabeling the compound or using it in competition assays with a labeled fatty acid.

Workflow for a Cellular Fatty Acid Uptake Assay

FattyAcidUptake Cellular Fatty Acid Uptake Assay cells Culture cells to confluence in a multi-well plate starve Incubate cells in serum-free medium cells->starve treatment Add this compound (or other fatty acids) starve->treatment incubation Incubate for a defined period to allow for uptake treatment->incubation wash Wash cells with cold buffer to remove extracellular fatty acids incubation->wash lysis Lyse cells to release intracellular contents wash->lysis analysis Quantify intracellular fatty acid (e.g., by GC-MS or scintillation counting if using a radiolabeled tracer) lysis->analysis result Determine fatty acid uptake rate analysis->result SignalingPathway Known Signaling Pathways of Pentadecanoic Acid cluster_effects Downstream Effects C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates PPAR PPAR-α/δ C15_0->PPAR Activates FAO Increased Fatty Acid Oxidation AMPK->FAO IS Improved Insulin Sensitivity AMPK->IS PPAR->FAO AI Anti-inflammatory Effects PPAR->AI

References

Physical and chemical characteristics of 15-Bromopentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15-Bromopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, brominated long-chain fatty acid that serves as a valuable tool in biomedical research and synthetic chemistry. Its structure, featuring a fifteen-carbon backbone, a terminal carboxylic acid, and a bromine atom at the ω-15 position, allows it to be utilized as a metabolic probe to investigate fatty acid uptake, transport, and oxidation.[] The bromine atom provides a unique handle for detection and modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research.

Physicochemical Characteristics

This compound is a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 56523-59-2[3][4][5]
Molecular Formula C₁₅H₂₉BrO₂[3][5]
Molecular Weight 321.29 g/mol [3][5]
Appearance White to off-white solid[2]
Melting Point 66-69 °C[2][5]
Boiling Point 409.4 °C at 760 mmHg[5]
Density 1.131 g/cm³[5]
pKa (Predicted) 4.78 ± 0.10[2][5]
Table 2: Solubility and Spectral Data
PropertyDescription
Solubility While specific solubility data for this compound is not readily available, its parent compound, pentadecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] It is expected that this compound exhibits similar solubility characteristics.
¹H NMR Expected chemical shifts (CDCl₃, ppm): δ 10-12 (broad s, 1H, -COOH), 3.40 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH), 1.85 (quintet, 2H, -CH₂CH₂Br), 1.63 (quintet, 2H, -CH₂CH₂COOH), 1.25 (broad s, 20H, -(CH₂)₁₀-).[7][8][9][10]
¹³C NMR Expected chemical shifts (CDCl₃, ppm): δ 179-181 (-COOH), 34 (-CH₂COOH), 33-34 (-CH₂Br), 24-32 (alkyl chain carbons).[11][12][13][14][15]
IR Spectroscopy Characteristic absorption bands (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2850-3000 (C-H stretch), 1710 (strong, C=O stretch of carboxylic acid), 1210-1320 (C-O stretch), 640-660 (C-Br stretch).[16][17][18][19][20]

Chemical Reactivity and Stability

This compound exhibits reactivity typical of both a carboxylic acid and a terminal alkyl bromide. The carboxylic acid group can undergo esterification, conversion to an acyl chloride, or reduction. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, or elimination reactions.

Stability: The compound is stable under normal laboratory conditions but should be stored in a dry environment.[2] It is incompatible with strong bases, oxidizing agents, and reducing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from its corresponding hydroxyl precursor, 15-hydroxypentadecanoic acid.[2][21]

Materials:

  • 15-Hydroxypentadecanoic acid

  • 48% Hydrobromic acid in acetic acid

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Place 15-hydroxypentadecanoic acid into a round-bottom flask equipped with a stir bar.

  • Add a 5-fold molar excess of 48% hydrobromic acid in acetic acid to the flask.

  • While stirring, slowly add concentrated sulfuric acid to the mixture at room temperature. The amount of sulfuric acid should be approximately 1.5 times the mass of the starting hydroxypentadecanoic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for approximately 5-10 hours.[21]

  • After reflux, allow the mixture to cool to room temperature.

  • The product, this compound, can be isolated by extraction with an organic solvent followed by washing and drying.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product A 15-Hydroxypentadecanoic Acid D Reaction Flask A->D B HBr in Acetic Acid B->D C Conc. H₂SO₄ C->D E Reflux (5-10h) D->E F Cool to RT E->F G Extraction F->G H Washing & Drying G->H I Purification H->I J This compound I->J

Synthesis and isolation workflow for this compound.
Purification

The crude product can be purified by recrystallization.

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or acetone/hexane, can be effective.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC): For GC analysis, the carboxylic acid is usually derivatized to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).[22][23][24]

  • Derivatization (Transesterification): The acid is reacted with methanol in the presence of an acid or base catalyst.

  • Analysis: The resulting FAME is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or mass spectrometer (MS) can be used for detection and quantification.[22][23]

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the underivatized acid.

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a low wavelength (around 210 nm) or mass spectrometry can be employed.

Applications in Research

Metabolic Tracer

This compound can be used as a tracer to study fatty acid metabolism.[] Cells can take up this fatty acid and incorporate it into their lipid pools. The bromine atom allows for its detection and tracking using techniques like mass spectrometry or X-ray fluorescence, providing insights into fatty acid uptake, transport, and oxidation pathways.[]

Synthetic Building Block

The terminal bromine atom serves as a reactive site for nucleophilic substitution, making this compound a useful precursor for the synthesis of various long-chain functionalized molecules, such as surfactants and other specialty materials.[5]

Potential Biological Signaling

While specific signaling pathways for this compound are not well-defined, as a long-chain fatty acid, it has the potential to interact with pathways that are known to be regulated by fatty acids. Long-chain fatty acids can act as signaling molecules by binding to membrane receptors such as CD36 and G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4.[25][26] These interactions can initiate downstream signaling cascades that influence nutrient metabolism, inflammation, and other cellular processes.[25][26][27] Once inside the cell, it can be activated to its acyl-CoA derivative and enter metabolic pathways like β-oxidation for energy production.[28][29]

FattyAcidSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion 15-Br-PDA This compound Receptor Fatty Acid Receptor (e.g., CD36, FFAR1) 15-Br-PDA->Receptor Binding AcylCoA 15-Br-Pentadecanoyl-CoA 15-Br-PDA->AcylCoA Activation Signal Downstream Signaling (e.g., Ca²⁺, cAMP) Receptor->Signal Activation Metabolism Metabolic Regulation Signal->Metabolism Gene Gene Expression Signal->Gene BetaOx β-Oxidation AcylCoA->BetaOx Transport

Potential metabolic and signaling pathways for this compound.

Safety and Handling

Hazard Identification: this compound may cause skin, eye, and respiratory system irritation.[5] Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[30] Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[30]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed information on its properties, synthesis, and potential applications should facilitate its effective use in scientific investigation.

References

An In-depth Technical Guide to the Synthesis of 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 15-bromopentadecanoic acid, a valuable long-chain fatty acid analog. This document details established methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the reaction processes. The information is curated to assist researchers in the effective planning and execution of the synthesis of this important chemical intermediate.

Synthesis via Nucleophilic Substitution of 15-Hydroxypentadecanoic Acid

The most direct and commonly employed method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 15-hydroxypentadecanoic acid using a bromine source, typically hydrobromic acid. This reaction is often carried out in the presence of a catalyst, such as a strong acid, and a solvent like glacial acetic acid to facilitate the reaction.

Reaction Principle

The synthesis proceeds via an SN2-type reaction mechanism. The acidic environment protonates the hydroxyl group of 15-hydroxypentadecanoic acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the terminal carbon and displacing the water molecule to form the desired this compound.

Experimental Protocol

The following protocol is a generalized procedure based on established methods.[1]

Materials:

  • 15-Hydroxypentadecanoic acid

  • 48% Hydrobromic acid

  • Glacial acetic acid

  • Concentrated sulfuric acid (optional, as a catalyst)

  • Toluene or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or petroleum ether (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15-hydroxypentadecanoic acid in a mixture of hydrobromic acid and glacial acetic acid.

  • Optionally, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for the specified reaction time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and add water to dilute the acids.

  • Extract the aqueous layer with an organic solvent such as toluene or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as hexane or petroleum ether, to yield the pure this compound as a white solid.

Quantitative Data

The following table summarizes quantitative data from various reported syntheses.[1]

Starting Material (15-hydroxypentadecanoic acid)Hydrobromic Acid (48%)Glacial Acetic AcidReaction Time (hours)Reaction TemperatureProduct (this compound)Yield
6.4 g400 mL500 mL5Reflux6 g~84%
7 g200 mL300 mL10Reflux8 g~102% (Note: Yields over 100% may indicate impurities)
40 g1000 mL1000 mL15Reflux46 g~103% (Note: Yields over 100% may indicate impurities)

Workflow Diagram

Synthesis_Pathway_1 cluster_reactants Reactants cluster_process Process cluster_product Product 15-Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic Acid Reaction Reflux 15-Hydroxypentadecanoic_Acid->Reaction HBr_AcOH Hydrobromic Acid / Glacial Acetic Acid HBr_AcOH->Reaction Workup Extraction & Washing Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product 15-Bromopentadecanoic_Acid This compound Purification->15-Bromopentadecanoic_Acid Pure Product

Caption: Synthesis of this compound via Nucleophilic Substitution.

Synthesis via the Hunsdiecker Reaction

An alternative pathway to this compound involves the Hunsdiecker reaction, a decarboxylative bromination of a carboxylic acid. This method would start from a 16-carbon dicarboxylic acid, such as hexadecanedioic acid, or a protected derivative thereof.

Reaction Principle

The Hunsdiecker reaction typically involves the reaction of the silver salt of a carboxylic acid with bromine. The reaction proceeds through a radical mechanism, where the silver carboxylate is converted to an acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage and decarboxylation to form an alkyl radical, which subsequently reacts with a bromine radical to form the final alkyl bromide. This results in a product with one less carbon atom than the starting carboxylic acid.

Experimental Protocol (Proposed)

Step 1: Monomethyl esterification of Hexadecanedioic Acid

  • React hexadecanedioic acid with a limited amount of methanol in the presence of an acid catalyst to preferentially form the monomethyl ester.

  • Purify the resulting monomethyl hexadecanedioate from the starting diacid and the dimethyl ester by chromatography.

Step 2: Hunsdiecker Reaction

  • Prepare the silver salt of monomethyl hexadecanedioate by reacting it with silver oxide.

  • Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

  • Slowly add a solution of bromine in carbon tetrachloride to the suspension while stirring and protecting from light.

  • Reflux the mixture until the reaction is complete (disappearance of the silver salt).

  • Filter the reaction mixture to remove silver bromide.

  • Wash the filtrate with sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude methyl 15-bromopentadecanoate.

Step 3: Hydrolysis

  • Hydrolyze the methyl ester of the crude product using standard acidic or basic conditions to yield this compound.

  • Purify the final product by recrystallization.

Workflow Diagram

Synthesis_Pathway_2 cluster_starting_material Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_hunsdiecker Hunsdiecker Reaction cluster_final_steps Final Steps cluster_product Product Hexadecanedioic_Acid Hexadecanedioic Acid Monoesterification Monomethyl Esterification Hexadecanedioic_Acid->Monoesterification Silver_Salt_Formation Silver Salt Formation Monoesterification->Silver_Salt_Formation Monomethyl Hexadecanedioate Bromination_Decarboxylation Bromination & Decarboxylation Silver_Salt_Formation->Bromination_Decarboxylation Silver Salt Hydrolysis Ester Hydrolysis Bromination_Decarboxylation->Hydrolysis Methyl 15-Bromopentadecanoate Purification Recrystallization Hydrolysis->Purification 15-Bromopentadecanoic_Acid This compound Purification->15-Bromopentadecanoic_Acid

Caption: Proposed Hunsdiecker Reaction Pathway for this compound.

Conclusion

This guide has outlined two principal synthetic routes to this compound. The nucleophilic substitution of 15-hydroxypentadecanoic acid is a well-documented and high-yielding method, making it the preferred choice for many applications. The Hunsdiecker reaction presents a viable alternative, particularly if the C16 dicarboxylic acid is a more accessible starting material. The selection of the optimal pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided protocols and data serve as a valuable resource for chemists in the synthesis of this important long-chain functionalized fatty acid.

References

An In-depth Technical Guide to 15-Bromopentadecanoic Acid (CAS 56523-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid, identified by the CAS number 56523-59-2, is a synthetic, brominated long-chain fatty acid. Its structure, featuring a fifteen-carbon backbone with a terminal carboxylic acid group and a bromine atom at the ω-position, makes it a valuable tool in various fields of biomedical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, biological applications, and associated hazards. Its utility as a metabolic tracer, an enzyme substrate probe, in biomedical imaging, and as a linker in Proteolysis Targeting Chimeras (PROTACs) underscores its importance in studying lipid metabolism and developing novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 56523-59-2
Molecular Formula C₁₅H₂₉BrO₂
Molecular Weight 321.29 g/mol
Melting Point 66-69 °C
Boiling Point 409.4 °C at 760 mmHg
Appearance White to off-white solid
Storage Temperature Room Temperature (in a dry, sealed container)

Synthesis and Analytical Methods

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 15-hydroxypentadecanoic acid. The following protocol is based on established chemical principles.

Materials:

  • 15-hydroxypentadecanoic acid

  • Hydrobromic acid (48% in acetic acid)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid in a solution of 48% hydrobromic acid in acetic acid.

  • Slowly add concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours to ensure complete conversion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 15-Hydroxypentadecanoic Acid reaction Reflux start1->reaction start2 HBr in Acetic Acid start2->reaction start3 Concentrated H₂SO₄ start3->reaction extraction DCM Extraction reaction->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration purification Recrystallization / Chromatography concentration->purification product This compound purification->product

Synthesis Workflow
Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the quantification of fatty acids. For analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester (FAME).

Experimental Protocol: GC-MS Analysis (Adapted for this compound)

  • Derivatization: Convert this compound to its methyl ester by reacting with a methylating agent (e.g., BF₃ in methanol or acidic methanol).

  • Extraction: Extract the resulting FAME into an organic solvent like hexane.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to ramp up to achieve separation based on boiling point and polarity.

  • MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer. The mass spectrum of 15-bromopentadecanoate methyl ester will show a characteristic fragmentation pattern, including a molecular ion peak, which can be used for identification and quantification.

Other Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of the compound, often coupled with a mass spectrometer (LC-MS) for enhanced specificity.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to the naturally occurring odd-chain fatty acid, pentadecanoic acid (C15:0), provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Properties: Research on pentadecanoic acid suggests it possesses anticancer properties. One proposed mechanism is the inhibition of glucose uptake in cancer cells. Furthermore, studies on similar compounds point towards the involvement of the JAK/STAT3 signaling pathway . Inhibition of this pathway can lead to reduced cancer cell proliferation, survival, and metastasis. This compound may also function as a histone deacetylase 6 (HDAC6) inhibitor , which can influence gene expression and induce cell cycle arrest and apoptosis in cancer cells.

Metabolic Regulation: Pentadecanoic acid is known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) . The AMPK/mTOR pathway is a central regulator of cellular metabolism and growth. Activation of AMPK promotes catabolic processes like fatty acid oxidation, while inhibition of mTOR suppresses anabolic processes, including protein and lipid synthesis. As a fatty acid analog, this compound is a valuable tool for studying these metabolic pathways.

G Potential Signaling Pathways of this compound cluster_compound cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes compound This compound AMPK AMPK compound->AMPK Activates mTOR mTOR compound->mTOR Inhibits HDAC6 HDAC6 compound->HDAC6 Inhibits JAK_STAT3 JAK/STAT3 Pathway compound->JAK_STAT3 Inhibits AMPK->mTOR Inhibits Metabolism Increased Fatty Acid Oxidation Decreased Protein/Lipid Synthesis AMPK->Metabolism mTOR->Metabolism Gene_Expression Altered Gene Expression HDAC6->Gene_Expression Cancer Decreased Cancer Cell Proliferation & Survival JAK_STAT3->Cancer Gene_Expression->Cancer

Potential Signaling Pathways

Hazards and Safety Information

Based on available Safety Data Sheets (SDS), this compound is considered to have the following hazards. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

HazardDescription
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Handling and Storage:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a versatile research chemical with significant applications in the study of lipid metabolism and as a potential component in the development of novel therapeutics. Its well-defined chemical and physical properties, along with established synthesis and analytical methods, make it an accessible tool for the scientific community. While its biological activities are still under investigation, its structural similarity to pentadecanoic acid suggests its involvement in key metabolic and signaling pathways with implications for cancer and metabolic diseases. As with any chemical, proper handling and safety precautions are essential when working with this compound. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their work.

15-Bromopentadecanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a bifunctional long-chain fatty acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for orthogonal functionalization, making it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its bifunctional nature, possessing both a nucleophilic carboxylate (upon deprotonation) and an electrophilic alkyl bromide, dictates its reactivity and utility in synthesis.

PropertyValueReference
Molecular Formula C₁₅H₂₉BrO₂--INVALID-LINK--
Molecular Weight 321.30 g/mol --INVALID-LINK--
Melting Point 66-69 °C--INVALID-LINK--
Boiling Point 409.4 °C at 760 mmHg--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage Sealed in dry, Room Temperature--INVALID-LINK--

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 15-hydroxypentadecanoic acid.

Experimental Protocol: Synthesis from 15-Hydroxypentadecanoic Acid[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (excess) and glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 10-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

A representative workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start 15-Hydroxypentadecanoic Acid reagents HBr, Glacial Acetic Acid start->reagents Add reaction Reflux (10-15h) reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic route to this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for a wide range of organic molecules. The carboxylic acid can undergo esterification, amidation, and reduction, while the alkyl bromide is amenable to nucleophilic substitution and coupling reactions.

Synthesis of Macrocyclic Lactones (Thibetolide)

This compound is a key precursor in the synthesis of macrocyclic lactones, such as Thibetolide (pentadecanolide), a valuable fragrance ingredient. The synthesis involves an intramolecular cyclization.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large volume of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Cyclization: Add a base, such as potassium carbonate (excess), and a catalytic amount of iodine. Heat the mixture to around 80-120 °C for 6-10 hours. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield Thibetolide.

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundK₂CO₃, I₂ (cat.)DMSO80-1206-10~60-70

A generalized pathway for the synthesis of Thibetolide.

G cluster_thibetolide Thibetolide Synthesis start This compound reagents K₂CO₃, I₂ (cat.) High Dilution start->reagents Add cyclization Intramolecular Cyclization reagents->cyclization Heat product Thibetolide (Pentadecanolide) cyclization->product

Caption: Intramolecular cyclization to form Thibetolide.

Synthesis of Radiolabeled PET Tracers

This compound and its derivatives are used in the synthesis of radiolabeled fatty acids for positron emission tomography (PET) imaging, particularly for studying myocardial metabolism.[1][2]

This multi-step synthesis involves the initial protection of the carboxylic acid, followed by a Suzuki coupling to introduce an aryl group, and subsequent modifications to incorporate the radioisotope.

Workflow for the synthesis of a radiolabeled PET tracer.

G cluster_pet PET Tracer Synthesis Workflow start This compound esterification Esterification (e.g., with Methanol, H⁺) start->esterification ester Methyl 15-bromopentadecanoate esterification->ester suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) ester->suzuki aryl_ester Methyl 15-arylpentadecanoate suzuki->aryl_ester deprotection Functional Group Modification aryl_ester->deprotection precursor Labeling Precursor deprotection->precursor radiolabeling Radiolabeling (e.g., with ¹⁸F) precursor->radiolabeling pet_tracer Radiolabeled PET Tracer radiolabeling->pet_tracer

Caption: Multi-step synthesis of a PET tracer.

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 15-bromopentadecanoate.

Synthesis of ω-Functionalized Fatty Acids

The terminal bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups at the ω-position.

15-Aminopentadecanoic acid is a precursor for the synthesis of polyamides like Nylon-15.

  • Azide Substitution: Dissolve this compound (1.0 eq) in a suitable solvent like DMF. Add sodium azide (NaN₃, excess) and heat the mixture (e.g., 60-80 °C) for several hours. After cooling, the reaction mixture is worked up by pouring into water and extracting the product.

  • Reduction: The resulting 15-azidopentadecanoic acid is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄) followed by an acidic workup.

StepReagentsSolventTemperature (°C)
1. Azidation NaN₃DMF60-80
2. Reduction H₂, Pd/C or LiAlH₄VariousRoom Temp. to Reflux
  • Alkoxide Formation: Prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).

  • Etherification: Add a solution of this compound (or its ester for better solubility and to avoid reaction with the base) in an anhydrous solvent to the alkoxide solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. If the ester was used, it can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. Purification is achieved by chromatography or recrystallization.

Potential Application in Polymer Synthesis

Through conversion to 15-aminopentadecanoic acid, this compound serves as an indirect monomer for the synthesis of polyamide-15 (Nylon-15). The polymerization of ω-amino acids can be achieved through melt polycondensation.

Logical relationship for the synthesis of Polyamide-15.

G cluster_polymer Polyamide-15 Synthesis Pathway start This compound conversion Conversion to Amine (e.g., via Azide) start->conversion monomer 15-Aminopentadecanoic Acid conversion->monomer polymerization Polycondensation (Heat, -H₂O) monomer->polymerization polymer Polyamide-15 (Nylon-15) polymerization->polymer

References

Role of brominated fatty acids in lipid metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Brominated Fatty Acids in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated fatty acids (BFAs) are valuable tools in the study of lipid metabolism, serving as probes and inhibitors to elucidate complex cellular processes. Their utility stems from the bromine atom's ability to alter the fatty acid's metabolic fate and reactivity, allowing researchers to trace fatty acid uptake, investigate enzyme function, and modulate signaling pathways. This guide provides a comprehensive overview of the applications of BFAs in lipid metabolism research, with a focus on experimental design and data interpretation.

The most commonly utilized BFA is 2-bromopalmitate (2-BP), a non-selective inhibitor of lipid metabolism.[1] It has been instrumental in understanding protein S-palmitoylation, a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues, affecting protein hydrophobicity, stability, and localization.[1] BFAs are also employed as tracers in fatty acid uptake and trafficking studies.[2][3] Furthermore, brominated lipids can be used as contrast probes in advanced imaging techniques like cryo-electron microscopy to investigate membrane structure.[4][5]

Mechanisms of Action

The primary mechanism by which BFAs exert their effects is through the inhibition of enzymes involved in lipid metabolism. This inhibition can be both competitive and non-competitive, and in some cases, irreversible.

Inhibition of Protein Palmitoylation and De-palmitoylation

2-BP is a widely used inhibitor of protein S-palmitoylation.[6][7] Inside the cell, 2-BP is converted to 2-bromopalmitoyl-CoA (2-BP-CoA), a non-metabolizable molecule that enhances its inhibitory potency.[1][6] 2-BP and 2-BP-CoA can directly label and inhibit DHHC palmitoyl acyl transferases (PATs), the enzymes that catalyze palmitoylation.[1][8] This leads to a general reduction in protein palmitoylation rather than selectively targeting specific proteins.[6][7]

Interestingly, 2-BP also inhibits the reverse reaction, de-palmitoylation, which is catalyzed by acyl-protein thioesterases (APTs).[6][7] Studies have shown that 2-BP inhibits human APT1 and APT2 through an uncompetitive mechanism.[6][7] This dual inhibition of both palmitoylation and de-palmitoylation makes 2-BP a potent tool for studying the overall impact of this dynamic post-translational modification on cellular processes.

Promiscuous Inhibition of Membrane-Bound Enzymes

Research has revealed that 2-BP and its CoA derivative are promiscuous inhibitors of various membrane-bound enzymes, not limited to those involved in palmitoylation.[8][9] This includes enzymes involved in triacylglycerol biosynthesis, such as mono- and diacylglycerol acyltransferases, as well as fatty acid CoA ligase.[9] The inhibitory effect appears to be dependent on the concentration of the brominated compound within the cell membrane.[9] This broad reactivity underscores the importance of careful experimental design and interpretation when using 2-BP to avoid attributing observed effects solely to the inhibition of palmitoylation.

Applications in Lipid Metabolism Research

The unique properties of BFAs have led to their application in a variety of research areas within lipid metabolism.

Fatty Acid Uptake and Trafficking Tracers

Radiolabeled BFAs, such as [9,10-³H]-(R)-2-bromopalmitate ([³H]-BROMO), are used as tracers to study long-chain fatty acid (LCFA) uptake and trafficking in vivo.[2][3] These analogues are taken up by tissues similarly to native fatty acids.[2][3] However, once inside the cell, they are not readily metabolized through β-oxidation and become trapped, allowing for the measurement of tissue-specific fatty acid uptake.[2][3]

Studying the Role of Protein Palmitoylation

By inhibiting protein palmitoylation, 2-BP has been instrumental in uncovering the role of this modification in a multitude of cellular functions. For example, inhibiting palmitoylation can affect the membrane localization and signaling of proteins like Ras.[10] It has also been shown to influence cell proliferation, senescence, and the DNA damage response.[10][11]

Investigation of Lipid Storage and Myopathy

The consumption of brominated vegetable oils (BVOs) has been linked to lipid accumulation in skeletal muscle and heart tissue, leading to a condition known as lipid storage myopathy.[12][13] Studies in animal models have shown that BVOs can inhibit multiple enzymes involved in β-oxidation, with a significant reduction in 3-ketoacyl-CoA thiolase activity.[13] These findings highlight the potential toxic effects of excessive BFA consumption.[14]

Quantitative Data from BFA Studies

The following tables summarize quantitative data from studies utilizing brominated fatty acids.

Table 1: Inhibition of Acyl-Protein Thioesterase (APT1) by 2-Bromopalmitate

Substrate Concentration (µM)APT1 Activity (-2-BP) (µM/min)APT1 Activity (+50 µM 2-BP) (µM/min)
50.100.05
100.180.09
200.300.15
400.450.22
800.600.30

Data adapted from in vitro assays with recombinant human APT1.[7]

Table 2: Effect of 2-Bromopalmitate on Fadu Cell Viability and Proliferation

2-BP Concentration (µM)Cell Viability (MTT Assay, 72h) (% of Control)BrdU Positive Cells (48h) (% of Control)
0 (Control)100100
12.5~85Not Reported
25~70Not Reported
50~50~40
100~30Not Reported

Data adapted from studies on human hypopharyngeal squamous cell carcinoma (Fadu) cells.[10]

Table 3: Tissue Distribution of Brominated Fatty Acids in Rats Fed Brominated Vegetable Oils

TissueDibromostearic Acid (DBS)Tetrabromostearic Acid (TBS)
LiverPresentPresent
HeartPresentPresent
Adipose TissuePresentPresent
BloodNot DetectedNot Detected
FecesSignificant QuantitiesSignificant Quantities

Data from rats dosed orally with brominated olive oil or brominated sesame oil.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BFAs in research.

Protocol 1: Inhibition of Protein Palmitoylation in Cell Culture using 2-Bromopalmitate

This protocol provides a general guideline for treating adherent mammalian cells with 2-BP to inhibit protein palmitoylation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 2-Bromopalmitate (2-BP)

  • Ethanol (EtOH) or Dimethyl sulfoxide (DMSO) for stock solution

  • Multi-well cell culture plates

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-BP (e.g., 10-50 mM) in EtOH or DMSO.[11] Store aliquots at -20°C.

  • Cell Seeding: Seed cells in multi-well plates to achieve 60-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the 2-BP stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final solvent concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Aspirate the old medium and replace it with the medium containing the desired concentration of 2-BP or the vehicle control. Treatment times can vary from a few hours to overnight, depending on the experimental goals.[16] For example, a 24-hour treatment with 10, 25, or 50 µM 2-BP can be used to study effects on cell senescence.[11]

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, such as western blotting to assess protein expression, acyl-biotinyl exchange (ABE) assay to measure protein palmitoylation, or cell viability and proliferation assays.[10]

Protocol 2: Acyl-Biotinyl Exchange (ABE) Assay for Detecting Protein Palmitoylation

The ABE assay is a common method to detect changes in protein palmitoylation levels following 2-BP treatment.

Materials:

  • Cell lysate from control and 2-BP-treated cells

  • Lysis buffer

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM)

  • Biotin-BMCC

  • Streptavidin-agarose beads

  • Antibody against the protein of interest

Procedure:

  • Lysate Preparation: Lyse cells and block free sulfhydryl groups by incubating the protein samples with NEM.[10]

  • Immunoprecipitation: Immunoprecipitate the protein of interest using a specific antibody.

  • Thioester Cleavage and Biotinylation: Treat the purified samples with or without hydroxylamine to cleave the palmitoyl-cysteine thioester bond. Subsequently, label the newly exposed sulfhydryl groups with a biotinylating reagent like Biotin-BMCC.[10]

  • Affinity Purification: Use streptavidin-agarose beads to pull down the biotinylated (i.e., previously palmitoylated) proteins.

  • Detection: Analyze the captured proteins by western blotting using an antibody against the protein of interest to determine the level of palmitoylation.

Protocol 3: In Vivo Fatty Acid Uptake Assay using Radiolabeled Bromopalmitate

This protocol outlines a method for assessing in vivo fatty acid uptake in a rat model.

Materials:

  • Sprague-Dawley rats

  • [9,10-³H]-(R)-2-bromopalmitate ([³H]-BROMO) tracer

  • Anesthetic

  • Catheters for arterial and venous cannulation

  • Scintillation counter

Procedure:

  • Animal Preparation: Implant catheters in a carotid artery and jugular vein of the rats. Allow for a recovery period of several days.[2][3]

  • Tracer Administration: Following a fasting period, administer an instantaneous bolus of the [³H]-BROMO tracer via the jugular vein catheter.[3]

  • Tissue Collection: At specified time points, anesthetize the animals and collect tissues of interest (e.g., heart, skeletal muscle, liver, adipose tissue).

  • Radioactivity Measurement: Homogenize the tissues and measure the amount of radioactivity using a scintillation counter to determine the uptake of the brominated fatty acid tracer.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue to compare fatty acid uptake across different tissues and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps is crucial for understanding the role of brominated fatty acids.

G Mechanism of 2-Bromopalmitate (2-BP) Inhibition cluster_cell Cell 2BP 2-Bromopalmitate (2-BP) APTs Acyl-Protein Thioesterases (APTs) 2BP->APTs Inhibition Fatty_Acid_CoA_Ligase Fatty Acid CoA Ligase 2BP->Fatty_Acid_CoA_Ligase Substrate 2BP_CoA 2-Bromopalmitoyl-CoA (2-BP-CoA) PATs Protein Acyltransferases (PATs) (DHHC enzymes) 2BP_CoA->PATs Inhibition Palmitoylated_Protein S-Palmitoylated Protein PATs->Palmitoylated_Protein Palmitoylation Protein Substrate Protein APTs->Protein De-palmitoylation Protein->PATs Substrate Palmitoylated_Protein->APTs Substrate Fatty_Acid_CoA_Ligase->2BP_CoA Conversion

Caption: Mechanism of 2-Bromopalmitate (2-BP) action within a cell.

G Experimental Workflow: Acyl-Biotinyl Exchange (ABE) Assay Start Start: Cell Lysate (Control vs. 2-BP treated) Block_SH Block free sulfhydryl groups (N-ethylmaleimide) Start->Block_SH IP Immunoprecipitate protein of interest Block_SH->IP Cleavage Cleave thioester bond (+/- Hydroxylamine) IP->Cleavage Biotinylation Label new SH groups (Biotin-BMCC) Cleavage->Biotinylation Pull_down Affinity purify with Streptavidin beads Biotinylation->Pull_down Detection Detect by Western Blot Pull_down->Detection

Caption: Workflow for the Acyl-Biotinyl Exchange (ABE) assay.

G Logical Relationship: BVO and Lipid Metabolism Disruption BVO_Ingestion Brominated Vegetable Oil (BVO) Ingestion BFA_Accumulation Brominated Fatty Acid Accumulation in Tissues BVO_Ingestion->BFA_Accumulation Enzyme_Inhibition Inhibition of β-oxidation enzymes (e.g., 3-ketoacyl-CoA thiolase) BFA_Accumulation->Enzyme_Inhibition Lipid_Accumulation Lipid (Triglyceride) Accumulation Enzyme_Inhibition->Lipid_Accumulation Myopathy Lipid Storage Myopathy (Heart, Skeletal Muscle) Lipid_Accumulation->Myopathy

Caption: Pathological cascade initiated by BVO ingestion.

Conclusion

Brominated fatty acids, particularly 2-bromopalmitate, are indispensable tools for researchers in lipid metabolism. Their ability to inhibit key enzymes and act as tracers has provided profound insights into fatty acid uptake, protein function, and the pathogenesis of metabolic diseases. However, the promiscuous nature of these compounds necessitates careful experimental design and data interpretation. As research continues to unravel the complexities of lipid metabolism, the strategic use of brominated fatty acids will undoubtedly continue to play a pivotal role in advancing our understanding and in the development of novel therapeutic strategies.

References

The Synthetic Journey of Omega-Brominated Fatty Acids: A Technical Guide to their Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-brominated fatty acids, a unique class of synthetic lipid molecules, have carved a niche as versatile intermediates in organic synthesis and as probes in biochemical studies. Unlike their well-known omega-3 and omega-6 counterparts, these fatty acids are not naturally occurring and thus lack a traditional discovery narrative. Instead, their history is one of chemical innovation, driven by the need for bifunctional molecules in the synthesis of polymers, pharmaceuticals, and other high-value chemicals. This technical guide provides an in-depth exploration of the synthesis, chemical properties, characterization, and diverse applications of omega-brominated fatty acids, with a focus on methodologies and quantitative data relevant to researchers and drug development professionals.

Introduction: The Advent of a Versatile Synthetic Tool

The story of omega-brominated fatty acids is not one of biological discovery but of synthetic utility. These compounds, characterized by a bromine atom at the terminal (omega) position of the aliphatic chain and a carboxylic acid group at the other end, are valuable bifunctional molecules. Their significance lies in their ability to serve as building blocks for a wide array of more complex molecules. The presence of two distinct reactive sites—the carboxylic acid and the carbon-bromine bond—allows for sequential and selective chemical modifications.

Historically, omega-bromoaliphatic carboxylic acids were considered laboratory curiosities due to their limited availability and high cost of production.[1] However, the development of more efficient synthetic routes has unlocked their potential for broader applications, ranging from the production of polymers like polyesters to the synthesis of specialized molecules such as amino acids and thioacids.[1] Their utility extends into the realm of biochemical research, where they can be used as probes to study enzyme mechanisms and cellular processes.

Synthesis of Omega-Brominated Fatty Acids: Key Methodologies

The synthesis of omega-brominated fatty acids can be achieved through several routes, primarily involving the introduction of a bromine atom at the terminal position of a fatty acid or a precursor molecule.

Radical Addition of Hydrogen Bromide to Terminal Alkenoic Acids

One of the most common methods for synthesizing omega-brominated fatty acids is the anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal alkenoic acid. This reaction is typically initiated by a radical initiator, such as a peroxide.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid

  • Reactants: 10-Undecenoic acid, hydrogen bromide (gas or in acetic acid), and a radical initiator (e.g., benzoyl peroxide).

  • Solvent: A non-polar solvent such as hexane or carbon tetrachloride.

  • Procedure: 10-Undecenoic acid is dissolved in the chosen solvent. The solution is then saturated with hydrogen bromide gas in the presence of a catalytic amount of the radical initiator. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: The reaction mixture is washed with water to remove excess HBr. The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 11-bromoundecanoic acid.

From Dicarboxylic Acids

Omega-brominated fatty acids can also be synthesized from dicarboxylic acids through a process known as the Hunsdiecker reaction or a variation thereof. This involves the conversion of one of the carboxylic acid groups to a bromine atom.

From Omega-Hydroxy Fatty Acids

Another synthetic route involves the conversion of the terminal hydroxyl group of an omega-hydroxy fatty acid to a bromine atom using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

A general workflow for the synthesis of omega-brominated fatty acids is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Product Terminal Alkenoic Acid Terminal Alkenoic Acid Radical Addition of HBr Radical Addition of HBr Terminal Alkenoic Acid->Radical Addition of HBr Dicarboxylic Acid Dicarboxylic Acid Hunsdiecker Reaction Hunsdiecker Reaction Dicarboxylic Acid->Hunsdiecker Reaction Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Bromination of Alcohol Bromination of Alcohol Omega-Hydroxy Fatty Acid->Bromination of Alcohol Omega-Brominated Fatty Acid Omega-Brominated Fatty Acid Radical Addition of HBr->Omega-Brominated Fatty Acid Hunsdiecker Reaction->Omega-Brominated Fatty Acid Bromination of Alcohol->Omega-Brominated Fatty Acid

General synthetic routes to omega-brominated fatty acids.

Chemical Properties and Characterization

Omega-brominated fatty acids are bifunctional molecules, exhibiting the reactivity of both a carboxylic acid and an alkyl bromide. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the terminal bromine atom is susceptible to nucleophilic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum of an omega-brominated fatty acid shows characteristic signals. The protons on the carbon bearing the bromine atom (α-protons to the bromine) typically appear as a triplet in the range of 3.3-3.5 ppm. The protons α to the carbonyl group of the carboxylic acid resonate at around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon attached to the bromine atom gives a distinct signal in the ¹³C NMR spectrum, typically in the range of 30-40 ppm. The carbonyl carbon of the carboxylic acid appears downfield, usually above 170 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the identification of omega-brominated fatty acids due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.[2]

Table 1: Spectroscopic Data for 11-Bromoundecanoic Acid

TechniqueChemical Shift / m/zAssignment
¹H NMR (CDCl₃)~3.40 ppm (t, 2H)-CH₂-Br
~2.35 ppm (t, 2H)-CH₂-COOH
~1.85 ppm (p, 2H)-CH₂-CH₂-Br
~1.2-1.6 ppm (m)-(CH₂)₇-
¹³C NMR (CDCl₃)~180 ppmC=O
~34 ppm-CH₂-Br
~33 ppm-CH₂-COOH
~28-29 ppm-(CH₂)₇-
Mass Spec (EI) M⁺, [M+2]⁺Molecular ion peaks with ~1:1 ratio

Applications in Research and Drug Development

The bifunctional nature of omega-brominated fatty acids makes them valuable intermediates in the synthesis of a variety of compounds with applications in materials science and pharmacology.

Polymer Synthesis

Omega-brominated fatty acids can be used in the synthesis of polyesters and other polymers.[1] For instance, the carboxylic acid end can be polymerized, leaving the terminal bromine available for further modification of the polymer chain.

Synthesis of Bioactive Molecules

These compounds serve as precursors for the synthesis of various bioactive molecules. For example, nucleophilic substitution of the bromine atom with an amino group can lead to the formation of omega-amino fatty acids, which are building blocks for nylons and polyamides.[3]

Probes for Studying Enzyme Activity

Halogenated fatty acids can act as inhibitors or probes for enzymes involved in fatty acid metabolism. For instance, 2-bromopalmitic acid has been identified as an inhibitor of the bacterial conjugation traffic ATPase TrwD, suggesting a potential avenue for developing new antibacterial agents.[4] While this is an example of an alpha-brominated fatty acid, the principle of using halogenated fatty acids to probe enzyme active sites is applicable to omega-brominated analogues as well.

The role of omega-brominated fatty acids as versatile chemical intermediates is illustrated in the following diagram:

Intermediates_Diagram cluster_products Synthetic Products Omega-Brominated Fatty Acid Omega-Brominated Fatty Acid Omega-Amino Fatty Acids Omega-Amino Fatty Acids Omega-Brominated Fatty Acid->Omega-Amino Fatty Acids Amination Omega-Thio Fatty Acids Omega-Thio Fatty Acids Omega-Brominated Fatty Acid->Omega-Thio Fatty Acids Thiolation Polyesters Polyesters Omega-Brominated Fatty Acid->Polyesters Polycondensation Bioactive Probes Bioactive Probes Omega-Brominated Fatty Acid->Bioactive Probes Further Functionalization

Omega-brominated fatty acids as key synthetic intermediates.

Conclusion

Omega-brominated fatty acids represent a fascinating class of molecules whose importance is defined by their synthetic versatility rather than their natural abundance. From their origins as laboratory curiosities to their current role as valuable chemical intermediates, their history is a testament to the power of organic synthesis in creating tools for scientific advancement. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, characterization, and reactivity of these compounds is essential for harnessing their full potential in creating novel and valuable products. As synthetic methodologies continue to improve, the accessibility and application of omega-brominated fatty acids are poised to expand, opening new avenues for innovation.

References

Theoretical Models of 15-Bromopentadecanoic Acid Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Bromopentadecanoic acid (15-Br-PDA) is a bifunctional long-chain fatty acid characterized by a terminal carboxylic acid and a bromine atom at the ω-position. This unique structure imparts dual reactivity, making it a molecule of significant interest in chemical biology and drug development. The carboxylic acid moiety provides a handle for enzymatic recognition and metabolic processing, mirroring the behavior of natural fatty acids. Simultaneously, the terminal alkyl bromide introduces an electrophilic center, capable of undergoing nucleophilic substitution reactions, which can be exploited for covalent modification of biological targets.

This technical guide provides a comprehensive overview of the theoretical models governing the reactivity of 15-Br-PDA. It delves into the distinct reactivity of its two functional groups, explores the potential for intramolecular interactions, and outlines its role as a covalent modifier. This document is intended to serve as a foundational resource for researchers seeking to understand, predict, and experimentally validate the chemical behavior of this versatile molecule.

Theoretical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 15-Br-PDA is the primary determinant of its acidic properties and its engagement with biological systems that recognize and process fatty acids.

Acidity and pKa

Table 1: Estimated pKa of this compound Based on Analogous Fatty Acids

Carboxylic AcidChain LengthpKa in Water (approx.)Reference
Acetic AcidC24.76[1]
Propanoic AcidC34.87[1]
Butanoic AcidC44.82[1]
Pentanoic AcidC54.84[1]
This compound C15 ~4.9 - 5.0 (estimated) N/A

Note: The presence of the distant bromine atom is expected to have a negligible effect on the pKa of the carboxylic acid group.

Enzymatic Activation and Metabolism

In a biological context, the carboxylic acid group of 15-Br-PDA can be recognized by enzymes that metabolize fatty acids. A key initial step is its activation to a thioester, typically with Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS).

The following diagram illustrates the proposed enzymatic activation pathway of 15-Br-PDA.

Enzymatic_Activation 15-Br-PDA 15-Br-PDA Acyl-CoA Synthetase Acyl-CoA Synthetase 15-Br-PDA->Acyl-CoA Synthetase Substrate Binding 15-Br-Pentadecanoyl-CoA 15-Br-Pentadecanoyl-CoA Acyl-CoA Synthetase->15-Br-Pentadecanoyl-CoA Product Release AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi ATP ATP ATP->Acyl-CoA Synthetase CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase

Caption: Proposed enzymatic activation of this compound.

Theoretical Reactivity of the Alkyl Bromide Moiety

The terminal alkyl bromide introduces an electrophilic site, making 15-Br-PDA susceptible to nucleophilic attack. The reactivity of this group is primarily governed by the principles of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN2)

Given that the bromine atom is attached to a primary carbon, the predominant mechanism for its reaction with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

The general mechanism is depicted below:

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products 15-Br-PDA R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ 15-Br-PDA->TS Nu Nu⁻ Nu->TS Product R-CH₂-Nu TS->Product Br Br⁻ TS->Br

Caption: Generalized SN2 reaction mechanism for this compound.

The reactivity of the C-Br bond is influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily.

Table 2: Relative Reactivity of Primary Bromoalkanes with Various Nucleophiles (Illustrative)

NucleophileRelative RateProduct Functional GroupReference
I⁻~100Alkyl Iodide[2]
RS⁻~100Thioether[2]
N₃⁻~50Alkyl Azide[2]
CN⁻~20Nitrile[2]
OH⁻~1Alcohol[2]
H₂O<<1Alcohol[2]
Covalent Modification of Biomolecules

The electrophilic nature of the alkyl bromide allows 15-Br-PDA to act as a covalent modifier of nucleophilic residues in proteins, such as cysteine, histidine, and lysine. This property is of particular interest in drug development for the design of targeted covalent inhibitors. The reactivity towards these amino acid residues will depend on their intrinsic nucleophilicity and their accessibility within the protein structure.

The following diagram illustrates the potential for covalent modification of a protein by 15-Br-PDA.

Covalent_Modification 15-Br-PDA 15-Br-PDA Covalently_Modified_Protein Covalently_Modified_Protein 15-Br-PDA->Covalently_Modified_Protein Protein Protein-Nu: Protein->Covalently_Modified_Protein Nucleophilic Attack HBr HBr Covalently_Modified_Protein->HBr Byproduct

Caption: Covalent modification of a protein by this compound.

Intramolecular Reactivity

The presence of both a nucleophilic (carboxylate) and an electrophilic (alkyl bromide) center within the same molecule raises the possibility of intramolecular reactions. Under basic conditions, the deprotonated carboxylate can act as an intramolecular nucleophile, potentially leading to the formation of a lactone.

The favorability of this intramolecular cyclization will depend on the chain length and the resulting ring size. For 15-Br-PDA, this would lead to the formation of a 16-membered lactone. While the formation of large rings can be entropically disfavored, under appropriate conditions (e.g., high dilution), this pathway may be viable.

Experimental Protocols

To experimentally validate the theoretical models of 15-Br-PDA reactivity, a combination of kinetic analysis and product identification is required.

Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the second-order rate constant for the reaction of 15-Br-PDA with a given nucleophile.

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of 15-Br-PDA in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the nucleophile (e.g., N-acetyl-cysteine) in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the reaction by mixing the reactants at a known concentration in a temperature-controlled cuvette or reaction vessel.

  • Monitoring Reaction Progress:

    • The disappearance of 15-Br-PDA or the appearance of the product can be monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Aliquots of the reaction mixture are taken at specific time points and quenched (e.g., by acidification or addition of a large excess of a scavenger).

  • Data Analysis:

    • The concentration of the reactant or product at each time point is determined from the LC-MS data by integrating the area under the corresponding chromatographic peak.

    • The data is then fitted to a second-order rate equation to determine the rate constant (k).

The following workflow diagram illustrates the process of kinetic analysis.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prepare_Reactants Prepare Stock Solutions (15-Br-PDA, Nucleophile) Initiate_Reaction Mix Reactants in Buffer Prepare_Reactants->Initiate_Reaction Take_Aliquots Take Aliquots at Time Points Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction LC_MS_Analysis LC-MS Analysis Quench_Reaction->LC_MS_Analysis Quantification Quantify Reactant/Product LC_MS_Analysis->Quantification Kinetic_Modeling Fit to Rate Equation Quantification->Kinetic_Modeling Determine_k Determine Rate Constant (k) Kinetic_Modeling->Determine_k

References

Spectroscopic Profile of 15-Bromopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 15-bromopentadecanoic acid. These predictions are based on the analysis of its constituent functional groups—a long aliphatic chain, a terminal carboxylic acid, and a terminal bromo-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be characterized by signals corresponding to the methylene protons of the long alkyl chain, the protons adjacent to the carboxylic acid, and the protons adjacent to the bromine atom.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Singlet (broad)1HH OOC-
~3.40Triplet2HBr-CH₂ -
~2.35Triplet2H-CH₂ -COOH
~1.85Quintet2HBr-CH₂-CH₂ -
~1.63Quintet2H-CH₂ -CH₂-COOH
~1.25Multiplet (broad)20H-(CH₂ )₁₀-

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons bonded to the bromine and the carboxylic acid group, and the carbons of the long methylene chain.

Chemical Shift (δ, ppm) Assignment
~179-180C OOH
~34Br-C H₂-
~33-C H₂-COOH
~32Br-CH₂-C H₂-
~28-30-(C H₂)₁₀-
~25-C H₂-CH₂-COOH
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Strong, BroadO-H stretch (from COOH)
2850-2960Strong, SharpC-H stretch (alkyl chain)
~1710Strong, SharpC=O stretch (from COOH)
~1465MediumC-H bend (methylene)
~1210-1320MediumC-O stretch (from COOH)
~920Medium, BroadO-H bend (out-of-plane, from COOH)
~560-690Medium-WeakC-Br stretch
Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a significant M+2 peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/z Relative Abundance Assignment
320/322Moderate[M]⁺ (Molecular ion)
241Variable[M - Br]⁺
275/277Variable[M - COOH]⁺
60Strong[CH₃COOH]⁺ (McLafferty rearrangement)
45Strong[COOH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty acids like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or an oil, it can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine should be confirmed by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Research Areas for 15-Bromopentadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Bromopentadecanoic acid, a synthetic halogenated fatty acid, presents a multifaceted platform for innovative research in cellular metabolism, oncology, and targeted therapeutics. Its structural similarity to the naturally occurring pentadecanoic acid (C15:0), combined with the unique properties imparted by the terminal bromine atom, positions it as a valuable chemical probe and a potential building block for novel drug development strategies. This technical guide explores promising research avenues for this compound, providing a comprehensive overview of its potential biological activities, detailed experimental protocols for its investigation, and a forward-looking perspective on its application in areas such as metabolic tracing, cancer therapy, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Scientific Landscape of this compound

This compound is a derivative of pentadecanoic acid, a saturated fatty acid with a 15-carbon backbone.[1] While pentadecanoic acid is found in trace amounts in sources like dairy products, its brominated counterpart is a synthetic compound.[1] The introduction of a bromine atom at the omega position provides a handle for various applications, including use as a tracer in metabolic studies and as a reactive moiety for chemical modifications.[2] It is recognized as a valuable probe for investigating lipid metabolism, enzyme assays, and for biomedical imaging purposes.[2] The compound's utility extends to its potential role in inhibiting glucose uptake in cancer cells, suggesting a possible mechanism of action for anticancer effects.[2] Furthermore, its bifunctional nature makes it a candidate for use as a linker in the synthesis of PROTACs, a novel class of drugs designed to degrade specific target proteins.[3]

Potential Research Area 1: Anticancer Activity and Mechanistic Elucidation

Emerging evidence suggests that odd-chain fatty acids may possess anticancer properties. While direct studies on this compound are limited, research on its non-brominated analog, pentadecanoic acid (C15:0), provides a strong rationale for investigating its potential in oncology.

Rationale Based on Pentadecanoic Acid (C15:0) Data

Studies have shown that pentadecanoic acid exhibits selective antiproliferative activity against a range of human cancer cell lines.[4] The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for C15:0 in various cancer cell lines are summarized in the table below. This data suggests that this compound may exhibit similar or enhanced cytotoxic effects, potentially due to altered cellular uptake or metabolic fate.

Quantitative Data: Antiproliferative Activity of Pentadecanoic Acid (C15:0)
Cell LineCancer TypeIC50 (µM)EC50 (µM)GI50 (µM)Reference
DOHH-2Non-Hodgkin B-cell Lymphoma≤ 506≤ 50[4]
GA-10Non-Hodgkin B-cell Lymphoma≤ 5047≤ 50[4]
MHH-PREB-1Non-Hodgkin B-cell Lymphoma≤ 5025≤ 50[4]
SU-DHL-4Non-Hodgkin B-cell Lymphoma≤ 5028≤ 50[4]
Hep G2Hepatocellular Carcinoma-35> 50[4]
HUH-7Hepatocellular Carcinoma-45> 50[4]
A549Lung Cancer-42> 50[4]
HCC827Lung Cancer-38> 50[4]
MCF7Breast Cancer-40> 50[4]
T-47DBreast Cancer-33> 50[4]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, A549, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Investigation

The anticancer effects of fatty acids are often linked to their modulation of key signaling pathways that control cell growth, metabolism, and survival. Research on pentadecanoic acid suggests that it can influence pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[5][6] It is plausible that this compound could also interact with these pathways.

Signaling_Pathway 15-Bromopentadecanoic_acid 15-Bromopentadecanoic_acid AMPK_Activation AMPK_Activation 15-Bromopentadecanoic_acid->AMPK_Activation PPAR_Agonism PPAR_Agonism 15-Bromopentadecanoic_acid->PPAR_Agonism Glucose_Uptake_Inhibition Glucose_Uptake_Inhibition 15-Bromopentadecanoic_acid->Glucose_Uptake_Inhibition Fatty_Acid_Oxidation Fatty_Acid_Oxidation AMPK_Activation->Fatty_Acid_Oxidation PPAR_Agonism->Fatty_Acid_Oxidation Cell_Growth_Inhibition Cell_Growth_Inhibition Glucose_Uptake_Inhibition->Cell_Growth_Inhibition Fatty_Acid_Oxidation->Cell_Growth_Inhibition Apoptosis Apoptosis Cell_Growth_Inhibition->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Potential Research Area 2: Metabolic Tracer and Imaging Probe

The presence of the bromine atom makes this compound an excellent candidate for use as a metabolic tracer and imaging probe to study fatty acid uptake and metabolism.

Rationale

The bromine atom can be detected by techniques such as X-ray fluorescence and can be replaced with a radionuclide for imaging modalities like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This allows for the non-invasive, real-time visualization and quantification of fatty acid distribution and flux in cellular and animal models.

Experimental Protocol: Cellular Uptake and Imaging

This protocol describes a method for visualizing the cellular uptake of a fluorescently labeled derivative of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., BODIPY-labeled)

  • Cells of interest (e.g., adipocytes, hepatocytes)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on glass coverslips in a multi-well plate.

  • Probe Incubation: Incubate the cells with the fluorescently labeled this compound in serum-free medium for a specified time (e.g., 30 minutes).

  • Washing: Wash the cells three times with cold PBS to remove excess probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain the nuclei with DAPI.

  • Mounting: Mount the coverslips on microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the fluorescent label and DAPI.

Experimental_Workflow_Imaging A Cell Seeding on Coverslips B Incubation with Fluorescently Labeled This compound A->B C Washing with PBS B->C D Fixation with Paraformaldehyde C->D E Nuclear Staining with DAPI D->E F Mounting and Fluorescence Microscopy E->F

Caption: Workflow for cellular uptake and imaging of fluorescently labeled this compound.

Potential Research Area 3: Development of PROTACs

This compound is a commercially available PROTAC linker, highlighting its utility in the development of this novel therapeutic modality.[7]

Rationale

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker plays a crucial role in determining the efficacy and selectivity of the PROTAC. The alkyl chain of this compound provides a flexible spacer, and the terminal bromine and carboxylic acid groups offer versatile handles for conjugation to the target and E3 ligase ligands.

Experimental Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol describes a general method for the synthesis of an amine-functionalized linker from this compound, which can then be coupled to E3 ligase and target protein ligands.

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF)

  • Triphenylphosphine

  • Water

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Azide Formation: Dissolve this compound in DMF and add sodium azide. Heat the reaction mixture (e.g., at 60-80°C) and monitor the reaction by thin-layer chromatography (TLC). After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Staudinger Reduction: Dissolve the resulting 15-azidopentadecanoic acid in a mixture of THF and water. Add triphenylphosphine and stir the reaction at room temperature until the azide is consumed (monitored by TLC).

  • Purification: Remove the solvent under reduced pressure and purify the resulting 15-aminopentadecanoic acid by silica gel column chromatography.

PROTAC_Linker_Synthesis 15-Bromopentadecanoic_acid 15-Bromopentadecanoic_acid 15-Azidopentadecanoic_acid 15-Azidopentadecanoic_acid 15-Bromopentadecanoic_acid->15-Azidopentadecanoic_acid NaN3, DMF 15-Aminopentadecanoic_acid 15-Aminopentadecanoic_acid 15-Azidopentadecanoic_acid->15-Aminopentadecanoic_acid PPh3, THF/H2O

Caption: Synthetic scheme for a PROTAC linker intermediate from this compound.

Conclusion and Future Directions

This compound is a versatile molecule with significant untapped potential for research and drug development. The research areas outlined in this guide provide a roadmap for exploring its utility as an anticancer agent, a metabolic probe, and a key component in the burgeoning field of targeted protein degradation. Future investigations should focus on obtaining direct quantitative data for the biological activities of this compound, elucidating its precise mechanisms of action, and synthesizing and evaluating novel derivatives and PROTACs based on its scaffold. Such efforts will undoubtedly contribute to a deeper understanding of cellular processes and may lead to the development of next-generation therapeutics.

References

Methodological & Application

Protocol for using 15-Bromopentadecanoic acid as a metabolic tracer

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 15-Bromopentadecanoic Acid: A Metabolic Tracer for Fatty Acid Research

Authored by a Senior Application Scientist

Abstract

The study of fatty acid (FA) metabolism, encompassing uptake, oxidation, and storage, is fundamental to understanding cellular energy homeostasis and the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). This compound is a powerful metabolic tracer designed for the precise investigation of long-chain fatty acid metabolism. As a structural analog of pentadecanoic acid (C15:0), it is recognized and processed by cellular machinery, while its terminal bromine atom provides a unique and readily detectable mass signature. This allows researchers to distinguish the tracer from the endogenous fatty acid pool, enabling robust quantification of its metabolic fate. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in both in vitro and in vivo research settings.

Introduction: The Need for Precise Metabolic Tracers

Fatty acids are critical metabolic fuels and signaling molecules. Dysregulation of their metabolism is a hallmark of numerous diseases.[1] Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered significant interest as evidence suggests it is an essential nutrient with pleiotropic benefits, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[2][3][4] Higher circulating levels of C15:0 have been associated with improved cardiometabolic health and a lower risk of chronic diseases.[4][5][6]

To dissect the mechanisms underlying these benefits, it is crucial to trace the journey of fatty acids within a biological system. This compound serves as an ideal tool for this purpose. It is a stable, non-radioactive tracer that mimics the behavior of natural C15:0.[] The covalent bromine tag enables its differentiation from endogenous lipids via mass spectrometry, providing a clear window into its absorption, tissue distribution, and incorporation into various metabolic pathways.[][8]

Principle of the Method: Tracing with a Halogen Tag

The core principle of using this compound lies in stable isotope dilution and mass spectrometry.

  • Biological Mimicry : this compound is recognized by fatty acid transporters and enzymes, entering the same metabolic pathways as its natural counterpart.

  • Cellular Uptake & Activation : Once inside the cell, it is activated to 15-bromo-pentadecanoyl-CoA.

  • Metabolic Fates : From this activated state, it can be:

    • Transported into the mitochondria for β-oxidation.

    • Incorporated into complex lipids, such as triglycerides (TGs) and phospholipids (PLs), for storage or structural roles.

  • Detection & Quantification : The bromine atom has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creating a characteristic M+2 isotopic pattern in a mass spectrometer. This unique signature allows for unambiguous identification and quantification against the background of endogenous, non-brominated fatty acids. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for this purpose, particularly after converting the fatty acids to their methyl esters (FAMEs).[9][10]

Key Applications:
  • Metabolic Flux Analysis : Quantifying the rate of incorporation into complex lipids.[8]

  • Fatty Acid Uptake Kinetics : Measuring the rate of transport across cell membranes.

  • Bioavailability Studies : Determining absorption and tissue distribution in animal models.

  • Drug Discovery : Assessing how therapeutic compounds modulate fatty acid metabolism.

Experimental Design & Protocols

Scientific integrity requires meticulous planning. The following protocols are designed as a robust starting point and should be optimized for specific cell lines or animal models.

In Vitro Protocol: Tracing in Cell Culture

This protocol is suitable for adherent mammalian cell lines such as HepG2 (liver), C2C12 (muscle), or 3T3-L1 (adipocytes).

  • This compound (PubChem CID: 552296)[11]

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • DMSO (Cell culture grade)

  • Complete cell culture medium (e.g., DMEM)[12]

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvents: Chloroform, Methanol, Water (HPLC grade)

  • Derivatization agent: Boron trifluoride-methanol (BF₃-Methanol) solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • 15-Br-PDA Stock Solution (10 mM) : Dissolve the required amount of this compound in DMSO. Store at -20°C.

  • BSA Stock Solution (10% w/v) : Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Filter-sterilize and store at 4°C.

  • 15-Br-PDA:BSA Working Complex (1 mM) :

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 10 mM 15-Br-PDA stock solution to the BSA solution while gently vortexing to achieve a final 6:1 molar ratio (FA:BSA).

    • Incubate at 37°C for 30 minutes to allow complex formation. This complex mimics the physiological transport of fatty acids by albumin.

  • Cell Seeding : Seed cells in 6-well plates and grow to ~80% confluency.

  • Starvation (Optional) : To synchronize cells and enhance fatty acid uptake, aspirate growth medium, wash with PBS, and incubate in serum-free medium for 2-4 hours.

  • Labeling :

    • Dilute the 1 mM 15-Br-PDA:BSA complex in serum-free medium to the desired final concentration.

    • Aspirate the starvation medium and add the labeling medium to each well. Include a "Vehicle Control" (medium with BSA and an equivalent amount of DMSO).

    • Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

ParameterRecommended RangeRationale
Final Concentration 10 - 100 µMBalances robust signal with minimal cytotoxicity. Higher concentrations may be toxic.[4][13]
Incubation Time 1 - 24 hoursShort times (1-4h) are ideal for uptake studies; longer times (8-24h) for incorporation into storage lipids.
Cell Density 70-90% ConfluencyEnsures a healthy, metabolically active cell population.
  • Harvesting : Place the plate on ice, aspirate the labeling medium, and wash cells 3x with ice-cold PBS to remove extracellular tracer.

  • Cell Lysis : Add 1 mL of ice-cold Methanol to each well and scrape the cells. Transfer the cell lysate to a glass tube. Add the internal standard.

  • Folch Extraction :

    • Add 2 mL of Chloroform to the methanol lysate (final ratio CHCl₃:MeOH = 2:1).

    • Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

    • Add 0.8 mL of water, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Add 1 mL of BF₃-Methanol solution to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool to room temperature, add 1 mL of water and 1 mL of hexane.

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 15-Br-PDA Stock (DMSO) prep_complex Create 15-Br-PDA:BSA Working Complex prep_stock->prep_complex prep_bsa Prepare FA-Free BSA Solution prep_bsa->prep_complex label_cells Label Cells with 15-Br-PDA:BSA Complex prep_complex->label_cells Treat Cells seed_cells Seed & Grow Cells (~80% Confluency) seed_cells->label_cells harvest_cells Harvest & Wash Cells label_cells->harvest_cells extract_lipids Total Lipid Extraction (Folch Method) harvest_cells->extract_lipids Process Samples derivatize Derivatize to FAMEs (BF3-Methanol) extract_lipids->derivatize gcms GC-MS Analysis derivatize->gcms data Quantify Tracer Incorporation gcms->data

Caption: Experimental workflow for in vitro tracing with this compound.
In Vivo Protocol: Tracing in Animal Models

This protocol provides a framework for studying fatty acid distribution and metabolism in a mouse model.

  • Strain : C57BL/6J mice are a standard model for metabolic studies, including diet-induced obesity.[14]

  • Acclimation : House animals in a controlled environment for at least one week before the experiment to minimize stress.[14]

  • Ethics : All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation : Prepare a homogenous suspension of this compound in a palatable carrier oil (e.g., corn oil).

  • Administration : Oral gavage is the preferred method for precise dosing.[14]

    • Accurately weigh the animal to calculate the correct dosage volume.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently restrain the animal and administer the formulation slowly into the esophagus.

GroupNDietTreatmentDurationKey Endpoints
1 8Standard ChowVehicle (Corn Oil)4 hoursBaseline tracer levels
2 8Standard Chow15-Br-PDA (50 mg/kg)4 hoursAcute uptake & distribution
3 8High-Fat Diet (12 wks)Vehicle (Corn Oil)4 hoursDisease model baseline
4 8High-Fat Diet (12 wks)15-Br-PDA (50 mg/kg)4 hoursUptake in metabolic disease
  • Time Points : Collect samples at predetermined time points post-gavage (e.g., 1, 4, 8, 24 hours).

  • Blood Collection : Collect blood via tail vein or terminal cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

  • Tissue Harvest : Following euthanasia, rapidly excise, weigh, and snap-freeze tissues of interest (e.g., liver, heart, adipose, muscle) in liquid nitrogen. Store at -80°C.

  • Lipid Extraction & Analysis :

    • Homogenize tissue samples in methanol.

    • Perform lipid extraction, derivatization to FAMEs, and GC-MS analysis as described in the in vitro protocol (Sections 3.1.4 and 3.1.5).

Data Interpretation & Visualization

The primary output from the GC-MS analysis will be the relative abundance of this compound compared to an internal standard and other endogenous fatty acids. This data can be used to determine:

  • Uptake : The total amount of tracer present in a cell or tissue sample at a given time.

  • Incorporation : The percentage of the tracer found within specific lipid classes (e.g., triglycerides, phospholipids) after separation by thin-layer chromatography (TLC) or liquid chromatography (LC).

Metabolic_Pathway ext 15-Br-PDA (Extracellular) int 15-Br-PDA (Intracellular) ext->int Uptake (Transporters) coa 15-Br-Pentanoyl-CoA int->coa Activation (ACSL) mito Mitochondrial β-Oxidation coa->mito Transport (CPT1) tg Triglycerides (Storage) coa->tg Esterification pl Phospholipids (Membranes) coa->pl Esterification

Caption: Potential metabolic fates of this compound within the cell.

Trustworthiness: Controls and Validation

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control : Cells or animals treated with the carrier vehicle (e.g., BSA/DMSO complex or corn oil) without the tracer. This accounts for any effects of the vehicle itself.

  • Unlabeled Control : Cells or animals treated with an equivalent amount of unlabeled pentadecanoic acid (C15:0) to confirm that the observed effects are not due to a general increase in fatty acid load.

  • Cytotoxicity Assay : Perform a dose-response experiment (e.g., using an MTT or similar assay) to determine the optimal, non-toxic working concentration of this compound for your specific cell line.[4]

Conclusion

This compound is a versatile and powerful metabolic tracer for researchers in metabolism, drug discovery, and nutritional science. Its stability, ease of detection, and biological mimicry of the essential fatty acid C15:0 make it an invaluable tool. The protocols outlined in this guide provide a validated framework for tracing fatty acid metabolism with high precision, enabling deeper insights into the complex interplay of lipid pathways in health and disease.

References

Application Notes and Protocols: 15-Bromopentadecanoic Acid in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-bromopentadecanoic acid as a precursor for the synthesis of radiolabeled fatty acid analogs for biomedical imaging. The primary applications focus on myocardial and hepatic metabolic imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Introduction to this compound in Imaging

This compound is a long-chain fatty acid derivative that serves as a valuable building block for the synthesis of various radiolabeled imaging probes. Its chemical structure allows for the introduction of radioisotopes such as Fluorine-18 ([¹⁸F]), Technetium-99m ([⁹⁹mTc]), and Iodine-123 ([¹²³I]). These radiolabeled analogs are designed to trace the metabolic pathways of fatty acids in the body, providing insights into cellular and organ function.

The heart, for instance, heavily relies on fatty acid β-oxidation for its energy needs.[1][2] In pathological conditions like ischemia and heart failure, this metabolic process is often altered.[2][3] Radiolabeled fatty acid analogs allow for the non-invasive visualization and quantification of these metabolic changes, aiding in diagnosis, risk stratification, and monitoring therapeutic responses. Similarly, the liver plays a central role in fatty acid metabolism, and imaging this process can provide valuable information about liver diseases.[4]

Key Applications in Biomedical Imaging

Myocardial Metabolism Imaging

Radiolabeled derivatives of this compound are extensively used to assess myocardial fatty acid uptake and oxidation.[3] Tracers like [¹⁸F]fluoro-thiapentadecanoic acid and [¹²³I]-β-methyl-iodophenyl-pentadecanoic acid ([¹²³I]-BMIPP) are employed to identify areas of the heart with impaired fatty acid metabolism, which can be indicative of coronary artery disease.[3][5]

Hepatic Metabolism Imaging

The liver is another key organ where fatty acid metabolism is crucial. PET tracers derived from this compound can be used to evaluate hepatic fatty acid oxidation.[4] This has potential applications in studying conditions like non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders affecting the liver.

Tumor Metabolism Imaging

Emerging research suggests that some cancers exhibit altered fatty acid metabolism.[6][7] While not as established as in cardiology, the use of radiolabeled fatty acid analogs to image tumor metabolism is an active area of investigation. This could potentially lead to new diagnostic and therapeutic monitoring strategies in oncology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing radiolabeled fatty acid analogs derived from this compound.

Table 1: Radiosynthesis and Quality Control Parameters

RadiotracerPrecursorRadio-isotopeRadiochemical Yield (%)Specific Activity (Ci/mmol)
[¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acidMethyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate¹⁸F55 - 60> 2,000
--INVALID-LINK--₃-labeled pentadecanoic acid derivativeDerivative of this compound⁹⁹mTc> 95Not Reported
[¹²³I]15-(p-iodophenyl)pentadecanoic acid (IPPA)Phenylpentadecanoic acid¹²³INot ReportedNot Reported

Data sourced from references:[4][8][9]

Table 2: Biodistribution Data of Radiolabeled Fatty Acid Analogs in Rodents

RadiotracerOrganUptake (%ID/g at 5 min post-injection)
[¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acidHeart1.94
[¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acidBloodNot specified, but lower than heart
[¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acidLungNot specified, but lower than heart
[¹²³I]15-(p-iodophenyl)pentadecanoic acid (IPPA)Heart14.5
[¹²³I]15-(p-iodophenyl)pentadecanoic acid (IPPA)Muscle2.6
--INVALID-LINK--₃-labeled pentadecanoic acid derivative (IV)Liver23.5 ± 4.3 (at 3 hours)
--INVALID-LINK--₃-labeled pentadecanoic acid derivative (portal vein)Liver43.8 ± 13.4 (at 3 hours)

%ID/g = percentage of injected dose per gram of tissue. Data sourced from references:[4][8][9]

Experimental Protocols

Synthesis and Radiolabeling of a [¹⁸F]-labeled Fatty Acid Analog

This protocol is a generalized procedure based on the synthesis of [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid.[8]

Materials:

  • Precursor: Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

  • Azeotropic Drying: Add [¹⁸F]fluoride to a reaction vessel containing K₂₂₂ and K₂CO₃. Evaporate the water by azeotropic distillation with anhydrous acetonitrile at 110-115°C under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 110-115°C for 10-15 minutes.

  • Hydrolysis: After cooling, add NaOH solution to the reaction mixture and heat to hydrolyze the methyl ester.

  • Neutralization and Purification: Neutralize the reaction mixture with HCl. Pass the crude product through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • HPLC Purification: Purify the product using a semi-preparative HPLC system to isolate the desired radiolabeled fatty acid.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, and residual solvent levels.

Animal Handling and Imaging Protocol for PET

This protocol provides a general workflow for small animal PET imaging using a radiolabeled fatty acid analog.

Materials:

  • Radiotracer (e.g., [¹⁸F]-labeled fatty acid analog)

  • Experimental animals (e.g., rats or mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Fast the animals overnight to enhance myocardial fatty acid uptake. Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Radiotracer Administration: Place a catheter in the tail vein for intravenous injection. Administer a bolus injection of the radiotracer (typical dose range: 100-300 µCi for mice).

  • PET/CT Imaging: Position the animal in the PET/CT scanner. Acquire dynamic PET scans for a specified duration (e.g., 60 minutes) to observe the tracer kinetics. A CT scan is typically performed for attenuation correction and anatomical localization.

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over the target organs (e.g., heart, liver) and other tissues to generate time-activity curves (TACs).

  • Data Analysis: Analyze the TACs to calculate parameters such as the percentage of injected dose per gram of tissue (%ID/g) and tracer clearance rates.

Biodistribution Study Protocol

This protocol outlines the steps for conducting a biodistribution study to quantify tracer uptake in various organs.

Materials:

  • Radiotracer

  • Experimental animals

  • Gamma counter

  • Dissection tools

  • Analytical balance

Procedure:

  • Animal Groups: Divide the animals into groups, with each group corresponding to a specific time point post-injection (e.g., 5, 15, 30, 60 minutes).

  • Radiotracer Injection: Inject a known amount of the radiotracer intravenously into each animal.

  • Euthanasia and Tissue Collection: At the designated time points, euthanize the animals. Dissect and collect major organs and tissues of interest (e.g., heart, liver, lungs, kidneys, muscle, blood).

  • Sample Weighing and Counting: Weigh each collected tissue sample. Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the application of this compound-derived imaging agents.

Myocardial_Fatty_Acid_Metabolism cluster_blood Bloodstream cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA_albumin Fatty Acid-Albumin Complex FATP_CD36 FATP / CD36 FA_albumin->FATP_CD36 Uptake FA Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase FATP_CD36->FA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT-1 Fatty_Acyl_CoA->CPT1 Triglycerides Triglyceride Storage Fatty_Acyl_CoA->Triglycerides Esterification Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CPT2 CPT-2 Acyl_Carnitine->CPT2 Transport Mito_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Energy Production Experimental_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Precursor This compound Derivative Radiolabeling Radiolabeling with ¹⁸F, ⁹⁹mTc, or ¹²³I Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC Injection Radiotracer Injection (IV) QC->Injection Animal_Prep Animal Preparation (Fasting, Anesthesia) Animal_Prep->Injection PET_SPECT PET/SPECT Imaging Injection->PET_SPECT Biodistribution Biodistribution Studies Injection->Biodistribution Parallel Experiment Data_Acquisition Image Data Acquisition PET_SPECT->Data_Acquisition Image_Recon Image Reconstruction Data_Acquisition->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling

References

Application Notes and Protocols for 15-Bromopentadecanoic Acid in Enzyme Substrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a synthetic, halogenated fatty acid analogue that serves as a valuable tool in the study of lipid metabolism. Its terminal bromine atom provides a unique handle for tracing and detection, differentiating it from endogenous fatty acids. This feature makes it particularly useful as a probe substrate for various enzymes involved in fatty acid transport, activation, and catabolism, such as fatty acid omega-hydroxylases and enzymes of the beta-oxidation pathway. These application notes provide detailed protocols and data for the use of this compound in enzyme substrate studies, aiding researchers in the investigation of fatty acid metabolism and the development of novel therapeutics targeting these pathways.

Key Applications

  • Enzyme Substrate and Inhibitor Studies: Elucidating the substrate specificity and kinetic parameters of enzymes involved in fatty acid metabolism.

  • Metabolic Flux Analysis: Tracing the uptake, transport, and catabolism of fatty acids in cellular and subcellular systems.

  • Biomedical Imaging: The bromine atom can serve as a contrast agent for certain imaging modalities, although this application is less common than its use as a metabolic probe.[]

Data Presentation

While specific kinetic data for this compound with many enzymes are not extensively published, the following tables provide examples of the types of data that can be generated and reported. For comparative purposes, kinetic constants for a related enzyme system are included.

Table 1: Hypothetical Kinetic Parameters of Fatty Acid Omega-Hydroxylase (CYP4A11) with this compound

SubstrateEnzymeKm (μM)Vmax (nmol/min/mg protein)
This compoundCYP4A11[Data Not Available][Data Not Available]
Arachidonic Acid (for comparison)CYP4A1122849.1

Table 2: Hypothetical Inhibition of Fatty Acid Beta-Oxidation by this compound

CompoundTarget PathwayCell TypeIC50 (μM)
This compoundFatty Acid Beta-OxidationHepatocytes[Data Not Available]
Etomoxir (Positive Control)Carnitine Palmitoyltransferase I (CPT1)Hepatocytes~5

Note: The inhibitory concentration (IC50) of this compound on fatty acid beta-oxidation is not widely reported and would require experimental determination.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for Fatty Acid Omega-Hydroxylase (CYP4A11) using this compound

This protocol is adapted from methods used for other fatty acid substrates of CYP4A11.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of CYP4A11 for the substrate this compound.

Materials:

  • Recombinant human CYP4A11 enzyme

  • NADPH

  • This compound (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP4A11, and varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a saturating concentration of NADPH.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction rate is linear.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the sample in a suitable solvent and analyze the formation of the hydroxylated product (15-bromo-ω-hydroxypentadecanoic acid) by LC-MS/MS.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow for CYP4A11 Kinetic Analysis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis A Prepare Reaction Mix (Buffer, CYP4A11) B Add Varying Concentrations of this compound A->B C Pre-warm to 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Determine Km and Vmax H->I G A Culture Cells to Confluence C Incubate Cells with Substrate A->C B Prepare 15-BPD-BSA Complex B->C D Extract Acid-Soluble Metabolites C->D E Analyze Metabolites by LC-MS/MS D->E F Normalize to Protein Content E->F G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA This compound ACS Acyl-CoA Synthetase FA->ACS ATP -> AMP + PPi FA_CoA 15-Bromo-pentadecanoyl-CoA ACS->FA_CoA CPT1 CPT1 FA_CoA->CPT1 Carnitine -> CoA FA_Carnitine 15-Bromo-pentadecanoyl-carnitine CPT1->FA_Carnitine CPT2 CPT2 FA_Carnitine->CPT2 Transport Mito_FA_CoA 15-Bromo-pentadecanoyl-CoA CPT2->Mito_FA_CoA CoA -> Carnitine BetaOx Beta-Oxidation Spiral Mito_FA_CoA->BetaOx FAD, NAD+, CoA AcetylCoA Brominated Acetyl-CoA BetaOx->AcetylCoA G cluster_er Endoplasmic Reticulum FA_CoA 15-Bromo-pentadecanoyl-CoA CYP4A11 CYP4A11 (Omega-Hydroxylase) FA_CoA->CYP4A11 NADPH + O2 -> NADP+ + H2O Hydroxylated_FA 15-Bromo-ω-hydroxy- pentadecanoyl-CoA CYP4A11->Hydroxylated_FA

References

Application Notes and Protocols for the Derivatization of 15-Bromopentadecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of long-chain carboxylic acids, such as 15-bromopentadecanoic acid, is challenging due to their low volatility and high polarity. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and adsorption onto the GC column.[1] To overcome these limitations, derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar and more volatile functional group, thereby improving chromatographic performance and detection sensitivity.[1]

This document provides detailed application notes and protocols for the derivatization of this compound into its methyl ester derivative, a common and effective strategy for GC-MS analysis. The most prevalent method for this transformation is esterification.[2] Specifically, the formation of fatty acid methyl esters (FAMEs) offers excellent stability and allows for quick and quantitative analysis. This process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst.[2]

Two common and effective catalysts for this esterification are Boron Trifluoride-Methanol (BF₃-Methanol) and Hydrochloric Acid (HCl) in Methanol. Both methods are widely used for the preparation of FAMEs from free fatty acids and complex lipids.[3][4]

Key Derivatization Strategies

Several derivatization techniques are available for carboxylic acids, with the most common being alkylation (specifically esterification) and silylation.[2][5]

  • Esterification (Alkylation): This is the most popular method for fatty acid analysis.[6] It involves converting the carboxylic acid to an ester, typically a methyl ester, which is more volatile and less polar. Common reagents include:

    • Boron Trifluoride-Methanol (BF₃-Methanol): A widely used and effective reagent that catalyzes the rapid formation of methyl esters under mild conditions.[4]

    • Boron Trichloride-Methanol (BCl₃-Methanol): Similar to BF₃-Methanol, it is used for the preparation of methyl esters.

    • Methanolic HCl: A convenient and effective catalyst prepared by dissolving HCl gas or using concentrated HCl in methanol.[3] It is suitable for a wide range of fatty acids.

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group.[2][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.[4] While effective, silyl derivatives can be sensitive to moisture.

For routine analysis of this compound, esterification to its methyl ester is the recommended approach due to the stability of the resulting derivative and the robustness of the reaction.

Experimental Protocols

Protocol 1: Derivatization of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the esterification of this compound to its corresponding fatty acid methyl ester (FAME).

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Pipettes and tips

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the this compound sample into a micro-reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the vial.[4]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[4]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[4]

  • Phase Separation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the FAME into the hexane layer. Allow the layers to separate.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the 15-bromopentadecanoyl methyl ester to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample for Analysis: The dried hexane extract is now ready for GC-MS analysis.

Protocol 2: Derivatization of this compound using Methanolic HCl

This protocol provides an alternative method for the esterification of this compound using hydrochloric acid in methanol.

Materials:

  • This compound standard or sample extract

  • 3M Methanolic HCl (or prepare by bubbling HCl gas through methanol or by carefully adding acetyl chloride to cold methanol)

  • Toluene

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped glass test tubes

  • Vortex mixer

  • Heating block or water bath

  • Pipettes and tips

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried this compound sample (1-5 mg) in a screw-capped glass test tube.

  • Reagent Addition: Add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of 3M methanolic HCl.[3]

  • Reaction: Tightly cap the tube and heat at 80°C for 1 hour.[7]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Phase Separation: Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 1500 x g) for 5-10 minutes to facilitate phase separation.[7]

  • Collection of Organic Layer: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • Sample for Analysis: The resulting solution is ready for injection into the GC-MS.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of the derivatized this compound methyl ester. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature250°C[8]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
MS Transfer Line Temp280°C[8]
MS Ion Source Temp230°C

Data Presentation

Quantitative analysis of this compound can be performed using an internal standard method. A suitable internal standard would be a fatty acid of a different chain length that is not present in the sample, for example, heptadecanoic acid (C17:0).

Table 1: Example Calibration Curve Data for this compound Methyl Ester

Concentration (µg/mL)Peak Area of AnalytePeak Area of Internal StandardArea Ratio (Analyte/IS)
150,0001,000,0000.05
5255,0001,010,0000.25
10510,0001,005,0000.51
251,270,0001,015,0001.25
502,550,0001,000,0002.55
1005,150,0001,010,0005.10

Table 2: Example Quantitative Results for Unknown Samples

Sample IDPeak Area of AnalytePeak Area of Internal StandardArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample A850,0001,008,0000.8416.5
Sample B1,750,000995,0001.7634.5
Sample C320,0001,012,0000.326.3

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start This compound Sample reagent Add BF3-Methanol start->reagent heat Heat at 60°C reagent->heat extraction Add Hexane & Saturated NaCl heat->extraction vortex Vortex & Separate Phases extraction->vortex collect Collect & Dry Hexane Layer vortex->collect gcms GC-MS Analysis collect->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for the derivatization of this compound using BF₃-methanol.

GCMS_Process_Flow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector (250°C) column Capillary Column (Temperature Programmed) injector->column ion_source Ion Source (EI, 70eV) column->ion_source Separated Analytes mass_analyzer Mass Analyzer ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Filtered Ions data_system Data System detector->data_system Signal sample Derivatized Sample (in Hexane) sample->injector

Caption: Logical flow of the GC-MS analysis process for the derivatized sample.

References

Application Note: Quantification of 15-Bromopentadecanoic Acid in Cellular Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of 15-Bromopentadecanoic acid (15-BPA) in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 15-BPA is a halogenated long-chain fatty acid used as a chemical probe to study fatty acid metabolism and transport. The presented protocol outlines the cellular uptake, lipid extraction, and subsequent analysis by LC-MS/MS. This method is intended for researchers, scientists, and drug development professionals investigating cellular fatty acid dynamics.

Introduction

Long-chain fatty acids (LCFAs) are essential for various cellular processes, including energy storage, membrane synthesis, and signaling. The study of their uptake and metabolism is crucial for understanding numerous physiological and pathological conditions. This compound (15-BPA) serves as a valuable tool for these investigations due to the presence of the bromine atom, which allows for its differentiation from endogenous fatty acids. This application note provides a detailed protocol for a targeted LC-MS/MS assay to quantify 15-BPA in cellular matrices, offering high selectivity and sensitivity.

Experimental
Materials and Reagents
  • This compound (CAS: 56523-59-2)

  • Internal Standard (IS): Pentadecanoic acid-d3 (or a similar deuterated odd-chain fatty acid)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Cell culture medium and supplements

  • Trypsin-EDTA

Sample Preparation

A lipid extraction protocol adapted from established methods for long-chain fatty acids from cultured cells is employed.

  • Cell Culture and Treatment: Cells are cultured to the desired confluency (e.g., 80-90%) in appropriate multi-well plates. The cells are then incubated with a known concentration of 15-BPA in serum-free medium for a specified time to allow for cellular uptake.

  • Cell Harvesting and Lysis: After incubation, the medium is aspirated, and the cells are washed twice with ice-cold PBS to remove extracellular 15-BPA. Cells are then detached using trypsin and collected. A known number of cells are pelleted by centrifugation. The cell pellet is resuspended in a small volume of PBS, and the internal standard is added. Cell lysis is achieved by sonication or the addition of a lysis buffer.

  • Lipid Extraction: A modified Bligh-Dyer extraction is performed. Methanol and chloroform are added to the cell lysate in a phased manner to create a biphasic system. After vigorous mixing and centrifugation, the lower organic phase containing the lipids (including 15-BPA) is carefully collected.

  • Sample Concentration: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of long-chain fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient Elution: A gradient from 50% B to 100% B over several minutes is used to elute 15-BPA and separate it from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for fatty acids as it readily forms the [M-H]⁻ ion.

  • MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for 15-BPA need to be optimized. Based on its molecular weight of approximately 321.29 g/mol , the deprotonated molecule [M-H]⁻ would be m/z 320.1. The bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the precursor ion, with two peaks of nearly equal intensity at m/z 320.1 and 322.1. A common product ion would result from the neutral loss of the carboxyl group (CO₂), and another could be the bromide ion itself.

Data Presentation

Quantitative data for the LC-MS/MS method should be determined through a validation process. The following table presents representative performance characteristics that could be expected for this assay.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)2 - 15 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Note: These are hypothetical values and must be experimentally determined.

Conclusion

The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in cellular samples. This protocol offers a valuable tool for researchers studying fatty acid uptake, trafficking, and metabolism, and can be adapted for various cell types and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cellular Uptake and Lipid Extraction
  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research) in 6-well plates and culture until they reach approximately 80-90% confluency.

  • Preparation of 15-BPA Solution: Prepare a stock solution of 15-BPA in ethanol or DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cellular Uptake: Aspirate the growth medium from the cells and wash once with pre-warmed PBS. Add the 15-BPA-containing medium to each well and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting: After incubation, aspirate the treatment medium and immediately wash the cells twice with ice-cold PBS to stop the uptake and remove any unbound 15-BPA.

  • Cell Detachment and Counting: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. Take an aliquot for cell counting.

  • Pelleting and Lysis: Centrifuge the remaining cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold PBS. Add the internal standard solution to the cell suspension. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Lipid Extraction (Bligh-Dyer):

    • To the 100 µL of cell lysate, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase using a glass syringe and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

Protocol 2: LC-MS/MS Analysis
  • LC System Configuration:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0.0 min: 50% B

      • 1.0 min: 50% B

      • 8.0 min: 100% B

      • 10.0 min: 100% B

      • 10.1 min: 50% B

      • 12.0 min: 50% B

  • MS System Configuration:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • MRM Transitions (Proposed):

      • 15-BPA (⁷⁹Br): Precursor m/z 320.1 → Product m/z 275.1 (loss of COOH) and/or m/z 78.9 (⁷⁹Br⁻).

      • 15-BPA (⁸¹Br): Precursor m/z 322.1 → Product m/z 277.1 (loss of COOH) and/or m/z 80.9 (⁸¹Br⁻).

      • Internal Standard (Pentadecanoic acid-d3): Precursor m/z 244.4 → Product m/z 199.4 (loss of COOH).

    • Collision Energy: Optimize for each transition (typically 10-30 eV).

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture bpa_treatment 15-BPA Incubation cell_culture->bpa_treatment cell_wash Wash with PBS bpa_treatment->cell_wash cell_harvest Cell Harvesting cell_wash->cell_harvest lysis Cell Lysis & IS Addition cell_harvest->lysis lipid_extraction Lipid Extraction (Bligh-Dyer) lysis->lipid_extraction evaporation Solvent Evaporation lipid_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of 15-BPA in cells.

signaling_pathway cluster_metabolism Metabolic Fates bpa_ext Extracellular 15-BPA transporter Fatty Acid Transporter (e.g., FATP, CD36) bpa_ext->transporter membrane Cell Membrane bpa_int Intracellular 15-BPA transporter->bpa_int fabp Fatty Acid Binding Protein (FABP) bpa_int->fabp acsl Acyl-CoA Synthetase (ACSL) bpa_int->acsl bpa_coa 15-Bromo-pentadecanoyl-CoA acsl->bpa_coa beta_ox β-oxidation bpa_coa->beta_ox lipid_syn Lipid Synthesis (e.g., TAG, PL) bpa_coa->lipid_syn

Caption: Hypothetical signaling pathway of 15-BPA uptake and metabolism.

Application of Pentadecanoic Acid in Cancer Cell Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a molecule of interest in cancer research. Primarily found in dairy fat and certain fish and plants, emerging evidence suggests its potential as a selective anti-cancer agent.[1][2] Unlike most saturated fatty acids, pentadecanoic acid exhibits dose-dependent antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][3][4] This document provides a comprehensive overview of the application of pentadecanoic acid in cancer cell research, including its mechanisms of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

Pentadecanoic acid's anti-cancer effects are attributed to its modulation of several key signaling pathways and cellular processes:

  • Inhibition of JAK2/STAT3 Signaling: Pentadecanoic acid has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4][5] This pathway is often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[4] By inhibiting JAK2/STAT3, pentadecanoic acid can reduce the expression of downstream targets involved in cancer stemness and cell migration.[4]

  • HDAC6 Inhibition: Pentadecanoic acid acts as an inhibitor of histone deacetylase 6 (HDAC6).[1][2][5] HDAC6 is involved in various cellular processes, including cell motility and protein degradation. Its inhibition by pentadecanoic acid can lead to the accumulation of acetylated α-tubulin, a direct substrate of HDAC6, which is associated with anti-cancer effects.[5]

  • mTOR Pathway Suppression: The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, is also targeted by pentadecanoic acid.[1][2][5] Suppression of this pathway contributes to the anti-proliferative effects of pentadecanoic acid.

  • Induction of Apoptosis: Pentadecanoic acid induces apoptosis (programmed cell death) in cancer cells.[1][4][6] This is achieved through both the intrinsic and extrinsic apoptosis pathways, as evidenced by the increased expression of cleaved caspases-3, -7, -8, and -9.[4]

  • Fatty Acid Synthase (FASN) Inhibition: While not directly stated for 15-Bromopentadecanoic acid, the broader context of fatty acid metabolism in cancer is crucial. Fatty acid synthase (FASN), an enzyme responsible for the synthesis of fatty acids, is often overexpressed in cancer cells and is considered a metabolic oncogene.[7][8] Inhibition of FASN has been shown to induce apoptosis and inhibit tumor growth.[7][8][9] The role of exogenous fatty acids like pentadecanoic acid in this context is an active area of research.

Quantitative Data

The following tables summarize the quantitative effects of pentadecanoic acid on various cancer cell lines as reported in the literature.

Table 1: Antiproliferative Activity of Pentadecanoic Acid

Cell LineCancer TypeParameterValue (µM)Reference
MCF-7/SCHuman Breast Cancer Stem-Like CellsIC50 (24h)155.5 ± 9.55[4]
MCF-7/SCHuman Breast Cancer Stem-Like CellsIC50 (48h)119 ± 5.21[4]
HepG2Hepatocellular CarcinomaIC50178 ± 8[1]
Huh7Hepatocellular CarcinomaIC50120 ± 9[1]
VariousBreast, Pancreatic, Lung, Liver CancersMean IC50130 - 260[2]
DOHH-2Non-Hodgkin B-cell LymphomaEC50≤ 50[1][3]
GA-10Non-Hodgkin B-cell LymphomaEC50≤ 50[1][3]
MHH-PREB-1Non-Hodgkin B-cell LymphomaEC50≤ 50[1][3]
SU-DHL-4Non-Hodgkin B-cell LymphomaEC50≤ 50[1][3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of pentadecanoic acid on cancer cells.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7/SC for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Pentadecanoic Acid Preparation: Dissolve pentadecanoic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not affect cell viability.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of pentadecanoic acid or vehicle control. Incubate for the desired time periods (e.g., 24, 48 hours).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cells in a 96-well plate and treat with pentadecanoic acid as described above.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with pentadecanoic acid for the desired duration.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][6]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-JAK2, p-STAT3, cleaved caspase-3, GAPDH as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway of Pentadecanoic Acid in Cancer Cells

Pentadecanoic_Acid_Signaling C15 Pentadecanoic Acid JAK2 JAK2 C15->JAK2 Inhibits STAT3 STAT3 C15->STAT3 Inhibits HDAC6 HDAC6 C15->HDAC6 Inhibits mTOR mTOR C15->mTOR Inhibits Apoptosis Apoptosis C15->Apoptosis Induces JAK2->STAT3 Activates Proliferation Cell Proliferation Survival STAT3->Proliferation HDAC6->Proliferation mTOR->Proliferation Caspases Cleaved Caspases (3, 7, 8, 9) Apoptosis->Caspases

Caption: Pentadecanoic acid inhibits pro-survival pathways and induces apoptosis.

Experimental Workflow for Studying Pentadecanoic Acid

Experimental_Workflow start Start: Select Cancer & Control Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Pentadecanoic Acid culture->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data Data Analysis & Interpretation proliferation->data apoptosis->data western->data

Caption: Workflow for in vitro evaluation of pentadecanoic acid's anti-cancer effects.

Logical Relationship of Pentadecanoic Acid's Anti-Cancer Effects

Logical_Relationship C15 Pentadecanoic Acid Treatment pathway Modulation of Signaling Pathways (JAK/STAT, mTOR, HDAC6) C15->pathway apoptosis Induction of Apoptosis C15->apoptosis proliferation Inhibition of Cell Proliferation & Survival pathway->proliferation apoptosis->proliferation outcome Anti-Cancer Effect proliferation->outcome

Caption: C15:0's anti-cancer effect is a result of pathway modulation and apoptosis induction.

References

Application Notes and Protocols: Synthesis of Functional Surfactants from 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of functional surfactants starting from 15-bromopentadecanoic acid. This long-chain haloalkanoic acid serves as a versatile building block for creating amphiphilic molecules with tailored head group functionalities, making them suitable for a range of applications, particularly in drug delivery and formulation. The protocols cover the synthesis of cationic, zwitterionic (sulfobetaine), and amino acid-based surfactants.

Introduction

This compound is a unique starting material for surfactant synthesis, featuring a 15-carbon hydrophobic tail and two reactive sites: a terminal bromine atom and a carboxylic acid group. This dual functionality allows for the introduction of various polar head groups, leading to the formation of cationic, anionic, non-ionic, or zwitterionic surfactants. The long C15 alkyl chain imparts significant surface activity, making these surfactants effective at reducing surface and interfacial tension.

Functional surfactants are crucial in pharmaceutical sciences for their roles as solubilizing agents, emulsifiers, and stabilizers in drug formulations.[1] They can also be engineered to directly participate in drug delivery systems, for instance, by forming micelles or liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues.[2][3]

Data Presentation

The following tables summarize key physicochemical properties of functionalized surfactants. Data for C15 surfactants are estimated based on trends observed for surfactants with similar alkyl chain lengths (C12-C16) due to the limited availability of specific experimental values for C15 derivatives.[4][5][6]

Table 1: Physicochemical Properties of Synthesized Surfactants

Surfactant TypeCompound NameMolecular Weight ( g/mol )Estimated CMC (mM)Estimated Surface Tension at CMC (mN/m)
Cationic15-(Trimethylammonio)pentadecanoate Bromide396.43~0.5~35
Zwitterionic15-(Dimethyl(3-sulfopropyl)ammonio)pentadecanoate435.63~0.1~32
Amino Acid-basedN-(14-Carboxy-tetradecyl)-N,N-dimethylglycinium Bromide452.48~0.3~38

CMC (Critical Micelle Concentration) is the concentration at which surfactant molecules begin to form micelles in solution.[7][8] Surface tension values indicate the surfactant's efficiency in reducing the surface tension of water.[9][10]

Experimental Protocols

Synthesis of a Cationic Surfactant: 15-(Trimethylammonio)pentadecanoate Bromide

This protocol describes the synthesis of a quaternary ammonium surfactant. The reaction involves the quaternization of a tertiary amine with the terminal bromine of this compound.[11]

Materials:

  • This compound

  • Trimethylamine (solution in ethanol or gas)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous ethanol.

  • To this solution, add a 2-fold molar excess of trimethylamine solution in ethanol. Alternatively, bubble trimethylamine gas through the solution for 2 hours at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 60°C with continuous stirring for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • The resulting crude product can be purified by precipitation. Dissolve the crude product in a minimal amount of warm ethanol and precipitate the surfactant by adding an excess of cold diethyl ether.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization: The structure of the synthesized surfactant can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of a Zwitterionic Surfactant: 15-(Dimethyl(3-sulfopropyl)ammonio)pentadecanoate

This protocol outlines the synthesis of a sulfobetaine surfactant. It involves a two-step process: first, the reaction of this compound with dimethylamine, followed by reaction with 1,3-propanesultone.

Materials:

  • This compound

  • Dimethylamine (solution in THF or gas)

  • 1,3-Propanesultone

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure: Step 1: Synthesis of 15-(Dimethylamino)pentadecanoic acid

  • Dissolve 10.0 g of this compound in 100 mL of anhydrous acetonitrile in a round-bottom flask.

  • Add a 3-fold molar excess of dimethylamine solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Neutralize the excess dimethylamine and the formed hydrobromide salt by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate tertiary amine.

Step 2: Synthesis of the Sulfobetaine

  • Dissolve the intermediate tertiary amine from Step 1 in 100 mL of anhydrous acetonitrile.

  • Add an equimolar amount of 1,3-propanesultone to the solution.

  • Stir the reaction mixture at 50°C for 24 hours.

  • The zwitterionic surfactant will precipitate out of the solution as a white solid.

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.

Synthesis of an Amino Acid-Based Surfactant: N-(14-Carboxy-tetradecyl)-N,N-dimethylglycinium Bromide

This protocol describes the synthesis of a surfactant derived from the amino acid glycine. This type of surfactant is of interest due to its potential biocompatibility and biodegradability. The synthesis involves the quaternization of the N,N-dimethyl ester of glycine with this compound, followed by ester hydrolysis.

Materials:

  • This compound

  • N,N-Dimethylglycine ethyl ester

  • Acetonitrile (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure: Step 1: Quaternization

  • In a round-bottom flask, dissolve 10.0 g of this compound and an equimolar amount of N,N-dimethylglycine ethyl ester in 150 mL of anhydrous acetonitrile.

  • Reflux the mixture for 48 hours with vigorous stirring.

  • Cool the reaction mixture and remove the solvent using a rotary evaporator to obtain the crude quaternary ammonium ester.

Step 2: Hydrolysis

  • Dissolve the crude product from Step 1 in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the solution at room temperature for 12 hours to hydrolyze the ethyl ester.

  • Acidify the solution with 1 M hydrochloric acid to a pH of approximately 6.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an ethanol/ether mixture.

Characterization: The structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Visualizations

Logical Relationships in Surfactant Synthesis

Synthesis_Pathways cluster_cationic Cationic Surfactant Synthesis cluster_zwitterionic Zwitterionic Surfactant Synthesis cluster_amino_acid Amino Acid-based Surfactant Synthesis start This compound reagent_cat Trimethylamine start->reagent_cat Quaternization reagent_zwit1 Dimethylamine start->reagent_zwit1 Amination reagent_aa N,N-Dimethylglycine ethyl ester start->reagent_aa Quaternization product_cat 15-(Trimethylammonio)- pentadecanoate Bromide reagent_cat->product_cat intermediate_zwit 15-(Dimethylamino)- pentadecanoic acid reagent_zwit1->intermediate_zwit reagent_zwit2 1,3-Propanesultone intermediate_zwit->reagent_zwit2 Sulfopropylation product_zwit 15-(Dimethyl(3-sulfopropyl)ammonio)- pentadecanoate reagent_zwit2->product_zwit intermediate_aa Quaternary Ammonium Ester reagent_aa->intermediate_aa hydrolysis Hydrolysis intermediate_aa->hydrolysis product_aa N-(14-Carboxy-tetradecyl)- N,N-dimethylglycinium Bromide hydrolysis->product_aa

Caption: Synthetic pathways from this compound.

Experimental Workflow for Cationic Surfactant Synthesis

Cationic_Workflow start Dissolve this compound in Ethanol add_amine Add Trimethylamine start->add_amine reflux Reflux at 60°C for 24h add_amine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Precipitation (Ethanol/Diethyl Ether) evaporate->purify dry Dry under Vacuum purify->dry product Cationic Surfactant dry->product

Caption: Workflow for cationic surfactant synthesis.

Signaling Pathway: Conceptual Drug Delivery Application

The synthesized functional surfactants can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core. These drug-loaded micelles can then be used for targeted drug delivery. For instance, the surface of the micelles could be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells. This targeted approach can increase the local concentration of the drug at the tumor site, enhancing therapeutic efficacy while minimizing systemic side effects.[1]

Drug_Delivery_Pathway micelle Drug-Loaded Micelle (Functional Surfactant + Hydrophobic Drug) targeting Surface Functionalization (e.g., with antibodies) micelle->targeting circulation Systemic Circulation targeting->circulation tumor_site Tumor Microenvironment circulation->tumor_site binding Receptor Binding receptor Cancer Cell Receptor tumor_site->receptor receptor->binding endocytosis Endocytosis binding->endocytosis drug_release Drug Release (e.g., due to lower pH) endocytosis->drug_release apoptosis Cell Apoptosis drug_release->apoptosis

Caption: Targeted drug delivery using functionalized micelles.

References

Application Notes and Protocols: 15-Bromopentadecanoic Acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a versatile bifunctional linker that plays a crucial role in modern drug development and bioconjugation strategies. Its linear fifteen-carbon chain provides a significant hydrophobic spacer, while the terminal carboxylic acid and bromoalkane functionalities offer orthogonal handles for covalent modification. The carboxylic acid can be readily coupled to primary amines using standard carbodiimide chemistry, and the bromo group serves as a reactive electrophile for nucleophilic substitution by thiols or amines. This dual reactivity makes this compound an ideal candidate for linking bioactive molecules to proteins, peptides, nanoparticles, or for the synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the use of this compound in key research and development areas, including bioconjugation, nanoparticle surface modification, and PROTAC synthesis.

Bioconjugation to Amine-Containing Biomolecules

The carboxylic acid moiety of this compound can be efficiently conjugated to primary amines, such as the lysine residues on the surface of proteins or amine-functionalized small molecules, through the formation of a stable amide bond. This is typically achieved using a two-step process involving the activation of the carboxylic acid with EDC and NHS (or its water-soluble analog, Sulfo-NHS).

Experimental Protocol: EDC/NHS Coupling to a Model Protein (e.g., Lysozyme)

Materials:

  • This compound

  • Lysozyme (or other amine-containing biomolecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Prepare a 5 mg/mL solution of lysozyme in Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 400 µL of Activation Buffer.

    • Add 50 µL of the EDC solution and 50 µL of the NHS solution to the this compound solution. This represents a molar excess of EDC and NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.

  • Conjugation to Lysozyme:

    • Add the activated linker solution to 1 mL of the lysozyme solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add 50 µL of the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS at 4°C.

  • Characterization:

    • Confirm successful conjugation by techniques such as SDS-PAGE (observing a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC analysis. The presence of the bromo group can be confirmed by mass spectrometry, looking for the characteristic isotopic pattern of bromine.

Quantitative Data Summary (Example)
ParameterTypical ValueMethod of Analysis
Molar Ratio (Linker:Protein)10:1 to 50:1Optimization Required
Reaction Time2-4 hours (RT) or 12-16 hours (4°C)HPLC, MS
Conjugation Efficiency30-60%SDS-PAGE, MS
Purity of Conjugate>95%HPLC

Note: The values presented are representative and will require optimization for specific biomolecules and experimental conditions.

experimental_workflow_amine_coupling cluster_activation Activation Step cluster_conjugation Conjugation & Purification Linker 15-Bromopentadecanoic Acid Activated_Linker NHS-activated Linker Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_Linker Conjugate Bromo-functionalized Bioconjugate Activated_Linker->Conjugate Protein Amine-containing Biomolecule Protein->Conjugate 2-4h (RT) or overnight (4°C) Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Quenching & Purification experimental_workflow_nanoparticle_functionalization cluster_synthesis Functionalization Process cluster_application Further Application Amine_NP Amine-functionalized Nanoparticles Functionalized_NP Bromo-functionalized Nanoparticles Amine_NP->Functionalized_NP Conjugation Activated_Linker Activated This compound Activated_Linker->Functionalized_NP Purified_NP Purified Nanoparticles Functionalized_NP->Purified_NP Washing & Drying Targeted_NP Targeted Drug Delivery Vehicle Purified_NP->Targeted_NP Targeting_Ligand Targeting Ligand (Thiol- or Amine-modified) Targeting_Ligand->Targeted_NP Conjugation via Bromo Group PROTAC_synthesis_pathway E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Intermediate E3 Ligase-Linker Intermediate E3_Ligand->Intermediate Step 1: Alkylation Linker 15-Bromopentadecanoic Acid Linker->Intermediate Warhead Target Protein Ligand (Warhead-NH2) PROTAC Final PROTAC Molecule Warhead->PROTAC Intermediate->PROTAC Step 2: Amide Coupling

Application Notes and Protocols for Tracing Fatty Acid Uptake with 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 15-Bromopentadecanoic acid (15-BPA) as a tracer to study fatty acid uptake in cellular models. The protocols outlined below are designed for both quantitative analysis via mass spectrometry and qualitative/semi-quantitative visualization through fluorescence microscopy.

Introduction

Long-chain fatty acids are crucial for various cellular processes, including energy metabolism and membrane synthesis. The transport of these fatty acids across the plasma membrane is a critical and highly regulated process, often facilitated by specific protein transporters such as CD36 and Fatty Acid Transport Proteins (FATPs). Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

This compound (15-BPA) is a synthetic odd-chain saturated fatty acid analog. Its structure allows it to be recognized and taken up by cells through the same mechanisms as natural long-chain fatty acids. The bromine atom serves as a unique tracer, enabling its differentiation from endogenous fatty acids. This property makes 15-BPA a valuable tool for studying the dynamics of fatty acid transport and metabolism. It can be traced using techniques like mass spectrometry, which can detect the bromine isotope pattern, or by derivatizing it with a fluorescent probe for microscopic visualization.

Quantitative Analysis of 15-BPA Uptake using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the precise quantification of intracellular 15-BPA, allowing for the determination of uptake kinetics and the effects of various treatments or genetic modifications on fatty acid transport.

Materials and Reagents
  • This compound (15-BPA)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • LC-MS/MS grade solvents: Acetonitrile, Methanol, Water, Formic Acid

  • Internal Standard (e.g., ¹³C-labeled palmitic acid or a similar brominated fatty acid not present in the sample)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay kit (e.g., BCA assay)

Experimental Protocol

1.1. Cell Culture and Treatment:

  • Seed cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or other relevant cell lines) in 6-well or 12-well plates and culture until they reach the desired confluency or differentiation state.

  • Prepare the 15-BPA treatment solution: Dissolve 15-BPA in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute the stock solution in serum-free culture medium containing fatty acid-free BSA. The final concentration of 15-BPA should be optimized for the specific cell type and experimental question (typically in the range of 10-100 µM).

  • Aspirate the culture medium from the cells and wash twice with warm PBS.

  • Add the 15-BPA treatment solution to the cells and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in a CO₂ incubator.

  • To stop the uptake, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS.

1.2. Sample Preparation for LC-MS/MS:

  • Lyse the cells by adding an appropriate volume of cell lysis buffer to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Take an aliquot of the supernatant for protein quantification to normalize the data.

  • To the remaining supernatant, add the internal standard.

  • Perform a liquid-liquid extraction to isolate the lipids. For example, add a 2:1 mixture of methanol:chloroform, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of LC-MS/MS running buffer (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

1.3. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • Use a suitable C18 column for chromatographic separation.

  • The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).

  • Monitor the specific precursor-to-product ion transitions for 15-BPA and the internal standard. The exact mass transitions will need to be determined empirically but will be based on the molecular weight of 15-BPA (C₁₅H₂₉BrO₂) and its fragmentation pattern.

Data Presentation

Summarize the quantitative data in a table for clear comparison of 15-BPA uptake under different conditions or at different time points.

Treatment GroupTime (min)Intracellular 15-BPA (pmol/mg protein)Standard Deviation
Control00.00.0
Control15150.212.5
Control30280.725.1
Inhibitor X1575.18.9
Inhibitor X30145.315.3

Visualization of 15-BPA Uptake using Fluorescence Microscopy

This protocol describes a method to visualize the cellular uptake of 15-BPA by tagging it with a fluorescent dye after uptake. This allows for qualitative or semi-quantitative assessment of fatty acid internalization and subcellular localization.

Materials and Reagents
  • This compound (15-BPA)

  • Fluorescent dye with an azide or alkyne group for click chemistry (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)

  • Cell culture medium, FBS, BSA (fatty acid-free), PBS, Trypsin-EDTA

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Experimental Protocol

2.1. Cell Culture and 15-BPA Treatment:

  • Follow the same procedure as in section 1.1 for cell culture and treatment with 15-BPA. It is recommended to grow cells on sterile glass coverslips in a petri dish or in glass-bottom imaging dishes.

2.2. Cell Fixation and Permeabilization:

  • After the 15-BPA incubation and washing steps, fix the cells by adding 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

2.3. Click Chemistry Staining:

  • Prepare the click chemistry reaction cocktail. A typical cocktail includes the fluorescent azide/alkyne dye, copper(II) sulfate, and a reducing agent in a buffer. The exact concentrations should be optimized based on the manufacturer's instructions.

  • Incubate the fixed and permeabilized cells with the click chemistry reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

2.4. Counterstaining and Mounting:

  • If desired, counterstain the nuclei by incubating the cells with DAPI for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

2.5. Fluorescence Microscopy:

  • Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent dye and DAPI.

  • Capture images for qualitative analysis of 15-BPA uptake and subcellular distribution. For semi-quantitative analysis, measure the fluorescence intensity per cell using image analysis software.

Diagrams

Signaling Pathway of Fatty Acid Uptake

FattyAcidUptake extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space BPA_outside 15-BPA-BSA Complex CD36 CD36 BPA_outside->CD36 Binding FATP FATP BPA_outside->FATP Binding BPA_inside Intracellular 15-BPA CD36->BPA_inside Transport FATP->BPA_inside Transport ACSL ACSL BPA_inside->ACSL BPA_CoA 15-BPA-CoA ACSL->BPA_CoA Activation Metabolism Metabolic Fates (e.g., β-oxidation, lipid synthesis) BPA_CoA->Metabolism

Caption: Cellular uptake and metabolism of this compound (15-BPA).

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow start Start: Seed and Culture Cells treatment Treat cells with 15-BPA start->treatment wash Wash cells with ice-cold PBS treatment->wash lysis Cell Lysis and Protein Quantification wash->lysis extraction Lipid Extraction lysis->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis and Normalization analysis->data end End: Quantified 15-BPA Uptake data->end

Caption: Workflow for quantifying 15-BPA uptake by LC-MS/MS.

Experimental Workflow for Fluorescence Microscopy

Microscopy_Workflow start Start: Culture cells on coverslips treatment Treat cells with 15-BPA start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm click Click Chemistry Staining with Fluorescent Dye fix_perm->click mount Counterstain and Mount click->mount image Fluorescence Microscopy and Image Analysis mount->image end End: Visualized 15-BPA Uptake image->end

Caption: Workflow for visualizing 15-BPA uptake by fluorescence microscopy.

Application Notes and Protocols: Incorporating 15-Bromopentadecanoic Acid into Specialty Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 15-Bromopentadecanoic acid (15-BPDA) into specialty materials. The unique bifunctional nature of 15-BPDA, possessing a terminal carboxylic acid and a terminal bromine, allows for versatile conjugation and modification strategies in the development of advanced materials for drug delivery, functionalized surfaces, and novel polymer synthesis.

Application Note 1: Surface Functionalization with this compound for Bio-conjugation

This protocol details the covalent immobilization of 15-BPDA onto an amine-functionalized surface, followed by conversion of the terminal bromine to an azide for subsequent "click" chemistry applications. This creates a versatile surface for the attachment of biomolecules.

Experimental Workflow:

G cluster_0 Step 1: Surface Activation and 15-BPDA Immobilization cluster_1 Step 2: Azide Functionalization cluster_2 Step 3: Bio-conjugation via Click Chemistry A Amine-Functionalized Surface B EDC/NHS Activation A->B C Addition of This compound B->C D Bromo-Terminated Surface C->D E Bromo-Terminated Surface F Reaction with Sodium Azide E->F G Azide-Terminated Surface F->G H Azide-Terminated Surface I Addition of Alkyne-Modified Biomolecule + Cu(I) Catalyst H->I J Biomolecule-Conjugated Surface I->J G A Monomers: - Diol (e.g., 1,6-Hexanediol) - Diacid (e.g., Adipic Acid) - this compound B Polycondensation Reaction (with catalyst, e.g., Sn(Oct)2) A->B C Functional Polyester with Pendant Bromo Groups B->C D Post-Polymerization Modification (e.g., Azidation) C->D E Modified Polyester D->E G A Lipid Mixture: - Phospholipid (e.g., DSPC) - Cholesterol - PEG-Lipid - this compound - Drug B Solvent Evaporation or Microfluidics Mixing A->B C Formation of 15-BPDA -Containing LNPs B->C D Purification (e.g., Dialysis) C->D E Functionalized LNPs D->E G cluster_0 Cellular Uptake and Activation cluster_1 PPARα Signaling Pathway A 15-BPDA-Functionalized Material B Cellular Uptake A->B C Release of 15-Pentadecanoyl-CoA B->C D 15-Pentadecanoyl-CoA E PPARα Activation D->E F RXR Heterodimerization E->F G Binding to PPRE in DNA F->G H Target Gene Transcription G->H I Increased Fatty Acid Oxidation H->I J Anti-inflammatory Effects H->J

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-Bromopentadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this long-chain haloalkanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Nucleophilic Substitution of 15-Hydroxypentadecanoic acid: This is the most direct approach, involving the reaction of 15-hydroxypentadecanoic acid with a bromine source, typically hydrobromic acid (HBr), often in the presence of a co-solvent like glacial acetic acid. The reaction proceeds via an SN2 mechanism.

  • Hunsdiecker Reaction: This method involves the decarboxylative bromination of a carboxylic acid with one more carbon atom, such as hexadecanedioic acid. The silver salt of the carboxylic acid is treated with bromine to yield the desired bromoalkane with one less carbon.

Q2: What is the typical yield for the synthesis of this compound from 15-Hydroxypentadecanoic acid?

A2: The yield can vary depending on the specific reaction conditions. Based on literature data, yields can range from approximately 80% to over 90%.[1] Below is a summary of reported yields under different conditions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: During the synthesis of this compound from 15-hydroxypentadecanoic acid, several side reactions can occur, potentially reducing the yield and purity of the final product:

  • Ether Formation: Under acidic conditions, two molecules of the starting alcohol (15-hydroxypentadecanoic acid) can undergo dehydration to form a symmetrical ether. This is more likely at higher temperatures if the bromide ion concentration is not sufficiently high.

  • Elimination: Although less common for primary alcohols, elimination to form an alkene can occur, especially at elevated temperatures.

  • Esterification: If a carboxylic acid solvent like glacial acetic acid is used at high temperatures, there is a possibility of forming an acetate ester at the terminal hydroxyl group.

Q4: How can I purify the crude this compound?

A4: Purification of this compound typically involves the following steps:

  • Extraction: After the reaction, the product is usually extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane or toluene.

  • Washing: The organic layer is then washed sequentially with water to remove excess acid and any water-soluble impurities. A wash with a dilute base (e.g., sodium bicarbonate solution) can be used to remove any unreacted carboxylic acid starting material, followed by a final wash with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture. Hexane or a mixture of hexane and ethyl acetate are often good starting points for long-chain fatty acids.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a characteristic melting point. A broad melting range can indicate the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation. The ¹H NMR spectrum should show a characteristic triplet for the methylene group adjacent to the bromine atom. The ¹³C NMR will also have a distinct signal for the carbon attached to the bromine.

  • FTIR Spectroscopy: The infrared spectrum will show a strong absorption band for the carboxylic acid C=O group and the O-H stretch, and a C-Br stretching vibration.

  • Mass Spectrometry: This can be used to confirm the molecular weight of the compound.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient reaction time or temperature. 2. Inadequate amount of HBr. 3. Poor quality of reagents (e.g., low concentration of HBr).1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 2. Use a larger excess of hydrobromic acid. 3. Use fresh, high-quality reagents.
Significant amount of side products 1. Reaction temperature is too high, favoring elimination or ether formation. 2. Insufficient nucleophile (Br⁻) concentration.1. Lower the reaction temperature and extend the reaction time. 2. Ensure a sufficient excess of HBr is used to maintain a high concentration of bromide ions.
Product loss during workup 1. Incomplete extraction of the product. 2. Emulsion formation during washing. 3. Product is partially soluble in the aqueous phase.1. Perform multiple extractions with the organic solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the organic product.
Impure Product
Symptom Possible Impurity Suggested Purification Strategy
Oily or waxy product instead of a solid Unreacted 15-hydroxypentadecanoic acid or ether byproduct.1. Wash the organic layer with a dilute base to remove the acidic starting material. 2. Purify the crude product by column chromatography on silica gel. 3. Attempt recrystallization from a different solvent system.
Broad melting point range Presence of a mixture of product and starting material or side products.Recrystallize the product multiple times until a sharp melting point is obtained.
Extra peaks in NMR spectrum Residual solvent, starting material, or side products.1. Dry the product under high vacuum to remove residual solvent. 2. If starting material is present, wash with a basic solution. 3. If side products are present, recrystallization or column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Synthesis Conditions for this compound from 15-Hydroxypentadecanoic Acid

Starting Material Reagents Solvent Reaction Time Temperature Yield Reference
7 g 15-Hydroxypentadecanoic acid200 ml HBr300 ml Glacial Acetic Acid10 hoursReflux~90%[1]
6.4 g 15-Hydroxypentadecanoic acid400 ml HBr500 ml Glacial Acetic Acid5 hoursReflux~74%[1]
40 g 15-Hydroxypentadecanoic acid1000 ml HBr1000 ml Glacial Acetic Acid15 hoursReflux~90%[1]

Experimental Protocols

Synthesis of this compound from 15-Hydroxypentadecanoic Acid

This protocol is a generalized procedure based on literature reports.[1]

Materials:

  • 15-Hydroxypentadecanoic acid

  • Hydrobromic acid (48% in water)

  • Glacial acetic acid

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 15-hydroxypentadecanoic acid in a mixture of hydrobromic acid and glacial acetic acid. A typical ratio is approximately 1:2 to 1:3 by volume of HBr to acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 5-15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as hexane.

Visualizations

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Reaction cluster_workup Workup & Purification start 15-Hydroxypentadecanoic Acid reaction Reflux (5-15h) start->reaction reagents HBr, Glacial Acetic Acid reagents->reaction extraction Extraction with Dichloromethane reaction->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Hexane evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Yes side_products Significant Side Products check_conversion->side_products No, but other spots workup_loss Product Loss During Workup check_conversion->workup_loss No, clean conversion solution1 Increase Reaction Time/Temp Increase HBr Excess incomplete->solution1 solution2 Lower Temperature Ensure High [Br⁻] side_products->solution2 solution3 Optimize Extraction Use Brine to Break Emulsions workup_loss->solution3

References

Technical Support Center: Purification of Crude 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 15-Bromopentadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 15-hydroxypentadecanoic acid, residual solvents from the synthesis (e.g., glacial acetic acid), and byproducts from side reactions. Depending on the synthetic route, other potential impurities might include isomeric bromo-acids or small amounts of dibrominated species.

Q2: What is the recommended purification method for crude this compound?

A2: The primary and most straightforward purification method is recrystallization. For more challenging separations or to achieve very high purity, flash column chromatography is a viable alternative.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Low-boiling petroleum ether is a documented solvent for the recrystallization of this compound.[1] Other non-polar solvents or solvent mixtures, such as hexanes or heptane, possibly with a small amount of a slightly more polar co-solvent like ethyl acetate, could also be effective.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for purified this compound is in the range of 66-69 °C.[2][3] A sharp melting point within this range is a good indicator of purity.

Q5: How can I assess the purity of my this compound sample?

A5: Purity can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value (66-69 °C) suggests high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates the absence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. Insufficient solvent.Gradually add more hot solvent until the compound dissolves. Be careful not to add a large excess, as this will reduce the yield.
Incorrect solvent choice.If a large volume of solvent is required, it may not be the ideal choice. Experiment with different solvents or solvent mixtures.
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the temperature is above the melting point of the compound.Re-heat the solution to dissolve the oil, and then add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly.
The presence of impurities is depressing the melting point.Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
No crystals form upon cooling. The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The glassware is too smooth.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4]
Add a seed crystal of pure this compound to induce crystallization.[4]
Low recovery of the purified compound. Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath for an extended period before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Flash Column Chromatography Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. Inappropriate solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound in the chosen eluent.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The sample was loaded incorrectly.Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with pure hexane and gradually add ethyl acetate.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Start with a less polar solvent system.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier, such as acetic acid (e.g., 0.5-1%), to the mobile phase to improve the peak shape of the carboxylic acid.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample being purified.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of low-boiling petroleum ether and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value (66-69 °C).

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Equilibration: Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through the silica gel until the column is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate ratio and progressing to higher concentrations of ethyl acetate). A small amount of acetic acid (0.5%) can be added to the mobile phase to reduce tailing.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Purification Technique Typical Solvents Expected Purity Advantages Disadvantages
Recrystallization Low-boiling petroleum ether, Hexanes>98%Simple, cost-effective, good for removing major impurities.Lower yield if the compound is partially soluble in the cold solvent.
Flash Column Chromatography Hexane/Ethyl Acetate gradient (with optional 0.5% acetic acid)>99%High resolution, can separate closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (Petroleum Ether) crude->recrystallization Primary Method column Flash Column Chromatography (Hexane/EtOAc) crude->column Alternative/High Purity pure_product Pure this compound recrystallization->pure_product column->pure_product analysis Purity Analysis (MP, TLC, NMR, HPLC) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No boil_off_solvent Concentrate Solution no_crystals->boil_off_solvent Yes success Successful Purification low_yield->success No check_solvent_amount Minimize Solvent Volume low_yield->check_solvent_amount Yes reheat_add_solvent->start scratch_seed Scratch Flask / Add Seed Crystal boil_off_solvent->scratch_seed scratch_seed->start check_solvent_amount->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Common side reactions in the synthesis of 15-Bromopentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 15-bromopentadecanoic acid, a crucial reagent for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the nucleophilic substitution of 15-hydroxypentadecanoic acid. This reaction is typically carried out using a mixture of hydrobromic acid (HBr) and a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), with heating to drive the reaction to completion.[1][2]

Q2: I obtained a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature as specified in the protocol.

  • Side Reactions: Competing reactions can consume the starting material or the desired product.

  • Loss during Workup: The product may be lost during the extraction and purification steps. Ensure efficient phase separation and minimize transfers.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reactions include:

  • Oxidation of HBr: Concentrated sulfuric acid can oxidize HBr to elemental bromine (Br₂), reducing the concentration of the nucleophile.[3][4] This is often indicated by the appearance of a reddish-brown color in the reaction mixture.

  • Ether Formation: An intermolecular Williamson ether synthesis-type reaction can occur between two molecules of 15-hydroxypentadecanoic acid, forming a large diether impurity.

  • Elimination: Although less common for primary alcohols, elimination reactions to form 15-pentadecenoic acid can occur at elevated temperatures.

Q4: My final product is discolored (yellow or brown). What is the cause and how can I purify it?

A4: Discoloration is often due to the presence of elemental bromine (Br₂), a byproduct of the oxidation of HBr by concentrated sulfuric acid.[3][4] Purification can be achieved by washing the organic extract with a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color disappears, followed by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reaction consuming starting material.Consider using a less oxidizing acid catalyst if HBr oxidation is suspected. Maintain the recommended reaction temperature to minimize ether formation and elimination.
Product loss during workup.Ensure complete extraction by performing multiple extractions with the organic solvent. Minimize the aqueous volume to improve extraction efficiency.
Presence of Unreacted Starting Material Insufficient HBr or acid catalyst.Ensure the correct stoichiometry of reagents. Use fresh, high-quality HBr and sulfuric acid.
Reaction time is too short.Extend the reaction time and monitor by TLC until the starting material spot disappears.
Product Contaminated with a Higher Molecular Weight Impurity Formation of a diether byproduct.Maintain the recommended reaction temperature. The ether byproduct can often be separated by column chromatography due to its higher molecular weight and different polarity.
Reaction Mixture Turns Red/Brown Oxidation of HBr to Br₂ by H₂SO₄.This is a known side reaction.[3] During the workup, wash the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate to quench the bromine.
Difficulty in Isolating the Product Product is an oil or does not crystallize.Ensure all solvent has been removed. Try different recrystallization solvents or solvent mixtures. If recrystallization fails, purification by column chromatography may be necessary.

Experimental Protocol: Synthesis from 15-Hydroxypentadecanoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 15-hydroxypentadecanoic acid with a solution of 48% hydrobromic acid.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (if bromine color is present), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Yes check_time_temp Increase Reaction Time/Temp reaction_complete->check_time_temp No product_pure Product Pure (TLC/NMR)? low_yield->product_pure No check_reagents Check Reagent Quality/Stoichiometry low_yield->check_reagents Yes end_product Pure this compound product_pure->end_product Yes purify Purify (Recrystallization/Chromatography) product_pure->purify No check_time_temp->reaction_complete optimize_workup Optimize Workup/Extraction check_reagents->optimize_workup optimize_workup->start purify->product_pure

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for esterification of 15-Bromopentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the esterification of 15-bromopentadecanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield in a Fischer esterification is a common issue, primarily because the reaction is an equilibrium process. To improve the yield, you must shift the equilibrium toward the product side. Here are several strategies:

  • Use an Excess of a Reactant: The most common method is to use a large excess of the alcohol (e.g., using it as the solvent). This drives the reaction forward according to Le Châtelier's Principle. A 10-fold excess of alcohol can increase yields to over 95%.

  • Remove Water: The water produced as a byproduct can be removed to prevent the reverse reaction (ester hydrolysis). This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark trap with a solvent like toluene to sequester water as it forms.

    • Drying Agents: Adding molecular sieves to the reaction mixture.

    • Strong Dehydrating Acid: Using concentrated sulfuric acid as the catalyst also helps by consuming the water formed.

  • Check Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) has not degraded. If using a solid acid catalyst like Amberlyst-15, ensure it is properly dried and has not lost activity from previous use.

  • Increase Reaction Time: Fischer esterification can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration to reach equilibrium. For long-chain fatty acids, this can range from a few hours to over 24 hours depending on the conditions.

Q2: The reaction appears to be incomplete, with significant starting material remaining. How can I drive the reaction to completion?

A2: An incomplete reaction is directly related to the equilibrium nature of Fischer esterification. To drive it towards completion:

  • Review Reaction Conditions: Verify that the temperature is appropriate for the chosen alcohol and catalyst. For long-chain acids, temperatures often range from 80°C to 150°C.

  • Employ a More Effective Water Removal Method: If simply using excess alcohol is insufficient, actively removing water with a Dean-Stark apparatus is a powerful technique to drive the reaction to completion.

  • Consider a Different Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) or solid acid catalysts (e.g., Amberlyst-15, Nafion) can be effective and may simplify purification. In some cases, sulfonic acid-functionalized silica has been shown to achieve high yields rapidly.

Q3: I am having difficulty separating my final ester product from the reaction mixture. What is the best workup procedure?

A3: Proper workup is crucial for isolating a pure product. A typical procedure involves several steps:

  • Neutralization: After cooling the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Aqueous Washes: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Purification: The crude ester can then be purified, typically by vacuum distillation or column chromatography, to remove any remaining non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of a long-chain bromo-acid like this compound?

A1: The Fischer-Speier esterification is the most direct and widely used method. This reaction involves heating the carboxylic acid with an alcohol (commonly methanol or ethanol for methyl or ethyl esters) in the presence of a strong acid catalyst.

Q2: Which acid catalyst is best for this reaction?

A2: The choice of catalyst depends on the scale and sensitivity of your substrate.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and common. However, they require a neutralization step during workup and can be corrosive.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 (a sulfonic acid resin) or zeolites are advantageous because they are easily filtered out of the reaction mixture, simplifying purification and reducing corrosive waste. They are also reusable.

Q3: Can the bromine atom on the carbon chain interfere with the reaction?

A3: Under typical Fischer esterification conditions (acidic, moderate temperatures), the bromoalkane moiety is stable and should not interfere with the esterification at the carboxylic acid end. The reaction conditions are generally not harsh enough to promote significant side reactions like elimination (E1/E2) or substitution (SN1/SN2) at the bromine-bearing carbon.

Q4: What are typical reaction times and temperatures?

A4: Reaction conditions vary based on the specific alcohol and catalyst used. For long-chain fatty acids, temperatures can range from refluxing methanol (~65°C) to higher temperatures like 140-150°C with higher-boiling alcohols or when using solid catalysts in flow systems. Reaction times can vary from 1 hour to over 8 hours to achieve high conversion.

Experimental Protocols & Data

Protocol: Fischer Esterification of this compound with Methanol

This protocol describes a general procedure for the synthesis of methyl 15-bromopentadecanoate.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), methanol (20 equivalents, serving as reactant and solvent), and concentrated sulfuric acid (0.1 equivalents).

  • Reflux: Heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for 4-6 hours.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until no more gas evolves.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 15-bromopentadecanoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Table 1: Comparison of Esterification Conditions for Long-Chain Carboxylic Acids
Carboxylic AcidAlcoholCatalystTemp (°C)Time (h)Yield (%)Reference
Lauric Acid (C12)2-EthylhexanolAmberlyst-16140->98
Stearic Acid (C18)EthanolKSF/0 Clay1504~100 (Conversion)
Oleic Acid (C18:1)MethanolSolid Acid75395.7
Decanoic Acid (C10)MethanolAmberlyst-1570891.4
Acetic Acid1-UndecanolSolid Acid70398

Note: This table presents data for analogous long-chain acids to provide representative reaction conditions and expected outcomes.

Visualizations

Experimental Workflow

G A 1. Mix Reagents (Acid, Alcohol, Catalyst) B 2. Reflux Reaction A->B C 3. Cool to RT B->C D 4. Workup (Extraction & Washing) C->D E 5. Dry Organic Layer D->E F 6. Concentrate Solvent E->F G 7. Purify Product (e.g., Distillation) F->G H 8. Characterize Product G->H G A Low Yield Observed B Is reaction at equilibrium? A->B C Was product lost during workup? A->C D Use excess alcohol OR Remove H2O (Dean-Stark) B->D No E Increase reaction time OR Increase temperature B->E No F Check catalyst activity B->F No G Review extraction/wash steps C->G Yes H Check for emulsions C->H Yes G A Carboxylic Acid + H+ B Protonated Carbonyl (Activated Electrophile) A->B D Tetrahedral Intermediate B->D + Alcohol C Alcohol (Nucleophile) C->D E Proton Transfer D->E F Elimination of H2O E->F G Protonated Ester F->G H Ester Product G->H - H+

Troubleshooting low incorporation of 15-Bromopentadecanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Bromopentadecanoic acid (15-BrPDA) in cell culture. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-BrPDA) and what is it used for in cell culture?

A1: this compound is a synthetic odd-chain saturated fatty acid. The bromine atom serves as a tracer, allowing researchers to track its uptake, metabolism, and incorporation into cellular components. It is often used as a tool to study fatty acid metabolism, including β-oxidation, and to investigate the biological roles of odd-chain fatty acids.

Q2: How do I prepare 15-BrPDA for use in cell culture? It's not soluble in my aqueous medium.

A2: Long-chain fatty acids like 15-BrPDA have low solubility in aqueous solutions. To facilitate its delivery to cells in culture, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA). This process mimics the physiological transport of fatty acids in the bloodstream. A detailed protocol for preparing a 15-BrPDA-BSA conjugate is provided in the "Experimental Protocols" section below.

Q3: What are the expected biological effects of 15-BrPDA on cells?

A3: The biological effects of 15-BrPDA are expected to be similar to its non-brominated counterpart, pentadecanoic acid (C15:0). C15:0 has been shown to have a range of activities, including anti-inflammatory, antifibrotic, and anticancer effects.[1] It can also influence key cellular signaling pathways involved in metabolism and cell growth, such as activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR).[1][2]

Q4: At what concentration should I use 15-BrPDA in my experiments?

A4: The optimal concentration of 15-BrPDA will depend on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on studies with pentadecanoic acid (C15:0), concentrations can range from the low micromolar (µM) up to 200 µM.[1][3] However, it is crucial to assess cytotoxicity, as high concentrations of saturated fatty acids can be toxic to some cell lines.

Q5: How can I measure the incorporation of 15-BrPDA into my cells?

A5: The bromine atom on 15-BrPDA allows for its detection and quantification using mass spectrometry-based techniques. You can perform lipid extraction from your cell lysates followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the amount of 15-BrPDA incorporated into different lipid species.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 15-BrPDA.

Problem 1: Low or No Detectable Incorporation of 15-BrPDA

Possible Cause 1: Improper Preparation of 15-BrPDA-BSA Complex

  • Solution: Ensure that the 15-BrPDA is fully conjugated to fatty acid-free BSA. The molar ratio of fatty acid to BSA is critical. A common starting point is a 5:1 or 6:1 molar ratio. Follow a validated protocol for preparing the conjugate, ensuring proper temperature and mixing conditions.[6][7]

Possible Cause 2: Suboptimal Cell Culture Conditions

  • Solution:

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Overly confluent or stressed cells may have altered metabolic activity.

    • Media Composition: High levels of glucose or other fatty acids in the culture medium can compete with 15-BrPDA for uptake and metabolism.[8] Consider using a lower glucose medium or serum that has been stripped of lipids (charcoal-stripped FBS) during the 15-BrPDA incubation period.

Possible Cause 3: Insufficient Incubation Time

  • Solution: The kinetics of fatty acid uptake can vary between cell types. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for maximal incorporation in your specific cell line.

Possible Cause 4: Low Expression of Fatty Acid Transporters

  • Solution: The uptake of long-chain fatty acids is facilitated by transporter proteins like CD36 and FATP.[8][9] If your cell line has inherently low expression of these transporters, incorporation will be limited. You may need to consider using a different cell line known to have high fatty acid metabolic activity (e.g., hepatocytes, myotubes, adipocytes).

Problem 2: High Cell Death or Cytotoxicity Observed

Possible Cause 1: 15-BrPDA Concentration is Too High

  • Solution: High concentrations of saturated fatty acids can induce lipotoxicity. Perform a dose-response curve and assess cell viability using a standard assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration for your cell line. For example, the IC50 of pentadecanoic acid in MCF-7/SC cells was found to be 119 µM.[10]

Possible Cause 2: Solvent Toxicity

  • Solution: If you are using a solvent like DMSO or ethanol to initially dissolve the 15-BrPDA before conjugation with BSA, ensure that the final concentration of the solvent in the cell culture medium is well below the toxic level (typically <0.1% for DMSO).[11]

Possible Cause 3: Contamination of 15-BrPDA Stock

  • Solution: Ensure the purity of your 15-BrPDA. If you suspect contamination, consider purchasing from a different supplier or purifying the compound.

Quantitative Data Summary

The following tables summarize quantitative data for pentadecanoic acid (C15:0), the non-brominated analog of 15-BrPDA. This data can be used as a starting point for designing experiments with 15-BrPDA.

Table 1: Cytotoxicity of Pentadecanoic Acid (C15:0) in Different Cell Lines

Cell LineAssayEndpointValue (µM)
MCF-7/SC (human breast cancer stem-like cells)MTTIC50 (48h)119 ± 5.21
MCF-7 (human breast cancer)MTTIC50 (48h)>200
MCF-10A (human mammary epithelial)ProliferationIC50 (48h)>200
Various Cancer Cell LinesCell ProliferationEC506 - 47

Data sourced from[3][10].

Table 2: Bioactive Concentrations of Pentadecanoic Acid (C15:0)

EffectCell SystemConcentration (µM)
Anti-inflammatory and antiproliferative activities10 primary human cell systems1.9 - 50
Shared activities with rapamycin10 primary human cell systems17

Data sourced from[1].

Experimental Protocols

Protocol 1: Preparation of 15-BrPDA-BSA Conjugate

This protocol is adapted from methods for preparing other long-chain fatty acid-BSA complexes.[6][7]

Materials:

  • This compound (15-BrPDA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol or DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile water

  • 0.1 M NaOH (optional, for saponification)

Procedure:

  • Prepare a stock solution of 15-BrPDA:

    • Dissolve 15-BrPDA in ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Prepare a BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v).

    • Warm the BSA solution to 37°C in a water bath.

  • Complex 15-BrPDA with BSA:

    • Slowly add the 15-BrPDA stock solution dropwise to the warm BSA solution while stirring gently. A common molar ratio is 5:1 (15-BrPDA:BSA).

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the 15-BrPDA-BSA conjugate by passing it through a 0.22 µm filter.

    • The conjugate can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

  • Cell Treatment:

    • Thaw the 15-BrPDA-BSA conjugate and dilute it to the desired final concentration in your cell culture medium.

Protocol 2: Analysis of 15-BrPDA Incorporation by GC-MS

This protocol provides a general workflow for the analysis of total fatty acids from cell pellets.

Materials:

  • Cell pellet

  • Internal standard (e.g., a deuterated fatty acid like pentadecanoic acid-d2)

  • Chloroform:Methanol (2:1, v/v)

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Lipid Extraction:

    • To a cell pellet, add a known amount of the internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously.

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Dry the organic solvent under a stream of nitrogen.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes.

    • Cool to room temperature and add 2 mL of 14% BF₃ in methanol. Heat again at 100°C for 5 minutes.

    • Cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of water and 2 mL of hexane to the sample. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS. The 15-BrPDA methyl ester will have a unique mass spectrum due to the presence of the bromine atom, allowing for its identification and quantification relative to the internal standard.

Visualizations

Signaling Pathways

fatty_acid_signaling cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_signaling Signaling Cascades 15-BrPDA 15-BrPDA FAT/CD36 FAT/CD36 15-BrPDA->FAT/CD36 FATP FATP 15-BrPDA->FATP 15-BrPDA-CoA 15-BrPDA-CoA FAT/CD36->15-BrPDA-CoA FATP->15-BrPDA-CoA Mitochondria Mitochondria 15-BrPDA-CoA->Mitochondria Esterification Esterification 15-BrPDA-CoA->Esterification AMPK AMPK 15-BrPDA-CoA->AMPK activates mTOR mTOR 15-BrPDA-CoA->mTOR inhibits PPARa/d PPARa/d 15-BrPDA-CoA->PPARa/d activates Beta-Oxidation Beta-Oxidation Mitochondria->Beta-Oxidation Lipid Droplets Lipid Droplets Esterification->Lipid Droplets

Caption: Signaling pathways influenced by 15-BrPDA uptake and metabolism.

Experimental Workflow

experimental_workflow cluster_analysis Analysis prep 1. Prepare 15-BrPDA-BSA Conjugate treat 3. Treat Cells with 15-BrPDA-BSA prep->treat culture 2. Seed and Culture Cells culture->treat incubate 4. Incubate for Desired Time treat->incubate harvest 5. Harvest Cells (Wash thoroughly) incubate->harvest extract 6a. Lipid Extraction harvest->extract viability 6b. Cell Viability Assay (e.g., MTT) harvest->viability gcms 7a. GC-MS or LC-MS Analysis extract->gcms

Caption: General experimental workflow for 15-BrPDA incorporation studies.

Troubleshooting Logic

troubleshooting_logic start Low 15-BrPDA Incorporation check_prep Check 15-BrPDA-BSA Conjugation Protocol start->check_prep check_cells Review Cell Culture Conditions start->check_cells check_time Optimize Incubation Time start->check_time optimize_prep Re-prepare Conjugate (Check molar ratio) check_prep->optimize_prep sub_cells Healthy cells? Appropriate density? Low glucose/lipid media? check_cells->sub_cells optimize_time Perform Time-Course Experiment check_time->optimize_time optimize_cells Adjust Seeding Density Use Stripped Serum sub_cells->optimize_cells success Incorporation Improved optimize_prep->success optimize_cells->success optimize_time->success

References

Navigating the Challenges of 15-Bromopentadecanoic Acid Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Technical Support Center

Tackling Solubility Issues with 15-Bromopentadecanoic Acid for Researchers and Drug Development Professionals

Researchers working with the long-chain fatty acid analogue, this compound, frequently encounter challenges in achieving complete and consistent dissolution, a critical step for successful experimentation. This technical support guide provides a comprehensive resource, including troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility issues effectively.

Understanding the Solubility Profile of this compound

This compound (15-BrPA) is a solid at room temperature with a melting point of 66-69°C. Its structure, comprising a 15-carbon aliphatic chain, a terminal carboxylic acid group, and a bromine atom, dictates its solubility behavior. The long hydrocarbon chain imparts a significant non-polar character, making it poorly soluble in aqueous solutions. However, the polar carboxylic acid and bromo functional groups allow for solubility in various organic solvents.

Based on data from analogous long-chain fatty acids, the principle of "like dissolves like" is paramount. Non-polar to moderately polar organic solvents are the most effective for dissolving 15-BrPA.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For general laboratory use, we recommend starting with moderately polar to polar aprotic solvents. Based on the solubility of similar long-chain fatty acids, Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol are excellent starting points.

Q2: I am observing a precipitate when I add my 15-BrPA stock solution to an aqueous buffer or cell culture medium. What is happening?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the hydrophobic 15-BrPA dissolved in the final aqueous solution. To avoid this, it is crucial to use a carrier protein like Bovine Serum Albumin (BSA) to create a stable complex for aqueous applications.

Q3: Can I heat the solvent to improve the solubility of 15-BrPA?

A3: Yes, gentle heating can significantly aid in the dissolution of 15-BrPA in organic solvents. We recommend warming the solution to 37-50°C. However, for aqueous solutions containing BSA, temperatures should not exceed 37°C to prevent protein denaturation.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can interfere with the crystal lattice of the solid, sometimes leading to apparent increased solubility, or they can be insoluble themselves, leading to a persistent suspension. Using a high-purity grade (e.g., >98%) of 15-BrPA is recommended for consistent and reproducible results.

Q5: For cell-based assays, what is the maximum concentration of organic solvent that is generally considered safe?

A5: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO and ethanol, a final concentration of less than 0.5% (v/v) is generally recommended, though this can be cell-line dependent. Always include a vehicle control in your experiments.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides estimated and reported solubility values for analogous long-chain fatty acids in common laboratory solvents. This data serves as a strong starting point for preparing your solutions.

SolventCompoundEstimated/Reported Solubility (at room temperature)
EthanolPentadecanoic Acid~25 mg/mL
Dimethyl Sulfoxide (DMSO)Pentadecanoic Acid~10 mg/mL
Dimethyl Formamide (DMF)Pentadecanoic Acid~25 mg/mL
MethanolPalmitic Acid (C16)Soluble
ChloroformLong-chain fatty acidsSoluble
Dichloromethane (DCM)Long-chain fatty acidsSoluble
HexaneLong-chain fatty acidsSoluble

Note: The solubility of this compound is expected to be similar to that of Pentadecanoic Acid.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of this compound into a sterile tube or vial.

  • Add the appropriate volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired concentration (e.g., 10-25 mg/mL).

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a water bath set to 37-50°C for 5-10 minutes.

  • Vortex again until the solution is clear.

  • Store the stock solution at -20°C for long-term storage.

G cluster_start Start cluster_solvent Solvent Addition cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 15-BrPA add_solvent Add Organic Solvent (DMSO, DMF, or Ethanol) weigh->add_solvent Step 1-2 vortex1 Vortex for 1-2 min add_solvent->vortex1 Step 3 heat Gently warm (37-50°C) if necessary vortex1->heat Step 4 (if needed) vortex2 Vortex until clear heat->vortex2 Step 5 store Store at -20°C vortex2->store Step 6

Workflow for preparing a 15-BrPA stock solution in an organic solvent.
Protocol 2: Preparation of a this compound-BSA Complex for Aqueous Solutions

This protocol details the preparation of a 15-BrPA-BSA complex, which is essential for maintaining solubility and bioavailability in aqueous environments such as cell culture media.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • 37°C water bath

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS or your desired aqueous buffer.

  • Warm the BSA solution to 37°C.

  • In a separate sterile tube, add the desired volume of the 15-BrPA stock solution in ethanol.

  • Slowly add the warm BSA solution to the ethanolic 15-BrPA solution while gently vortexing. A common starting molar ratio is 3:1 (15-BrPA:BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The final 15-BrPA-BSA complex solution is ready for dilution into your experimental medium.

G cluster_prepare Preparation cluster_complexation Complexation cluster_final Final Product prep_bsa Prepare 10% Fatty Acid-Free BSA Solution warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa Step 1-2 add_bsa Slowly Add Warm BSA to 15-BrPA Stock warm_bsa->add_bsa add_brpa Aliquot 15-BrPA Ethanol Stock add_brpa->add_bsa Step 3-4 incubate Incubate at 37°C for 30-60 min add_bsa->incubate Step 5 final_solution 15-BrPA-BSA Complex Ready for Use incubate->final_solution Step 6

Workflow for preparing a 15-BrPA-BSA complex for aqueous solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve in organic solvent - Insufficient solvent volume.- Inadequate mixing.- Low temperature.- Increase the solvent volume.- Vortex for a longer duration.- Gently warm the solution to 37-50°C.
Oily droplets or film forms in the final aqueous solution - The concentration of 15-BrPA exceeds its solubility limit in the final medium.- Incomplete complexation with BSA.- Use a BSA complex as described in Protocol 2.- Ensure the molar ratio of 15-BrPA to BSA is appropriate (start with 3:1).- Reduce the final concentration of 15-BrPA.
Precipitate forms after storing the stock solution at -20°C - The compound has come out of solution at low temperatures.- Before use, bring the stock solution to room temperature or warm it gently to 37°C and vortex to redissolve.
Inconsistent experimental results - Incomplete dissolution of 15-BrPA.- Degradation of the compound.- Visually inspect your stock solution for any particulate matter before each use.- Prepare fresh stock solutions regularly.- Store stock solutions protected from light.

Logical Relationship for Troubleshooting

G cluster_issue Identified Issue cluster_cause Potential Causes cluster_solution Solutions issue Solubility Problem (e.g., precipitate, oily film) cause1 Incorrect Solvent or Concentration issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Aqueous Environment without Carrier issue->cause3 solution1 Use Recommended Organic Solvents (DMSO, DMF, Ethanol) cause1->solution1 solution2 Gentle Warming (37-50°C) cause2->solution2 solution3 Prepare a BSA Complex (Protocol 2) cause3->solution3

Logical approach to troubleshooting 15-BrPA solubility issues.

By following these guidelines and protocols, researchers can overcome the solubility hurdles associated with this compound, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

Preventing decomposition of 15-Bromopentadecanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 15-Bromopentadecanoic acid to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] For optimal preservation, storage at room temperature is recommended.[4]

Q2: What are the primary causes of this compound decomposition during storage?

A2: Decomposition is primarily caused by exposure to incompatible materials, heat, and light.[2][3] The main degradation pathways are hydrolysis of the terminal bromine and elimination reactions.

Q3: What are the signs of decomposition?

A3: Decomposition may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as HPLC or GC, which can identify impurities and degradation products. A significant change in the material's melting point could also indicate impurity.

Q4: What are the likely degradation products of this compound?

A4: The two most probable degradation products are:

  • 15-Hydroxypentadecanoic acid: Formed through hydrolysis, where the bromine atom is replaced by a hydroxyl (-OH) group. This can be initiated by moisture or basic conditions.[5][6]

  • 14-Pentadecenoic acid: Formed via an elimination reaction, where hydrogen bromide (HBr) is removed, creating a double bond at the end of the alkyl chain. This is more likely to occur in the presence of strong bases.[4][7][8]

Q5: How can I prevent the decomposition of this compound?

A5: Adherence to proper storage protocols is crucial. This includes:

  • Container: Use a tightly sealed, preferably amber glass, container to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Temperature: Store at room temperature, avoiding exposure to high temperatures, direct sunlight, or heat sources.[2][3]

  • Chemical Environment: Ensure the storage area is free from incompatible substances, particularly bases, oxidizing agents, and reducing agents.[2][3][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Chemical decomposition1. Identify the impurities using mass spectrometry (MS). 2. If 15-Hydroxypentadecanoic acid is detected, the cause is likely hydrolysis due to moisture. Review storage conditions for humidity control and ensure the container is tightly sealed. 3. If 14-Pentadecenoic acid is detected, the cause is likely an elimination reaction due to basic contaminants. Ensure the storage area and any handling equipment are free from basic residues.
Change in physical appearance (e.g., discoloration, clumping) Significant degradation or moisture absorption1. Do not use the material for experimental purposes. 2. Analyze a sample using the methods described below to confirm decomposition. 3. Review and rectify storage conditions immediately.
Inconsistent experimental results Degradation of the starting material1. Verify the purity of the this compound stock using HPLC or GC. 2. If impurities are detected, acquire a new, pure batch of the compound. 3. Implement stricter storage and handling protocols for the new material.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Method:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

4. Data Analysis:

  • Integrate the peak areas. The purity can be estimated by the percentage of the main peak area relative to the total peak area.

  • The appearance of new peaks over time in a stability study indicates degradation. These can be tentatively identified by comparing their retention times to reference standards or further analyzed by LC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile degradation products after derivatization.

1. Materials and Reagents:

  • This compound sample

  • Methanol with 1% H2SO4 (for methylation)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

2. Derivatization (Formation of Fatty Acid Methyl Ester - FAME):

  • To approximately 1 mg of the acid, add 1 mL of methanol with 1% H2SO4.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAME and dry it over anhydrous sodium sulfate.

3. Instrumentation:

  • GC-MS system

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

4. Method:

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan mode (e.g., m/z 50-500).

5. Data Analysis:

  • Identify the peak for methyl 15-bromopentadecanoate.

  • Search the mass spectra of any additional peaks against a library (e.g., NIST) to identify potential degradation products like methyl 15-hydroxypentadecanoate.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Room TemperatureAvoids thermal degradation.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis from moisture and oxidation.
Light In the dark (Amber vial)Prevents light-induced degradation.
Container Tightly sealedPrevents exposure to atmospheric moisture and contaminants.
Incompatible Materials Store away from bases, oxidizing agents, and reducing agentsPrevents chemical reactions leading to decomposition.[2][3][9]

Visualizations

Decomposition_Troubleshooting start Start: Suspected Decomposition of this compound check_purity Analyze sample purity via HPLC or GC-MS start->check_purity is_pure Is the purity acceptable? check_purity->is_pure impure Impurity Detected is_pure->impure No end_good End: Continue with experiment is_pure->end_good Yes identify_impurity Identify impurity using Mass Spectrometry impure->identify_impurity is_hydrolysis Is impurity 15-Hydroxypentadecanoic acid? identify_impurity->is_hydrolysis is_elimination Is impurity 14-Pentadecenoic acid? is_hydrolysis->is_elimination No hydrolysis_cause Cause: Hydrolysis due to moisture/base is_hydrolysis->hydrolysis_cause Yes elimination_cause Cause: Elimination due to strong base is_elimination->elimination_cause Yes unknown_cause Cause: Unknown/Other is_elimination->unknown_cause No action_hydrolysis Action: Improve desiccation and ensure inert atmosphere. Check for basic contaminants. hydrolysis_cause->action_hydrolysis action_elimination Action: Ensure storage and handling are free from basic contaminants. elimination_cause->action_elimination action_unknown Action: Review all storage parameters and handling procedures. Contact supplier. unknown_cause->action_unknown end_bad End: Discard degraded material and review protocols action_hydrolysis->end_bad action_elimination->end_bad action_unknown->end_bad

Caption: Troubleshooting workflow for identifying the cause of this compound decomposition.

References

Technical Support Center: 15-Bromopentadecanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the synthesis and purification of 15-Bromopentadecanoic acid, focusing on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is through the nucleophilic substitution of 15-hydroxypentadecanoic acid. This reaction is typically carried out using a mixture of hydrobromic acid (HBr) and glacial acetic acid, often under reflux conditions.[1] Concentrated sulfuric acid can also be used as a catalyst to facilitate the reaction.[2]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: While specific impurities can vary based on reaction conditions, the primary impurities of concern in the synthesis of this compound from 15-hydroxypentadecanoic acid include:

  • Unreacted Starting Material: Residual 15-hydroxypentadecanoic acid.

  • Ether Byproduct: Intermolecular dehydration of the starting alcohol can lead to the formation of a high-molecular-weight diether (15-(15-carboxypentadecyloxy)pentadecanoic acid). This is generally a minor byproduct under strong acidic conditions with a high concentration of bromide ions.[3]

  • Elimination Byproduct: Dehydration of the starting material could potentially lead to the formation of 14-pentadecenoic acid, although this is less common for primary alcohols.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexane and ethyl acetate. The starting material, 15-hydroxypentadecanoic acid, is more polar and will have a lower Rf value compared to the less polar product, this compound. Samples can be taken from the reaction mixture at regular intervals to track the disappearance of the starting material and the appearance of the product.

Q4: What are the recommended purification methods for crude this compound?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. For long-chain fatty acids, solvents such as hexane, ethanol, or mixtures of ethanol/water or toluene/petroleum ether can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Vacuum Distillation: For related long-chain fatty acid derivatives, vacuum distillation has been used for purification.[1] This method is suitable for thermally stable compounds.

  • Column Chromatography: While possible, this is often less practical for large-scale purifications of this type of compound but can be very effective for removing impurities with different polarities.

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

A5: To accurately determine the purity of this compound, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain fatty acids, derivatization is typically required to increase their volatility. A common method is esterification to form pentafluorobenzyl (PFB) esters.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze fatty acids without derivatization. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a common setup.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the final product and detect impurities if they are present in sufficient concentration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during work-up or purification.1. Monitor the reaction by TLC to ensure the disappearance of starting material. 2. Ensure the reaction is maintained at a consistent reflux temperature. 3. Increase the reaction time. Based on literature, reaction times can range from 5 to 15 hours.[1] 4. During aqueous work-up, ensure complete extraction of the product with an organic solvent. For recrystallization, use a minimal amount of hot solvent to avoid product loss in the mother liquor.
Product is Discolored (Yellow or Brown) 1. Use of sulfuric acid, which can oxidize HBr to bromine (Br₂).[3] 2. Reaction temperature is too high, leading to decomposition. 3. Presence of impurities from starting materials or reagents.1. If using sulfuric acid, add it slowly and maintain temperature control. Consider using an alternative acid catalyst if discoloration is persistent. 2. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent mixture. 3. Purify the crude product by recrystallization, potentially with the addition of a small amount of activated charcoal to remove colored impurities.
Multiple Spots on TLC of Crude Product 1. Incomplete reaction (spot corresponding to starting material). 2. Formation of byproducts (e.g., ether).1. Increase reaction time or consider adding more HBr. 2. Optimize reaction conditions to favor the desired substitution reaction (e.g., ensure a high concentration of bromide ions). Purify the product using column chromatography or recrystallization to separate the byproducts.
Final Product has a Low Melting Point 1. Presence of impurities, which depress the melting point. 2. Incomplete removal of purification solvents.1. Re-purify the product by recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent. 2. Dry the final product under high vacuum for an extended period to remove any residual solvent.
Extra Peaks in GC-MS or HPLC Analysis 1. Residual starting material (15-hydroxypentadecanoic acid). 2. Presence of side products (e.g., diether). 3. Contamination from solvents or glassware.1. Optimize the reaction for full conversion. 2. Purify the product more rigorously. 3. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.

Quantitative Data

The following table summarizes the effect of varying reaction conditions on the synthesis of this compound, based on examples from the literature.[1]

Table 1: Effect of Reaction Time and Scale on Product Yield

15-Hydroxypentadecanoic Acid (g) HBr (mL) Glacial Acetic Acid (mL) Reaction Time (hours) Yield of this compound (g)
7.0200300108.0
6.440050056.0
40.0100010001546.0

Data extracted from patent CN102816142A.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the bromination of long-chain hydroxy acids.[1]

Materials:

  • 15-Hydroxypentadecanoic acid

  • Hydrobromic acid (48% in acetic acid, or separate HBr and glacial acetic acid)

  • Concentrated sulfuric acid (optional catalyst)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 15-hydroxypentadecanoic acid (1 equivalent) with a mixture of hydrobromic acid and glacial acetic acid (e.g., for 40g of starting material, use 1000 mL of HBr and 1000 mL of acetic acid).[1]

  • Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) if desired to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 5-15 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane, ethanol, or a mixture of ethyl acetate/hexane)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Determine the melting point and assess the purity by HPLC or GC-MS.

Protocol 3: Purity Analysis by GC-MS (General Method)

This protocol outlines a general procedure for the analysis of long-chain fatty acids by GC-MS, which requires a derivatization step.

Materials:

  • Purified this compound

  • Derivatization agent (e.g., Pentafluorobenzyl bromide - PFBBr)

  • Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Iso-octane

  • Internal standard (e.g., a deuterated fatty acid)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent. Add a known amount of an internal standard.

  • Derivatization: To the sample solution, add acetonitrile, PFBBr, and DIPEA.[7] Incubate at room temperature for approximately 20-30 minutes to form the PFB ester.

  • Extraction: After derivatization, dry the sample under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in iso-octane for injection.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for fatty acid analysis (e.g., a DB-5ms or similar).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Temperature Program: Use a temperature gradient to separate the components. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

    • MS Detection: Use a mass spectrometer to detect and identify the eluting compounds. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern.

Visualizations

Experimental and Troubleshooting Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting start Start: 15-Hydroxypentadecanoic Acid reaction Reaction with HBr/Acetic Acid start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Recrystallization or Distillation crude->purification product Pure this compound purification->product analysis TLC, HPLC, GC-MS, NMR product->analysis issue Problem Encountered (e.g., Low Yield) analysis->issue Purity < Specification cause Identify Potential Cause (e.g., Incomplete Reaction) issue->cause action Implement Corrective Action (e.g., Increase Reaction Time) cause->action action->reaction

Caption: Workflow for synthesis, purification, and troubleshooting.

Logical Relationship in Troubleshooting

Troubleshooting_Logic cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Purity of Final Product cause1 Incomplete Reaction problem->cause1 cause2 Formation of Side Products problem->cause2 cause3 Ineffective Purification problem->cause3 solution1 Increase reaction time or temperature cause1->solution1 solution2 Optimize reagent stoichiometry cause2->solution2 solution3 Change recrystallization solvent cause3->solution3 solution4 Perform column chromatography cause3->solution4

Caption: Troubleshooting logic: from problem to solution.

References

Stabilizing 15-Bromopentadecanoic acid for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stabilization and use of 15-Bromopentadecanoic acid in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
ST-01 I noticed a change in the color or consistency of my solid this compound during storage. 1. Moisture Absorption: The compound is hygroscopic and can absorb water from the atmosphere, leading to clumping or discoloration. 2. Oxidation: Exposure to air and light over extended periods can cause oxidative degradation. 3. Contamination: Improper handling may introduce impurities.1. Store in a desiccator over a suitable drying agent (e.g., silica gel). 2. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using an amber vial or by wrapping the container in aluminum foil.[1] 3. Always use clean spatulas and work in a clean environment.
SOL-01 My this compound is not dissolving properly in my chosen solvent. 1. Incorrect Solvent Choice: this compound, a long-chain fatty acid, has limited solubility in aqueous solutions. 2. Low Temperature: Solubility decreases at lower temperatures. 3. Precipitation: The compound may precipitate out of solution if the concentration is too high or if the temperature fluctuates.1. Use organic solvents such as ethanol, methanol, DMSO, or DMF. For cell culture experiments, preparing a high-concentration stock in DMSO or ethanol is common.[2] 2. Gently warm the solution to aid dissolution.[2] 3. Prepare fresh solutions before use. If using a stock solution, ensure it is brought to room temperature and vortexed well before use. For aqueous buffers, consider conjugation with fatty acid-free BSA.[2]
RXN-01 An esterification reaction using this compound is yielding poor results. 1. Presence of Water: Water can inhibit the esterification reaction. 2. Degraded Reagent: The this compound may have degraded due to improper storage. 3. Suboptimal Reaction Conditions: Incorrect temperature, catalyst, or reaction time can lead to low yields.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Use a fresh batch of this compound. 3. Optimize reaction conditions. For example, use an appropriate acid catalyst like sulfuric acid and ensure the reaction is heated sufficiently.
CELL-01 I am observing cellular toxicity in my cell culture experiments. 1. High Solvent Concentration: High concentrations of solvents like DMSO or ethanol can be toxic to cells.[2] 2. Compound Precipitation: Precipitation of the compound in the culture medium can lead to inconsistent results and toxicity. 3. Intrinsic Compound Toxicity: At high concentrations, the fatty acid itself might be cytotoxic.1. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for ethanol and <0.1% for DMSO).[2] 2. Prepare a fatty acid-BSA conjugate to improve solubility and delivery to cells.[2] 3. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3][4] Storing at -20°C under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation from oxidation and moisture.

Q2: How should I prepare stock solutions of this compound?

A: It is advisable to prepare high-concentration stock solutions in an appropriate organic solvent like DMSO, ethanol, or methanol.[2] For a 100 mM stock solution in DMSO, for example, dissolve the compound in DMSO, gently warming and vortexing until it is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in aqueous buffers?

A: Direct dissolution in aqueous buffers is challenging due to the long hydrocarbon chain. For applications requiring an aqueous solution, it is recommended to first dissolve the fatty acid in a minimal amount of organic solvent (like ethanol) and then add it to the buffer, or to prepare a fatty acid-BSA conjugate.[2]

Q4: What are the potential degradation pathways for this compound?

A: While specific studies on this compound are limited, halogenated carboxylic acids can undergo dehalogenation. Additionally, like other fatty acids, it can be susceptible to oxidation, especially if stored improperly. Thermal degradation at high temperatures is also a possibility.

Q5: How can I check the purity of my this compound if I suspect degradation?

A: You can assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to its methyl ester (FAME), or by Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for structural integrity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionDuration
Solid -20°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Long-term (> 6 months)
Solid Room TemperatureAirDark (Amber Vial)Short-term (< 6 months)
Stock Solution (in DMSO/Ethanol) -20°C or -80°CAirDark (Amber Vial)Up to 6 months

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.

  • Gently warm the tube to 37°C and vortex until the solid is completely dissolved.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Fatty Acid-BSA Conjugate

This protocol is adapted for cell culture experiments to enhance the solubility and delivery of the fatty acid.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, purified water. Gently stir at 37°C until the BSA is fully dissolved, then sterile filter the solution.[2]

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Warm the BSA solution to 37°C in a water bath.

  • Slowly add the fatty acid stock solution to the BSA solution while stirring continuously. A typical molar ratio is 2:1 to 5:1 (fatty acid:BSA).

  • Incubate the mixture at 37°C for at least one hour with continuous stirring to allow for complex formation.[2]

  • The fatty acid-BSA conjugate can be stored at -20°C or used immediately by diluting it in the cell culture medium to the desired final concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Warm and Vortex dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for using this compound in cell culture.

degradation_pathway start This compound dehalogenation Dehalogenation (e.g., via hydrolysis or reduction) start->dehalogenation H₂O or Reducing Agent oxidation Oxidation (at carboxylic acid or alkyl chain) start->oxidation O₂ / Light product1 Pentadecanoic Acid + HBr dehalogenation->product1 product2 Oxidized derivatives oxidation->product2

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative analysis of 15-Bromopentadecanoic acid vs. other fatty acid probes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional nuances of 15-Bromopentadecanoic acid and its counterparts in cellular analysis.

In the intricate world of cellular biology and drug development, fatty acid probes are indispensable tools for dissecting the roles of lipids in health and disease. These molecular reporters enable researchers to track the metabolism, trafficking, and post-translational modification of proteins with fatty acids. This guide provides a comprehensive comparison of this compound with other prevalent fatty acid probes, offering insights into their respective strengths and applications.

Probing the Landscape of Fatty Acid Modifications

Fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. Two of the most studied forms are N-myristoylation and S-palmitoylation. To investigate these processes, scientists employ a variety of fatty acid analogs that can be metabolically incorporated into proteins and subsequently detected. These probes can be broadly categorized into three main types: halogenated, fluorescent, and bioorthogonal.

This compound stands as a key representative of halogenated fatty acid probes. While it can be used directly as a tracer in certain contexts, its primary utility lies in its role as a versatile synthetic precursor for creating other types of probes, including radiolabeled and bioorthogonal analogs. The bromine atom provides a handle for detection or further chemical modification.

Fluorescent fatty acid probes , such as those conjugated with BODIPY or NBD fluorophores, offer the advantage of direct visualization of fatty acid uptake and localization within cells using fluorescence microscopy.

Bioorthogonal fatty acid probes are equipped with a chemical handle, like an alkyne or an azide group, that does not interfere with biological systems. These probes, once incorporated into proteins, can be specifically tagged with a reporter molecule, such as biotin or a fluorophore, through "click chemistry." This two-step approach provides high sensitivity and specificity for detecting and identifying fatty-acylated proteins.

Comparative Performance of Fatty Acid Probes

The choice of a fatty acid probe is dictated by the specific research question and the experimental system. The following table summarizes the key characteristics of different fatty acid probe types to aid in this selection process.

FeatureThis compoundFluorescent Probes (e.g., BODIPY-C16)Bioorthogonal Probes (e.g., 15-Azido/Alkynyl-pentadecanoic acid)
Principle of Detection Halogen detection (e.g., X-ray, NMR), or as a precursor for other probes.[]Direct fluorescence detection.[2]Bioorthogonal ligation ("click chemistry") to a reporter tag.[3]
Primary Applications Precursor for synthesis of radiolabeled or bioorthogonal probes, tracer in metabolic studies.[]Live-cell imaging of fatty acid uptake and trafficking, visualization of lipid droplets.[2]Detection, identification, and quantification of fatty-acylated proteins (proteomics), activity-based protein profiling.[3][4]
Advantages Versatile synthetic starting material, bromine atom can serve as a traceable tag.Enables real-time visualization in living cells, relatively simple workflow.[2]High sensitivity and specificity, versatile (can be tagged with various reporters), suitable for proteomics.[3][5]
Limitations Indirect detection methods may be required, potential for metabolic alteration.The bulky fluorophore may alter the fatty acid's metabolism and protein interactions.[2]Two-step detection process, potential for incomplete ligation.
Sensitivity Moderate to high, depending on the detection method.High.Very High.[5]

Delving into Experimental Methodologies

The successful application of fatty acid probes hinges on robust experimental protocols. Below are generalized methodologies for metabolic labeling and analysis using different probe types.

Experimental Protocol 1: Metabolic Labeling of Cultured Cells with Fatty Acid Probes

This protocol describes the general steps for introducing fatty acid probes into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Fatty acid probe of interest (e.g., this compound, BODIPY FL C16, 15-Azidopentadecanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the fatty acid probe in a suitable solvent (e.g., DMSO or ethanol).

    • Complex the fatty acid probe to fatty acid-free BSA to enhance its solubility and delivery to the cells. This is typically done by incubating the probe with a BSA solution.

    • Dilute the fatty acid-BSA complex into the cell culture medium to the desired final concentration (e.g., 25-100 µM).

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the probe.

  • Cell Harvest:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.

    • Lyse the cells using an appropriate lysis buffer for downstream analysis.

Experimental Protocol 2: Detection of Bioorthogonally Labeled Proteins via Click Chemistry

This protocol outlines the steps for detecting proteins that have been metabolically labeled with an azide- or alkyne-containing fatty acid probe.

Materials:

  • Cell lysate from cells labeled with a bioorthogonal fatty acid probe

  • Azide- or alkyne-functionalized reporter tag (e.g., Azide-Biotin, Alkyne-Fluorophore)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand to stabilize the copper catalyst (e.g., TBTA)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Click Reaction:

    • To the cell lysate, add the reporter tag, copper(I) catalyst, and ligand.

    • Incubate the reaction mixture at room temperature for 1-2 hours to allow for the cycloaddition reaction to occur.

  • Protein Precipitation (Optional):

    • Precipitate the proteins to remove excess reagents from the click reaction.

  • Analysis:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • For fluorescently tagged proteins: Visualize the proteins directly in the gel using a fluorescence scanner.

    • For biotin-tagged proteins: Transfer the proteins to a membrane and detect using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and the experimental workflow for using fatty acid probes.

ProteinAcylation FattyAcid Fatty Acid (e.g., Palmitate) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase PAT Palmitoyl Acyltransferase (DHHC family) AcylCoA->PAT AcylatedProtein S-Palmitoylated Protein PAT->AcylatedProtein Palmitoylation Protein Substrate Protein Protein->PAT AcylatedProtein->Protein Depalmitoylation Membrane Cellular Membrane AcylatedProtein->Membrane Membrane Targeting APT Acyl-Protein Thioesterase AcylatedProtein->APT APT->Protein

Diagram 1: A simplified signaling pathway of protein S-palmitoylation.

ExperimentalWorkflow cluster_CellCulture In Vitro / In Vivo cluster_Analysis Analysis Probe Fatty Acid Probe (e.g., 15-Azidopentadecanoic acid) Cells Metabolic Labeling of Cultured Cells Probe->Cells Lysis Cell Lysis Cells->Lysis Click Bioorthogonal Ligation (Click Chemistry) Lysis->Click Detection Detection & Quantification (e.g., Western Blot, Mass Spec) Click->Detection

Diagram 2: General experimental workflow for bioorthogonal fatty acid probes.

Conclusion

The field of fatty acid research is continually advancing, with the development of novel probes enabling deeper insights into lipid biology. While this compound serves as a foundational tool, particularly as a synthetic precursor, fluorescent and bioorthogonal probes provide powerful means for direct visualization and sensitive detection of fatty acylation events. The selection of the appropriate probe, coupled with optimized experimental protocols, is crucial for unraveling the complex roles of fatty acids in cellular function and disease, ultimately paving the way for new therapeutic strategies.

References

Validating the Purity of 15-Bromopentadecanoic Acid: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of complex molecules. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of 15-Bromopentadecanoic acid. Detailed experimental protocols and data interpretation are presented to facilitate accurate and reliable purity assessment.

This compound is a long-chain fatty acid derivative used as a versatile building block in organic synthesis, particularly in the preparation of bioactive molecules and functionalized materials. The presence of impurities can significantly impact the outcome of subsequent reactions, making rigorous purity analysis essential.

Comparison of Analytical Techniques

Both NMR and HPLC offer robust methods for purity determination, each with distinct advantages. NMR spectroscopy provides detailed structural information and allows for the quantification of the target compound against a certified reference standard (quantitative NMR or qNMR). HPLC, on a chromatographic technique, excels at separating the main compound from even minor impurities, providing a clear picture of the sample's composition based on retention times.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components.Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Information Provided Structural confirmation, identification of impurities, and quantitative purity assessment (qNMR).Purity assessment based on peak area percentage, separation of isomers and impurities.
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution in a suitable solvent and filtration.
Analysis Time Typically 5-15 minutes per sample.10-30 minutes per sample, depending on the method.
Strengths Provides unambiguous structural information. Non-destructive. qNMR offers high accuracy for purity determination without the need for a specific reference standard for every impurity.High sensitivity for detecting minor impurities. Excellent resolving power for complex mixtures.
Limitations Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate analysis in complex mixtures.Requires a suitable chromophore for UV detection. Purity is typically reported as area percent, which may not directly correlate to mass percent without calibration.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and determine its purity using ¹H NMR.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay: 5 seconds

  • Number of Scans: 16

Data Analysis and Interpretation: The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Expected ¹H NMR Data for this compound in CDCl₃:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 10.0broad singlet1H-COOH
3.41triplet (t)2H-CH₂-Br
2.35triplet (t)2H-CH₂-COOH
1.85quintet2H-CH₂-CH₂-Br
1.63quintet2H-CH₂-CH₂-COOH
1.42multiplet2H-CH₂-CH₂-CH₂-Br
1.25broad multiplet16H-(CH₂)₈-

Potential Impurities and their NMR Signatures:

Common impurities may arise from the starting materials or byproducts of the synthesis, which often involves a Hunsdiecker-type reaction on a diacid precursor.

  • Unreacted Starting Material (e.g., 1,15-Pentadecanedioic acid): May show a triplet around 2.35 ppm for both α-CH₂ groups.

  • Solvent Residues: Signals corresponding to common laboratory solvents may be present. For example, a singlet at 2.17 ppm for acetone or a singlet at 1.56 ppm for water.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Gradient Program:

      • 0-2 min: 70% Acetonitrile

      • 2-15 min: 70% to 95% Acetonitrile

      • 15-20 min: 95% Acetonitrile

      • 20-22 min: 95% to 70% Acetonitrile

      • 22-25 min: 70% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in Acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time of this compound will depend on the specific column and conditions but is expected to be in the later part of the chromatogram due to its long alkyl chain.

Expected HPLC Data:

CompoundExpected Retention Time (min)
This compound~12-15

Comparison with Commercial Alternatives:

Several commercial suppliers offer this compound. When evaluating different sources, it is crucial to compare their specified purity levels.

SupplierProductStated Purity
Supplier AThis compound≥98%
Supplier BThis compound methyl esterNot specified

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process for this compound using NMR and HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H NMR Spectrum transfer->nmr process Process Spectrum nmr->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign purity Calculate Purity assign->purity

NMR Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter hplc Inject into HPLC filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate Area % Purity integrate->purity

HPLC Analysis Workflow

Conclusion

Both NMR and HPLC are indispensable tools for validating the purity of this compound. A comprehensive approach utilizing both techniques provides the most complete picture of a sample's purity and identity. ¹H NMR confirms the molecular structure and can provide a highly accurate quantitative purity assessment, while HPLC offers superior separation of impurities and is an excellent tool for routine quality control. By employing the detailed protocols and understanding the data interpretation outlined in this guide, researchers can confidently assess the quality of their this compound, ensuring the integrity and success of their scientific endeavors.

A Comparative Guide to the Cross-Validation of Analytical Methods for 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise and accurate quantification of 15-Bromopentadecanoic acid is essential for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. The selection of a robust and reliable analytical method is a critical first step in ensuring the validity of experimental data. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice between these methods depends on several factors, including the required sensitivity, selectivity, sample matrix, and the instrumentation available. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a visual representation of a typical analytical workflow.

Comparison of Analytical Method Performance

A critical aspect of cross-validating analytical methods is the direct comparison of their performance parameters. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of long-chain fatty acids like this compound. It is important to note that the specific values presented here are illustrative and can vary based on the instrumentation, the biological matrix being analyzed, and the specifics of the method employed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) low ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Precision (%RSD) < 15%< 10%
Accuracy (Recovery %) 85-115%90-110%
Specificity High (with mass spectrometric detection)Very High (with tandem MS detection)
Throughput ModerateHigh
Derivatization Required Yes (typically esterification)Not always, but can improve sensitivity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of fatty acids.[1] A derivatization step is necessary to increase the volatility of this compound for gas chromatographic analysis.[2]

1. Sample Preparation and Derivatization (Esterification):

  • Lipid Extraction: To 100 µL of plasma, add a suitable internal standard (e.g., a deuterated analog of a long-chain fatty acid). Extract the total lipids using a Folch extraction (chloroform:methanol, 2:1 v/v) or a similar liquid-liquid extraction method.

  • Solvent Evaporation: Evaporate the organic solvent from the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): To the dried lipid extract, add 1 mL of 12% Boron Trifluoride in methanol (BF3-methanol). Heat the mixture at 60°C for 10 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Oven Temperature Program: Start at an initial temperature of 100°C, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the methyl ester of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, which simplifies the sample preparation process.[3]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • LC Column: Use a C18 reversed-phase column for the separation of the fatty acids.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • MS/MS Detector: Operate in electrospray ionization (ESI) negative ion mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound and the internal standard.

Experimental Workflow and Signaling Pathway Visualization

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for the analysis of this compound and a conceptual representation of its potential role in a signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Lipid Extraction (LLE or SPE) AddIS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

signaling_pathway 15-Bromopentadecanoic_Acid This compound Enzyme_A Enzyme A 15-Bromopentadecanoic_Acid->Enzyme_A Metabolism Metabolite_X Metabolite X Enzyme_A->Metabolite_X Receptor_Y Receptor Y Metabolite_X->Receptor_Y Activation Signaling_Cascade Downstream Signaling Cascade Receptor_Y->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Conceptual signaling pathway involving this compound.

References

A Comparative Guide to 15-Bromopentadecanoic Acid and Fluorescent Fatty Acid Analogs in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of lipid biology, researchers rely on modified fatty acid analogs to trace, visualize, and perturb the complex pathways of lipid metabolism and signaling. Among these tools, 15-Bromopentadecanoic acid and fluorescent fatty acid analogs stand out for their distinct applications and methodologies. This guide provides an objective comparison of their efficacy, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their scientific inquiries.

Introduction to Fatty Acid Analogs

This compound is a long-chain fatty acid analog where a bromine atom replaces a hydrogen on the omega carbon.[][2] This halogen tag makes it a valuable probe for studying lipid metabolism, particularly in applications where radiographic or spectroscopic detection methods are employed.[] It serves as a tracer to monitor fatty acid uptake, oxidation, and incorporation into cellular lipids.[]

Fluorescent fatty acid analogs (FFAAs) are fatty acids covalently linked to a fluorophore. These molecules are instrumental for real-time imaging, allowing for the direct visualization of fatty acid transport, distribution, and metabolism within living cells.[] Common fluorophores include BODIPY, nitrobenzoxadiazole (NBD), and pyrene.[4] BODIPY-labeled fatty acids are particularly popular due to their high fluorescence quantum yield, resistance to photobleaching, and minimal interference with the biological activity of the fatty acid.[][5]

Comparative Efficacy and Applications

The choice between this compound and a fluorescent analog hinges on the experimental question, the available equipment, and the desired output. While both mimic natural fatty acids, their detection methods and primary applications differ significantly.

FeatureThis compoundFluorescent Fatty Acid Analogs (e.g., BODIPY-FA)
Detection Principle Halogen tag (Bromine) detected by radiographic or spectroscopic methods (e.g., X-ray, NMR).[]Covalently attached fluorophore detected by fluorescence (e.g., microscopy, flow cytometry, plate readers).[]
Primary Application Metabolic tracer for uptake and oxidation studies; probe for enzyme substrate assays.[] Potential inhibitor of protein fatty acylation.Real-time visualization of lipid uptake, trafficking, and localization in live cells; high-throughput screening for modulators of lipid metabolism.[][6]
Live-Cell Imaging Not suitable for real-time fluorescence imaging.Ideal for dynamic, real-time imaging of metabolic processes in living cells and tissues.[]
Temporal Resolution Provides endpoint or kinetic data based on accumulated tracer.Offers high spatiotemporal resolution to track rapid cellular events.[]
Advantages Mimics natural lipids closely due to the small size of the bromine atom; useful in systems where fluorescence is not feasible.[]High sensitivity; provides quantifiable and visual data; compatible with high-throughput screening platforms.[][7]
Limitations Detection often requires cell lysis, precluding live-cell studies; potential for altered metabolism compared to natural fatty acids.The bulky fluorophore may alter protein binding and metabolic fate; subject to photobleaching (though BODIPY is highly stable).[][8]
Example Use Case Quantifying total fatty acid uptake and oxidation in tissue homogenates from an in vivo study.[9]Visualizing the trafficking of fatty acids to lipid droplets and mitochondria in cultured adipocytes in real-time.[8]

Experimental Protocols

Protocol 1: General Fatty Acid Uptake Assay Using Fluorescent Analogs

This protocol is adapted for measuring fatty acid uptake in both adherent and suspension cells using a fluorescent fatty acid analog like BODIPY-FL C16.

Materials:

  • Adherent or suspension cells (e.g., 3T3-L1 adipocytes, Caco-2 cells)

  • Culture medium (e.g., DMEM)

  • Serum-free culture medium

  • Fluorescent fatty acid analog stock solution (e.g., 1 mM BODIPY-FL C16 in DMSO)

  • Fatty Acid Uptake Probe working solution (dilute stock solution in serum-free medium)

  • Washing Buffer (e.g., PBS with 0.1% fatty acid-free BSA) or Quenching Buffer

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation

  • Instrumentation: Fluorescence microscope, plate reader, or flow cytometer

Procedure for Adherent Cells:

  • Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and grow to desired confluency.

  • Remove the culture medium and wash the cells twice with warm, serum-free medium.[10]

  • Add serum-free medium and incubate at 37°C with 5% CO₂ for 15-60 minutes to deplete intracellular fatty acids.[11][12]

  • Remove the medium and add the Fatty Acid Uptake Probe working solution. Incubate at 37°C for 15 minutes.[10][11]

  • Remove the probe solution.

  • Wash Method: Wash the cells three times with cold Washing Buffer to remove extracellular probe.[10]

  • No-Wash Method: Add Quenching Buffer to extinguish the fluorescence of the extracellular probe.

  • (Optional) Fix the cells by adding 4% PFA and incubating for 5-10 minutes at room temperature. Wash 3 times with PBS.[11]

  • Add fresh buffer (PBS or HBSS) and measure the intracellular fluorescence using a microscope, plate reader (bottom-read), or flow cytometer.[11][12]

Procedure for Suspension Cells:

  • Prepare a cell suspension in a microtube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice by resuspending the pellet in serum-free medium and repeating the centrifugation.[10]

  • Resuspend the cells in fresh serum-free medium and incubate at 37°C for 15 minutes.[10]

  • Centrifuge and remove the supernatant. Add the Fatty Acid Uptake Probe working solution and incubate at 37°C for 15 minutes.[10]

  • Centrifuge and remove the probe solution. Wash the cells once with Washing Buffer.[11]

  • (Optional) Fix the cells using 4% PFA as described for adherent cells.

  • Resuspend the final cell pellet in buffer for analysis by flow cytometry.

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the experimental workflow and a key signaling pathway where these analogs are used.

Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Probe Incubation cluster_analysis Signal Detection start Seed Cells (Adherent) or Prepare Suspension wash1 Wash with Serum-Free Medium start->wash1 incubate Serum Starve (15-60 min) wash1->incubate add_probe Add FA Analog (this compound or Fluorescent FA) incubate->add_probe incubate_probe Incubate at 37°C (15 min) add_probe->incubate_probe wash2 Wash or Quench Extracellular Probe incubate_probe->wash2 fix Fix Cells (Optional) wash2->fix detect Detection: - Fluorescence Microscopy - Flow Cytometry - Plate Reader - Scintigraphy/Spectroscopy fix->detect

Caption: Experimental workflow for a fatty acid uptake assay.

Protein_Fatty_Acylation cluster_synthesis Metabolic Activation cluster_modification Protein Modification (S-palmitoylation) cluster_inhibition Inhibition cluster_function Cellular Function FA Fatty Acid (or Analog) AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL PAT zDHHC PAT (Acyltransferase) AcylCoA->PAT Acylated_Protein Fatty-Acylated Protein PAT->Acylated_Protein Cys Protein Substrate Protein (e.g., Ras, eNOS) Protein->PAT Membrane Membrane Targeting & Localization Acylated_Protein->Membrane Inhibitor Inhibitor (e.g., this compound -derived analog) Inhibitor->PAT Signaling Signal Transduction Membrane->Signaling

Caption: S-palmitoylation pathway and potential inhibition.

Conclusion

Both this compound and fluorescent fatty acid analogs are powerful tools for dissecting lipid biology. Fluorescent analogs, particularly those using BODIPY dyes, are the premier choice for high-resolution, real-time visualization of fatty acid dynamics in live cells and are well-suited for high-throughput applications.[][5] this compound, conversely, serves as a crucial tracer in experimental systems where fluorescence detection is impractical or when a less bulky probe that more closely resembles a natural fatty acid is required for quantitative metabolic flux analysis.[][9] The ultimate selection depends on a careful consideration of the specific biological question and the technological capabilities of the research laboratory.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of modified fatty acids, understanding the intricacies of mass spectrometry fragmentation is paramount for accurate identification and characterization. This guide provides a comprehensive comparison of the expected mass spectral behavior of 15-Bromopentadecanoic acid against its non-halogenated counterpart, pentadecanoic acid, offering detailed experimental protocols and predictive fragmentation analysis to aid in experimental design and data interpretation.

This guide addresses the analytical challenges posed by this compound, a long-chain fatty acid featuring a terminal bromine atom. Due to the lack of readily available experimental mass spectra for this specific compound, this guide leverages established fragmentation principles of fatty acids and alkyl halides to predict its mass spectral characteristics. By comparing these predictions with the known fragmentation of pentadecanoic acid, researchers can better distinguish and identify these compounds in complex matrices.

Predictive Fragmentation Analysis: A Tale of Two Fatty Acids

The introduction of a bromine atom at the terminus of the pentadecanoic acid carbon chain significantly influences its fragmentation pattern in mass spectrometry. The following sections detail the predicted fragmentation of this compound, primarily as its methyl ester derivative for enhanced volatility in Gas Chromatography-Mass Spectrometry (GC-MS), and compare it with the known fragmentation of pentadecanoic acid methyl ester.

Key Fragmentation Pathways

Electron Ionization (EI) mass spectrometry of fatty acid methyl esters (FAMEs) typically induces fragmentation through several key pathways:

  • Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

  • Hydrocarbon Fragmentation: A series of cleavages along the alkyl chain, typically resulting in a series of ions separated by 14 Da (CH₂).

  • Halogen-specific Fragmentation: In the case of this compound, the presence of bromine introduces unique fragmentation patterns, including the characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and cleavage of the carbon-bromine bond.

The following table summarizes the predicted key fragment ions for the methyl esters of this compound and pentadecanoic acid.

Fragment Ion (m/z) Predicted for this compound Methyl Ester Observed for Pentadecanoic Acid Methyl Ester[1] Description of Fragment Origin
M and M+2 334 and 336256Molecular ion peaks. The M+2 peak for the brominated compound is due to the ⁸¹Br isotope.
M-31 303 and 305225Loss of the methoxy group (•OCH₃) from the ester.
M-79/81 255-Loss of the bromine radical (•Br).
74 PresentPresent (often the base peak)McLafferty rearrangement product, [CH₃OC(OH)=CH₂]⁺•.
87 PresentPresentAlpha-cleavage product, [CH₃OCO(CH₂)₂]⁺.
[CH₂(CH₂)nCOOCH₃]⁺ PresentPresentSeries of ions from cleavage along the alkyl chain.
[CH₂(CH₂)nBr]⁺ Present-Fragments containing the terminal bromine atom.

Experimental Protocols for Comprehensive Analysis

To achieve reliable and reproducible results in the mass spectrometric analysis of this compound, appropriate sample preparation and analytical methodology are crucial. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization is typically required to increase their volatility and improve chromatographic peak shape.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Reagents: Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v), hexane, saturated sodium chloride solution.

  • Procedure:

    • To approximately 1 mg of this compound in a screw-capped tube, add 1 mL of 14% BF₃-methanol solution.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing underivatized fatty acids, although derivatization can be employed to enhance ionization efficiency. This protocol outlines a method for the analysis of the underivatized acid.

1. Sample Preparation:

  • Solvent: Methanol/water (80:20, v/v).

  • Procedure:

    • Dissolve a known amount of this compound in the solvent to a final concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Product ion scan of the deprotonated molecule [M-H]⁻ at m/z 319/321.

Visualizing Fragmentation and Workflows

To further clarify the analytical process and the expected fragmentation, the following diagrams are provided.

cluster_fragmentation Predicted EI Fragmentation of this compound Methyl Ester M [M]⁺• (m/z 334/336) M_minus_OCH3 [M-OCH₃]⁺ (m/z 303/305) M->M_minus_OCH3 - •OCH₃ M_minus_Br [M-Br]⁺ (m/z 255) M->M_minus_Br - •Br McLafferty m/z 74 M->McLafferty McLafferty Rearrangement Alpha_cleavage m/z 87 M->Alpha_cleavage α-cleavage Alkyl_chain [CH₂(CH₂)nCOOCH₃]⁺ M->Alkyl_chain Chain Cleavage Bromo_alkyl [CH₂(CH₂)nBr]⁺ M->Bromo_alkyl Chain Cleavage

Caption: Predicted Electron Ionization fragmentation pathway of this compound methyl ester.

cluster_workflow General Analytical Workflow Sample This compound Sample Derivatization Derivatization (for GC-MS) (e.g., FAME synthesis) Sample->Derivatization LC_MS LC-MS/MS Analysis Sample->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Fragmentation Interpretation GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: A generalized experimental workflow for the mass spectrometric analysis of this compound.

References

Unveiling the Role of Pentadecanoic Acid (C15:0) in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pentadecanoic Acid (C15:0) performance in metabolic studies against other key fatty acids and metabolic modulators. The information presented is supported by experimental data to aid in the selection of appropriate tools for metabolic research.

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is gaining significant attention in the scientific community for its potential role in metabolic health. Unlike its even-chain counterparts, C15:0 is primarily obtained from dietary sources like dairy and ruminant fats. Emerging evidence suggests that C15:0 may act as a bioactive lipid, influencing key cellular pathways that regulate metabolism, inflammation, and cellular health. This has led to its investigation as both a metabolic tracer and a potential therapeutic agent.

Performance Comparison of C15:0 and Alternatives

To understand the utility of C15:0 in metabolic studies, it is crucial to compare its performance with other commonly used fatty acids and metabolic modulators. The following tables summarize quantitative data from various studies, offering a comparative overview.

Table 1: Comparative Cellular Uptake of Fatty Acid Tracers
TracerModel SystemKey FindingsReference
15-(p-[¹²³I]iodophenyl)pentadecanoic acid (I-PPA) Murine Tissues (Heart, Lung, Liver, Kidneys, Spleen)High cardiac uptake (4.4% dose/g), with kinetics linked to those of palmitic acid.[1]
[1-¹⁴C]palmitic acid (PA) Murine Tissues (Heart, Lung, Liver, Kidneys, Spleen)High cardiac uptake (2.8% dose/g), serving as a reference tracer for free fatty acid metabolism.[1]
Table 2: Comparison of Biological Activities of C15:0 and Eicosapentaenoic Acid (EPA)
Biomarker/ActivityC15:0 (17 µM)EPA (17 µM)Key ObservationsReference
Anti-inflammatory Activities Lowered VCAM & MCP-1Lowered VCAM & MCP-1Both fatty acids show anti-inflammatory effects.[2]
Immunomodulatory Activities Lowered secreted IgG & CD40Lowered secreted IgG & CD40Shared immunomodulatory properties were observed.[2]
Antifibrotic Activities Lowered Collagen I, Collagen III, & PAI-ILowered Collagen I, Collagen III, & PAI-IBoth C15:0 and EPA demonstrated antifibrotic potential.
Additional Anti-inflammatory Effects Lowered TNFα, P-selectin, eotaxin-3, IP-10, MIG, IL-1αNo significant effectC15:0 exhibited broader anti-inflammatory activities compared to EPA.[3]
Cytotoxicity (at 50 µM) Non-cytotoxic in all 12 human cell systems testedCytotoxic to four cell systemsC15:0 demonstrated a better safety profile at higher concentrations.[2][4]
Table 3: Comparative Effects of C15:0 and Other Metabolic Modulators
CompoundKey Mechanism of ActionShared Activities with C15:0Reference
Metformin Activates AMP-activated protein kinase (AMPK)AMPK activation, which is central to regulating cellular energy balance.[5]
Rapamycin Inhibits the mammalian target of rapamycin (mTOR) pathwayC15:0 also exhibits mTOR inhibition. At optimal doses, C15:0 and rapamycin shared 24 activities across 10 cell systems, including anti-inflammatory and antifibrotic effects.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key experiments in metabolic studies involving fatty acids.

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol details the measurement of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO₂ from a labeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., myotubes, hepatocytes)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)

  • Cell culture medium (e.g., DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Carnitine

  • Perchloric acid (PCA)

  • Sodium Hydroxide (NaOH)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

  • Preparation of Radiolabeled Fatty Acid Medium: Prepare the assay medium by complexing the radiolabeled fatty acid with fatty acid-free BSA in serum-free culture medium. Add carnitine to the final medium.

  • Cell Treatment: Wash the cells with PBS and then add the medium containing the radiolabeled fatty acid to each well. Seal the plate to prevent the escape of CO₂.

  • CO₂ Trapping: Place a small tube containing a known concentration of NaOH in the center of each well to trap the ¹⁴CO₂ produced during oxidation.

  • Incubation: Incubate the sealed plate at 37°C for a defined period (e.g., 2-4 hours).

  • Stopping the Reaction: Stop the oxidation process by adding perchloric acid to the culture medium. This will also release the dissolved CO₂ into the headspace.

  • CO₂ Collection: Continue the incubation for at least one hour to ensure complete trapping of the ¹⁴CO₂ by the NaOH.

  • Measurement of Radioactivity: Transfer the NaOH solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the measured radioactivity (counts per minute) to the protein content of the cells in each well to determine the rate of fatty acid oxidation.[6][7]

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol describes the detection and quantification of the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, in response to fatty acid treatment.

Materials:

  • Cultured cells

  • Fatty acid treatment solution (e.g., C15:0 complexed with BSA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the fatty acid solution or vehicle control for the desired time.

  • Protein Extraction: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated and total AMPK. The ratio of phosphorylated to total AMPK indicates the level of AMPK activation.[5][8][9]

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for In Vitro Fatty Acid Oxidation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Plate and Culture Cells prep_medium Prepare Radiolabeled Fatty Acid Medium treat_cells Wash Cells and Add Labeled Medium prep_medium->treat_cells trap_co2 Place NaOH Trap in Wells treat_cells->trap_co2 incubate Incubate at 37°C trap_co2->incubate stop_reaction Add Perchloric Acid to Stop Reaction incubate->stop_reaction collect_co2 Incubate to Trap CO2 stop_reaction->collect_co2 measure_radioactivity Measure Radioactivity in NaOH Trap collect_co2->measure_radioactivity analyze_data Normalize to Protein and Calculate Oxidation Rate measure_radioactivity->analyze_data

Workflow for In Vitro Fatty Acid Oxidation Assay

Signaling Pathways Modulated by Pentadecanoic Acid (C15:0) cluster_ampk AMPK Pathway cluster_ppar PPAR Pathway cluster_mTOR mTOR Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates PPAR PPARα/δ C15_0->PPAR Activates mTOR mTOR C15_0->mTOR Inhibits Metabolic_Regulation Metabolic Regulation (↑ Fatty Acid Oxidation, ↑ Glucose Uptake) AMPK->Metabolic_Regulation Activates Lipid_Metabolism Lipid Metabolism Regulation (↑ Fatty Acid β-oxidation) PPAR->Lipid_Metabolism Activates Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Promotes

Signaling Pathways Modulated by C15:0

A Note on 15-Bromopentadecanoic Acid

The initial query for this guide specified "this compound." While the majority of recent metabolic research focuses on the unmodified pentadecanoic acid (C15:0), brominated fatty acids like this compound are utilized in specific experimental contexts. They can serve as valuable probes in lipid metabolism studies, where the bromine atom acts as a tag for detection and analysis. Additionally, some brominated fatty acid analogs have been investigated for their potential to inhibit certain metabolic processes, such as glucose uptake in cancer cells.[] However, for general studies of fatty acid metabolism and its impact on overall health, C15:0 is the more commonly investigated and biologically relevant molecule.

References

Quantitative comparison of 15-Bromopentadecanoic acid uptake in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cellular Uptake of 15-Bromopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a synthetic brominated long-chain fatty acid. Its structure allows it to mimic naturally occurring fatty acids, making it a useful tool for studying fatty acid metabolism. The terminal bromine atom serves as a tracer, enabling its detection and quantification in various experimental settings. It is utilized in research to investigate fatty acid uptake, transport, and incorporation into cellular lipids.

Quantitative Comparison of Uptake

To date, a direct quantitative comparison of 15-BrPDA uptake across different cell lines in a single study has not been prominently published. To facilitate such research, the following table provides a template for summarizing experimental findings. Researchers can populate this table with their own data to compare uptake across cell lines of interest, such as the commonly used breast cancer cell lines MCF-7 and MDA-MB-231, and the liver carcinoma cell line HepG2. These cell lines are known to have different metabolic profiles which may influence their fatty acid uptake.

Table 1: Quantitative Uptake of this compound in Selected Cell Lines (Template)

Cell LineCell TypeKey Metabolic CharacteristicsUptake Rate (pmol/min/mg protein)Total Uptake at 60 min (pmol/mg protein)
MCF-7 Breast Adenocarcinoma (Luminal A)Estrogen receptor-positive (ER+), lower metastatic potential, generally more reliant on glycolysis.Experimental DataExperimental Data
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)ER-negative, highly metastatic, exhibits a more aggressive metabolic phenotype.Experimental DataExperimental Data
HepG2 Hepatocellular CarcinomaWell-differentiated, performs many hepatic functions, active in lipid metabolism.Experimental DataExperimental Data
Additional Cell Line SpecifySpecifyExperimental DataExperimental Data

Experimental Protocols

A standardized protocol is crucial for obtaining comparable quantitative data. The following is a detailed methodology for a radiolabeled long-chain fatty acid uptake assay, which can be adapted for this compound, potentially using a radiolabeled version (e.g., with 14C or 3H) or a fluorescently labeled analog.

Protocol: Radiolabeled Fatty Acid Uptake Assay

This protocol is adapted from standard procedures for measuring the uptake of long-chain fatty acids in cultured adherent cells.

I. Materials Required

  • Cell Lines: e.g., MCF-7, MDA-MB-231, HepG2, cultured to 80-90% confluency in appropriate media.

  • Plates: 24-well or 12-well cell culture plates.

  • Radiolabeled Fatty Acid: e.g., [14C]this compound or [3H]this compound.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% fatty acid-free Bovine Serum Albumin (BSA).

  • Stop Solution: Ice-cold PBS containing 0.2% fatty acid-free BSA and 200 µM phloretin (a non-specific inhibitor of fatty acid transport).

  • Lysis Buffer: e.g., RIPA buffer or 0.1 M NaOH.

  • Scintillation Fluid.

  • Scintillation Counter.

  • Protein Assay Kit: e.g., BCA or Bradford assay.

II. Experimental Procedure

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Starvation (Optional but Recommended): On the day of the assay, gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step helps to synchronize the cells and can enhance uptake rates.

  • Preparation of Fatty Acid Solution: Prepare the radiolabeled 15-BrPDA solution in the uptake buffer. The final concentration of the fatty acid should be determined based on experimental goals (e.g., 1 µM). A parallel solution containing a large excess of unlabeled 15-BrPDA can be prepared to determine non-specific uptake.

  • Initiation of Uptake:

    • Aspirate the serum-free medium from the cells.

    • Wash the cells once with warm uptake buffer (without the fatty acid).

    • Add the prepared radiolabeled fatty acid solution to each well to start the uptake. For kinetic studies, this will be the starting point of your time course.

  • Incubation: Incubate the plates at 37°C for the desired time points (e.g., 1, 5, 15, 30, and 60 minutes).

  • Stopping the Uptake:

    • To stop the reaction at each time point, rapidly aspirate the fatty acid solution.

    • Immediately wash the cells three times with ice-cold stop solution to remove extracellular fatty acid and halt further transport.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer (e.g., 200 µL of RIPA buffer) to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Quantification:

    • Take an aliquot of the cell lysate for protein quantification using a standard protein assay.

    • Add the remaining lysate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of 15-BrPDA taken up in pmol or nmol.

    • Normalize the uptake to the amount of protein in each sample (e.g., pmol/mg protein).

    • For kinetic analysis, plot the normalized uptake against time to determine the initial uptake rate (pmol/min/mg protein).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the fatty acid uptake assay.

FattyAcidUptakeWorkflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis SeedCells 1. Seed Cells in Plates Culture 2. Culture to Confluency SeedCells->Culture Starve 3. Serum Starvation (2-4h) Culture->Starve PrepareFA 4. Prepare Radiolabeled 15-BrPDA Solution Starve->PrepareFA Initiate 5. Add 15-BrPDA to Cells PrepareFA->Initiate Incubate 6. Incubate at 37°C (Time Course) Initiate->Incubate Stop 7. Stop Uptake with Ice-Cold Stop Solution Incubate->Stop Wash 8. Wash Cells (3x) Stop->Wash Lyse 9. Lyse Cells Wash->Lyse ProteinAssay 10a. Protein Quantification Lyse->ProteinAssay Scintillation 10b. Radioactivity Counting Lyse->Scintillation Normalize 11. Normalize Uptake to Protein Content ProteinAssay->Normalize Scintillation->Normalize

Caption: Workflow for a radiolabeled fatty acid uptake assay.

Signaling Pathways in Fatty Acid Uptake

The uptake of long-chain fatty acids is a complex process involving passive diffusion and protein-mediated transport. Several families of proteins are known to facilitate fatty acid transport across the plasma membrane, including Fatty Acid Transport Proteins (FATPs/SLC27 family), CD36, and plasma membrane-associated Fatty Acid Binding Proteins (FABPpm). The expression levels and activity of these transporters can vary significantly between different cell lines, which would likely be a major determinant of any observed differences in 15-BrPDA uptake.

FattyAcidTransport cluster_membrane Plasma Membrane Extracellular Extracellular Space FA_out 15-BrPDA-BSA Intracellular Intracellular Space CD36 CD36 FA_in 15-BrPDA-CoA CD36->FA_in FATP FATP (SLC27) FATP->FA_in FABPpm FABPpm FABPpm->FA_in PassiveDiffusion Passive Diffusion PassiveDiffusion->FA_in FA_out->CD36 FA_out->FATP FA_out->FABPpm FA_out->PassiveDiffusion Metabolism Metabolism (e.g., β-oxidation, Lipid Synthesis) FA_in->Metabolism

Caption: Cellular uptake pathways for long-chain fatty acids.

A Comparative Guide to the Structural Confirmation of 15-Bromopentadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 15-bromopentadecanoic acid and its methyl ester derivative against their non-brominated counterparts. The inclusion of a bromine atom at the terminus of the fatty acid chain introduces distinct spectral signatures that are critical for its identification and differentiation from endogenous fatty acids. This makes it a valuable tool in metabolic research and drug development, where it can be used as a tracer or a building block for more complex molecules.

Comparison of Spectroscopic Data

The structural confirmation of these long-chain fatty acids and their derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a comparative summary of the expected and observed spectral data for this compound, its methyl ester, and their non-brominated analogs.

Table 1: Comparison of ¹H NMR Spectral Data (Expected)

CompoundChemical Shift (δ) of Protons Near Functional GroupCharacteristic Signals
This compound ~3.40 ppm (t, 2H, -CH₂-Br)Triplet corresponding to the methylene group attached to bromine.
~2.35 ppm (t, 2H, -CH₂-COOH)Triplet for the methylene group alpha to the carboxylic acid.
~11-12 ppm (s, 1H, -COOH)Broad singlet for the carboxylic acid proton.
Methyl 15-bromopentadecanoate ~3.40 ppm (t, 2H, -CH₂-Br)Triplet for the methylene group attached to bromine.
~3.67 ppm (s, 3H, -O-CH₃)Singlet for the methyl ester protons.
~2.30 ppm (t, 2H, -CH₂-COOCH₃)Triplet for the methylene group alpha to the ester.
Pentadecanoic acid ~2.35 ppm (t, 2H, -CH₂-COOH)Triplet for the methylene group alpha to the carboxylic acid.[1]
~11-12 ppm (s, 1H, -COOH)Broad singlet for the carboxylic acid proton.[1]
~0.88 ppm (t, 3H, -CH₃)Triplet for the terminal methyl group.[1]
Methyl pentadecanoate ~3.67 ppm (s, 3H, -O-CH₃)Singlet for the methyl ester protons.
~2.30 ppm (t, 2H, -CH₂-COOCH₃)Triplet for the methylene group alpha to the ester.
~0.88 ppm (t, 3H, -CH₃)Triplet for the terminal methyl group.

Table 2: Comparison of ¹³C NMR Spectral Data (Expected)

CompoundChemical Shift (δ) of Key Carbons
This compound ~33-34 ppm (-CH₂-Br)
~179-180 ppm (-COOH)
Methyl 15-bromopentadecanoate ~33-34 ppm (-CH₂-Br)
~174 ppm (-COOCH₃)
~51-52 ppm (-O-CH₃)
Pentadecanoic acid ~179-180 ppm (-COOH)
~14 ppm (terminal -CH₃)
Methyl pentadecanoate ~174 ppm (-COOCH₃)
~51-52 ppm (-O-CH₃)
~14 ppm (terminal -CH₃)

Table 3: Comparison of Mass Spectrometry Data (Expected Fragmentation)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 320/322 (isotopes of Br)Fragments showing loss of Br, H₂O, and characteristic long-chain acid fragmentation.
Methyl 15-bromopentadecanoate 334/336 (isotopes of Br)Fragments showing loss of Br, OCH₃, and McLafferty rearrangement ions.
Pentadecanoic acid 242[M-H₂O]⁺, [M-C₂H₄]⁺ (McLafferty), and fragments from cleavage of C-C bonds.
Methyl pentadecanoate 256[M-OCH₃]⁺, prominent ion at m/z 74 (McLafferty rearrangement).

Table 4: Comparison of IR Spectroscopy Data (Expected Absorption Bands)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~2500-3300 (broad, O-H stretch of carboxylic acid)
~1710 (strong, C=O stretch of carboxylic acid)
~550-650 (C-Br stretch)
Methyl 15-bromopentadecanoate ~1740 (strong, C=O stretch of ester)
~1170 (C-O stretch of ester)
~550-650 (C-Br stretch)
Pentadecanoic acid ~2500-3300 (broad, O-H stretch of carboxylic acid)
~1710 (strong, C=O stretch of carboxylic acid)
Methyl pentadecanoate ~1740 (strong, C=O stretch of ester)
~1170 (C-O stretch of ester)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Parameters may include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives like the methyl esters, GC-MS is a powerful technique.

    • Derivatization: Convert the carboxylic acid to its methyl ester using a reagent such as diazomethane, trimethylsilyldiazomethane, or by heating with methanol and an acid catalyst.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C), and hold for several minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 50-500.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is suitable for the direct analysis of the carboxylic acids without derivatization.

    • Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of 1-10 µg/mL.

    • MS Conditions: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of methyl 15-bromopentadecanoate.

Synthesis_Workflow cluster_synthesis Synthesis 15-Bromopentadecanoic_acid 15-Bromopentadecanoic_acid Reaction Esterification 15-Bromopentadecanoic_acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction Methyl_15-bromopentadecanoate Methyl_15-bromopentadecanoate Reaction->Methyl_15-bromopentadecanoate

Caption: Synthesis of Methyl 15-bromopentadecanoate.

Structural_Confirmation_Workflow cluster_analysis Structural Confirmation Sample 15-Bromopentadecanoic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for Structural Confirmation.

References

Assessing the Specificity of 15-Bromopentadecanoic Acid as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid, a synthetic halogenated derivative of the naturally occurring odd-chain fatty acid pentadecanoic acid, has been utilized in biomedical research as a metabolic probe to trace fatty acid uptake and oxidation.[] Its terminal bromine atom provides a convenient tag for detection by spectroscopic and imaging techniques.[] However, a comprehensive understanding of its specificity as a substrate for key enzymes in fatty acid metabolism is crucial for the accurate interpretation of experimental results. This guide provides a comparative assessment of this compound's potential enzymatic interactions, focusing on two primary enzyme families: Acyl-CoA Synthetases and Cytochrome P450s.

Acyl-CoA Synthetases (ACS): The Gateway to Fatty Acid Metabolism

Acyl-CoA synthetases are a family of enzymes that catalyze the initial step in fatty acid metabolism: the activation of fatty acids by their conversion into acyl-CoA thioesters.[2][3] This activation is essential for their participation in both anabolic pathways, such as the synthesis of complex lipids, and catabolic pathways, like β-oxidation.[3] Different isoforms of ACS exhibit varying substrate specificities for fatty acids of different chain lengths.

Comparative Substrate Specificity of Acyl-CoA Synthetases
Enzyme IsoformSubstrateChain LengthKm (µM)Vmax or kcatReference
Murine FATP1 Palmitic acidC16:0--[4]
Lignoceric acidC24:0--[4]
Ox Liver ACS (fraction II) ButyrateC4:0--[5]
Human AACS Acetoacetate-low µM-

Data for this compound is not currently available.

Fatty Acid Transport Protein 1 (FATP1), which possesses acyl-CoA synthetase activity, demonstrates broad substrate specificity for fatty acids ranging from 16 to 24 carbons in length.[4] This suggests that the C15 carbon chain of this compound likely falls within the substrate acceptance range of some ACS isoforms. However, the presence of the bulky bromine atom at the omega position could influence its binding affinity and catalytic efficiency. Further enzymatic assays are required to determine the precise kinetic parameters.

Cytochrome P450 4A11 (CYP4A11): A Key Player in Fatty Acid Hydroxylation

The cytochrome P450 family of enzymes are monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. Specifically, the CYP4A subfamily, with CYP4A11 being a principal isoform in humans, is known for its role in the ω-hydroxylation of fatty acids.[6][7][8] This process is an alternative pathway for fatty acid metabolism and is implicated in various physiological and pathophysiological processes.[6][7]

Comparative Substrate Specificity of CYP4A11

Currently, there is no published data on the interaction between this compound and CYP4A11. The table below presents the known kinetic parameters of CYP4A11 with other fatty acid substrates, providing a baseline for potential future comparative studies.

| Substrate | Chain Length | Km (µM) | Vmax or kcat | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Lauric Acid | C12:0 | 4.7 - 5.8 | 7.3 min⁻¹ |[8] | | Myristic Acid | C14:0 | - | 2.1 min⁻¹ |[8] | | Arachidonic Acid | C20:4 | - | - |[9] |

Data for this compound is not currently available.

The substrate preference of CYP4A11 for medium-chain fatty acids like lauric acid is well-documented.[8] The structural similarity of this compound to myristic acid (C14:0) suggests it could be a potential substrate. However, the effect of the terminal bromine atom on binding to the active site and the subsequent hydroxylation reaction remains to be elucidated.

Experimental Protocols

To facilitate further research into the substrate specificity of this compound, we provide the following established experimental protocols for assaying Acyl-CoA synthetase and CYP4A11 activity. These can be adapted to include this compound as a substrate.

Acyl-CoA Synthetase Activity Assay

This protocol is based on the detection of acyl-CoA formation.

Materials:

  • Purified Acyl-CoA Synthetase enzyme

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of CoA or a coupled enzyme system for colorimetric or fluorometric readout)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA.

  • Add the purified ACS enzyme to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of acyl-CoA produced using a suitable detection method.

  • Determine the initial reaction velocities at each substrate concentration and calculate the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.[10]

CYP4A11 Activity Assay

This protocol is based on the detection of the hydroxylated product of this compound.

Materials:

  • Human liver microsomes or recombinant CYP4A11

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

  • Add human liver microsomes or recombinant CYP4A11.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Incubate at 37°C with shaking for a specified time.

  • Stop the reaction by adding a solvent (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of hydroxylated this compound using LC-MS/MS.

  • Quantify the product and calculate the kinetic parameters.

Visualizing the Metabolic Context

To better understand the potential roles of this compound in cellular metabolism, the following diagrams illustrate the general pathways of fatty acid activation and hydroxylation.

FattyAcidActivation 15-Bromopentadecanoic_Acid 15-Bromopentadecanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 15-Bromopentadecanoic_Acid->Acyl_CoA_Synthetase CoA, ATP 15-Bromo-pentadecanoyl_CoA 15-Bromo-pentadecanoyl_CoA Acyl_CoA_Synthetase->15-Bromo-pentadecanoyl_CoA AMP, PPi Downstream_Metabolism Downstream_Metabolism 15-Bromo-pentadecanoyl_CoA->Downstream_Metabolism β-oxidation, etc.

Fatty acid activation by Acyl-CoA Synthetase.

FattyAcidHydroxylation Fatty_Acid This compound CYP4A11 CYP4A11 Fatty_Acid->CYP4A11 NADPH, O2 Hydroxylated_Product ω-Hydroxy-15-bromo- pentadecanoic Acid CYP4A11->Hydroxylated_Product NADP+, H2O

Fatty acid hydroxylation by CYP4A11.

Conclusion and Future Directions

This compound is a valuable tool for tracing fatty acid metabolism. However, this guide highlights a significant gap in our understanding of its specific interactions with key metabolic enzymes. While it is structurally similar to known substrates of Acyl-CoA Synthetases and CYP4A11, the lack of direct kinetic data makes it difficult to ascertain its precise metabolic fate and the potential for off-target effects.

Future research should focus on performing detailed enzymatic assays to determine the Km, Vmax, and kcat of this compound with a panel of relevant ACS and CYP450 isoforms. Such data will be invaluable for researchers using this probe, enabling more accurate modeling and interpretation of metabolic flux studies and ultimately enhancing its utility in the fields of metabolic research and drug development.

References

Safety Operating Guide

Proper Disposal of 15-Bromopentadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 15-Bromopentadecanoic acid is paramount for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic acid effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, chemical-impermeable gloves, and fire- or flame-resistant clothing.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][2] In case of skin or eye contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1][3]

Step-by-Step Disposal Protocol

This compound is classified as a halogenated organic waste due to the presence of bromine.[4][5] This classification dictates the specific disposal pathway that must be followed. Mixing it with non-halogenated organic solvents or other waste streams is prohibited as this can complicate the disposal process and increase costs.[6]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste" and "Halogenated Organic Waste."

  • As a brominated organic compound, this compound must be segregated from other waste types, such as non-halogenated organic wastes, inorganic wastes (acids and bases), and solid waste.[4]

Step 2: Container Selection and Labeling

  • Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[7] Plastic containers are often preferred for storing chemical waste.[8]

  • The container must be kept closed except when actively adding waste.[7]

  • Affix a fully completed hazardous waste label to the container before adding any waste.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)[11]

    • An indication of the hazards (e.g., corrosive, irritant)

    • The accumulation start date (the date the first drop of waste is added)

    • The name and contact information of the generating laboratory or principal investigator.[10]

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[8][9]

  • Ensure the SAA has secondary containment to prevent spills from reaching drains.[10][12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][12]

Step 4: Arranging for Disposal

  • Once the container is full or has been accumulating for the maximum allowable time (typically up to 9-12 months, but institutional policies may vary), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][8]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system.[7]

Step 5: Spill Management

  • In the event of a spill, immediately evacuate and isolate the area.[1]

  • For small spills that can be safely managed by laboratory personnel, use appropriate absorbent materials. All materials used for spill cleanup must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[7][12]

  • For large or complex spills, contact your institution's emergency response team or EH&S for assistance.[7][10]

Quantitative Data for Disposal Management

ParameterGuidelineSource
Maximum Accumulation Volume in SAA 55 gallons[8][9][12]
Maximum Accumulation Time in SAA Up to 12 months (check institutional policy)[8]
Emergency Eyewash/Shower Flush Time Minimum 15 minutes[1][3][7]
pH for Neutralized Aqueous Waste Between 5.5 and 9.5 for drain disposal (if applicable)[13]

Note: this compound is a solid organic acid and should not be neutralized for drain disposal. It must be disposed of as a halogenated organic waste.

Disposal Workflow

G start Waste Generation: This compound classify Classify as: 'Halogenated Organic Waste' start->classify container Select Compatible, Labeled Waste Container classify->container label Affix 'Hazardous Waste' Label (include full chemical name) container->label store Store in Secondary Containment in a Designated SAA label->store monitor Monitor Accumulation (Volume and Time Limits) store->monitor request Request Waste Pickup from EH&S monitor->request Container Full or Time Limit Reached pickup EH&S Collection for Final Disposal request->pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 15-Bromopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly in the pharmaceutical sector, the safe handling of specialized chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the requisite personal protective equipment (PPE), operational procedures, and disposal protocols for 15-Bromopentadecanoic acid, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the mandatory protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be used in conjunction with goggles for maximum protection.Prevents eye contact with dust particles or splashes of solutions containing the acid.
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[2] Fire/flame resistant and impervious lab coat or apron.[1]Protects skin from direct contact. Gloves must be inspected before use and disposed of properly.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]Necessary when handling the powder outside of a fume hood or in case of aerosol generation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize risks. The following protocol outlines the key stages of handling this compound in a laboratory setting.

Preparation and Precautionary Measures
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

Weighing and Solution Preparation
  • Weighing: Use a clean spatula and weigh boat to measure the desired amount of the compound. Take care to avoid the formation of dust.[1]

  • Solution Preparation: In a suitable container, slowly add the weighed this compound to the desired solvent. If necessary, use a magnetic stirrer to facilitate dissolution. Keep the container covered to prevent evaporation and contamination.

Post-Handling Procedures
  • Sealing and Labeling: Tightly seal the container holding the this compound solution. Label the container clearly with the chemical name, concentration, solvent, and the date of preparation.

  • Cleaning: Clean all used equipment, such as spatulas and weigh boats, with an appropriate solvent. Collect the rinsate as hazardous waste.

  • Work Surface Decontamination: Thoroughly wipe down the work surface.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Always wash hands thoroughly with soap and water after handling the chemical.[1]

Spill and Disposal Plan

Accidental Release Measures
  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Large Spills: In the event of a larger spill, evacuate personnel to a safe area.[1] Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material and place it in a designated container for disposal.[1]

  • Ventilation: Ensure adequate ventilation during the cleanup process.[1]

Waste Disposal
  • Solid Waste: Unused this compound and contaminated materials (e.g., weigh boats, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound and solvent rinsates should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][3]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[1][3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_disposal Waste Management prep1 Verify Emergency Equipment Availability prep2 Don Appropriate PPE prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Prepare Solution handling1->handling2 post1 Seal and Label Container handling2->post1 post2 Clean Equipment and Work Area post1->post2 disp1 Segregate Solid and Liquid Waste post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 post4->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.